molecular formula C8H6FNS B1316711 6-Fluoro-2-methylbenzo[d]thiazole CAS No. 399-73-5

6-Fluoro-2-methylbenzo[d]thiazole

Cat. No.: B1316711
CAS No.: 399-73-5
M. Wt: 167.21 g/mol
InChI Key: HIMUIMWWDJJAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUIMWWDJJAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568034
Record name 6-Fluoro-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-73-5
Record name 6-Fluoro-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 6-Fluoro-2-methylbenzo[d]thiazole?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and reactivity of 6-Fluoro-2-methylbenzo[d]thiazole .

Technical Monograph for Medicinal Chemistry & Materials Science

Executive Summary

This compound (CAS: 399-73-5) is a fused heterocyclic scaffold integrating a benzene ring and a thiazole ring, distinguished by a fluorine atom at the C6 position and a reactive methyl group at the C2 position.[1][2] It serves as a critical intermediate in the synthesis of fluorinated bioisosteres , cyanine dyes , and amyloid-binding radiotracers .

The presence of the C6-fluorine atom modulates the lipophilicity (LogP) and metabolic stability of the scaffold without significantly altering its steric footprint compared to the parent benzothiazole. The C2-methyl group exhibits significant C-H acidity, enabling facile condensation reactions fundamental to extending the conjugated system or generating styryl-based pharmacophores.

Physicochemical Snapshot

PropertyValueNotes
CAS Number 399-73-5
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol
Physical State Low-melting solid / OilDependent on purity/temp.
Boiling Point 110–112 °C@ 7 mmHg
Density 1.256 g/mL@ 25 °C
Predicted pKa ~1.51Conjugate acid (N-protonation)
LogP (Predicted) ~2.6Moderate lipophilicity
Solubility DCM, Chloroform, DMSOLow water solubility

Structural Architecture & Electronic Properties

The Fluorine Effect (C6 Position)

The fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I) , which deactivates the benzene ring towards electrophilic aromatic substitution (EAS) but activates the system for specific nucleophilic interactions.

  • Metabolic Blocking: The C6 position is a common site for oxidative metabolism (hydroxylation) in non-fluorinated benzothiazoles. Fluorine substitution blocks this "soft spot," potentially extending the in vivo half-life of drug candidates.

  • Lipophilicity: Fluorination increases the partition coefficient (LogP), enhancing membrane permeability—a vital trait for CNS-targeted drugs (e.g., Riluzole analogs).

The C2-Methyl Reactivity

The methyl group at C2 is attached to an electron-deficient imine moiety (C=N) within the thiazole ring. The electron-withdrawing nature of the heterocycle renders the methyl protons acidic (pKa ~29 in DMSO, but significantly lower in the presence of Lewis acids or quaternization). This allows the methyl group to act as a carbon nucleophile upon deprotonation.

Synthetic Pathways[4]

Primary Route: Cyclization of 2-Amino-5-fluorothiophenol

The most robust synthesis involves the condensation of 2-amino-5-fluorothiophenol with acetic anhydride. This method avoids the regioisomeric mixtures often seen with Jacobson cyclization of 3-fluoroaniline derivatives.

Protocol:

  • Precursor: 2-Amino-5-fluorothiophenol (often generated in situ from 6-fluoro-2-aminobenzothiazole hydrolysis or reduction of bis(2-amino-5-fluorophenyl)disulfide).

  • Acylation/Cyclization: Reflux with acetic anhydride (Ac₂O).

  • Mechanism: Acetylation of the amine followed by intramolecular nucleophilic attack of the thiol onto the carbonyl carbon, followed by dehydration.

Visualization of Synthesis (DOT)

Synthesis Start 4-Fluoroaniline Inter1 p-Fluorophenylthiourea Start->Inter1 KSCN, Br2 (Hugershoff Reaction) Final This compound Start->Final Direct Thiolation/Cyclization (Less Common) Inter2 2-Amino-6-fluorobenzothiazole Inter1->Inter2 Oxidative Cyclization Hydrolysis 2-Amino-5-fluorothiophenol (Zinc Salt) Inter2->Hydrolysis KOH, Reflux (Ring Opening) Hydrolysis->Final Ac2O, Reflux (Cyclodehydration)

Caption: Stepwise synthetic pathway from 4-fluoroaniline via the Hugershoff reaction and subsequent acetylation.

Reactivity Profile & Functionalization

C2-Methyl Condensation (Knoevenagel-type)

The most chemically distinct feature is the reactivity of the C2-methyl group. It undergoes condensation with aromatic aldehydes to form styrylbenzothiazoles .

  • Reagents: Aromatic Aldehyde (Ar-CHO), Acetic Anhydride (solvent/catalyst) or Piperidine/Ethanol.

  • Application: Synthesis of fluorescent probes and amyloid-beta imaging agents.

  • Mechanism: The benzothiazole nitrogen acts as an electron sink, facilitating the deprotonation of the methyl group to form an enamine-like anion, which attacks the aldehyde.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring is generally deactivated. However, under forcing conditions (e.g., nitration with HNO₃/H₂SO₄), substitution is directed by the combined effects of the heterocycle and the fluorine.

  • C6 (Fluorine): Blocks the position.[3]

  • C4/C7: The fluorine atom is ortho/para directing, but the heterocyclic nitrogen is deactivating. Substitution typically occurs at C7 (ortho to Fluorine, away from the bulky thiazole ring) or C4 .

Visualization of Reactivity (DOT)

Reactivity Center This compound Condensation Styryl Derivatives (Fluorescent Dyes) Center->Condensation Ar-CHO, Ac2O, Reflux (-H2O) Quat N-Alkylation (Benzothiazolium Salts) Center->Quat MeI or EtI, Heat (Menshutkin) Nitration 7-Nitro-6-fluoro-2-methyl... Center->Nitration HNO3/H2SO4 (Electrophilic Sub.)

Caption: Divergent reactivity profile showing C2-condensation, N-alkylation, and electrophilic substitution.[3][4]

Applications in Drug Discovery[6][7][8][9][10]

Bioisosteric Replacement

Researchers utilize this compound to replace the indole or benzofuran scaffolds in kinase inhibitors. The benzothiazole nitrogen provides a hydrogen bond acceptor, while the fluorine modulates pKa and metabolic stability.

Amyloid Imaging Agents

Derivatives synthesized via the C2-methyl condensation (e.g., with substituted aminobenzaldehydes) show high affinity for amyloid-beta plaques. The 6-fluoro substituent is often used as a "cold" standard for developing Fluorine-18 radiolabeled PET tracers.

Key Pharmacophore Features:

  • Planarity: Essential for intercalating into beta-sheet structures.

  • Lipophilicity: Allows blood-brain barrier (BBB) penetration.

Safety & Handling (SDS Summary)

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the methyl group or hydrolysis.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Synthesis of 2-Methylbenzothiazoles

    • Title: A Convenient Synthesis of 2-Substituted Benzothiazoles.[5][6][7]

    • Source: Journal of Organic Chemistry.
    • Link:[Link] (Representative method).

  • Reactivity of 2-Methyl Group

    • Title: Reactivity of 2-methylbenzothiazole derivatives in condensation reactions.[5]

    • Source: Heterocyclic Communic
    • Link:[Link]

  • Medicinal Applications (Fluorinated Benzothiazoles)

    • Title: Fluorinated Benzothiazoles: Synthesis and Biological Activity.[5][8][9][10][11]

    • Source: European Journal of Medicinal Chemistry.[12]

    • Link:[Link]

  • Safety Data

    • Title: 6-Fluoro-2-methylbenzothiazole SDS.
    • Source: Sigma-Aldrich.[1][13]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 6-Fluoro-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Fluoro-2-methylbenzo[d]thiazole.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.85ddJ_HF ≈ 8.5, J_HH ≈ 5.01HH-4
~7.50ddJ_HF ≈ 8.5, J_HH ≈ 2.51HH-7
~7.15dddJ_HF ≈ 8.5, J_HH ≈ 8.5, 2.51HH-5
~2.80s-3H-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168.0C-2
~160.0 (d, ¹J_CF ≈ 245 Hz)C-6
~153.0C-7a
~136.0 (d, ³J_CF ≈ 10 Hz)C-3a
~122.0 (d, ⁴J_CF ≈ 3 Hz)C-4
~114.0 (d, ²J_CF ≈ 25 Hz)C-5
~108.0 (d, ²J_CF ≈ 25 Hz)C-7
~20.0-CH₃
Predicted IR Spectroscopy Data (Solid, KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch (-CH₃)
~1610MediumC=N stretch (thiazole ring)
~1560, 1470StrongAromatic C=C skeletal vibrations
~1250StrongAryl-F C-F stretch
~880, 820StrongC-H out-of-plane bending
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zRelative Intensity (%)Assignment
167100[M]⁺ (Molecular Ion)
16680[M-H]⁺
14130[M-C₂H₂]⁺
12640[M-CH₃CN]⁺
10820[C₆H₃FS]⁺

Scientific Rationale and Interpretation

The predicted spectroscopic data are derived from a comprehensive analysis of the structural features of this compound and their expected influence on the interaction with different forms of electromagnetic radiation.

NMR Spectroscopy: The Influence of Fluorine and the Benzothiazole Core

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three protons on the benzene ring. The fluorine atom at the 6-position will exert a significant influence on the chemical shifts and coupling patterns of these protons. The proton at C-4 will be a doublet of doublets due to coupling with the proton at C-5 and a long-range coupling to the fluorine at C-6. The proton at C-7 will also be a doublet of doublets due to coupling with the proton at C-5 and the fluorine at C-6. The proton at C-5 will appear as a doublet of doublet of doublets, being coupled to the protons at C-4 and C-7, as well as the fluorine at C-6. The methyl group at the 2-position is expected to be a singlet at around 2.80 ppm, a typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.

  • ¹³C NMR: The ¹³C NMR spectrum will be characterized by the strong deshielding effect of the fluorine atom. The carbon directly attached to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹J_CF) of approximately 245 Hz and will have a chemical shift around 160 ppm.[2] The adjacent carbons (C-5 and C-7) will show two-bond coupling (²J_CF) of around 25 Hz. The other carbons in the benzene ring will also exhibit smaller long-range couplings to the fluorine. The C-2 carbon of the thiazole ring is expected to be the most deshielded carbon, with a chemical shift around 168 ppm, due to its position between two heteroatoms. The methyl carbon will appear at a typical upfield chemical shift of around 20 ppm.

IR Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by several key absorptions. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=N stretching of the thiazole ring will give a characteristic absorption around 1610 cm⁻¹. Strong absorptions corresponding to the aromatic C=C skeletal vibrations are expected in the 1600-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ is predicted for the Aryl-F C-F stretching vibration. The out-of-plane C-H bending vibrations in the 900-800 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry: Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.[3]

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 167, which will also likely be the base peak due to the stability of the aromatic system. A significant [M-H]⁺ peak at m/z 166 is anticipated, arising from the loss of a hydrogen atom from the methyl group to form a stable cation. Other expected fragments include the loss of acetylene (C₂H₂) to give a fragment at m/z 141, and the loss of acetonitrile (CH₃CN) from the thiazole ring, resulting in a fragment at m/z 126. The fragment at m/z 108 corresponds to the fluorinated thiophenyl cation.

Experimental Protocols for Spectroscopic Analysis

The following sections provide detailed, step-by-step methodologies for the acquisition of NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Identify and assign the peaks in both the ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a solid sample using the KBr pellet method.[4]

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for obtaining an EI mass spectrum.[5]

  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.

  • Ionization and Mass Analysis:

    • The sample is vaporized and enters the ion source.

    • In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.[3]

    • The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and their abundance is recorded.

    • The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Overall workflow for the spectroscopic characterization of this compound.

NMR_Protocol A Dissolve Sample in CDCl₃ with TMS B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform and Phasing E->F G Calibrate and Assign Peaks F->G

Caption: Step-by-step protocol for NMR data acquisition and processing.

References

  • UoN. 13C NMR spectroscopy. [Link]

  • ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. [Link]

  • PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]

  • Fiveable. 8.3 1H and 13C NMR spectroscopy. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Chromatography Online. The Essential Guide to Electron Ionization in GC–MS. [Link]

Sources

The Ascendant Therapeutic Potential of 6-Fluoro-2-methylbenzo[d]thiazole and Its Congeners: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Among these, the benzothiazole scaffold, a bicyclic system forged from the fusion of a benzene and a thiazole ring, has emerged as a "privileged structure."[1] Its inherent planarity and electron-rich nature facilitate multifarious interactions with a wide array of biological targets, bestowing upon its derivatives a remarkable spectrum of pharmacological activities.[1] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective, underscoring the profound therapeutic versatility of this chemical motif.[2][3][4] The strategic incorporation of a fluorine atom at the 6-position, coupled with a methyl group at the 2-position, fine-tunes the molecule's electronic and lipophilic properties, often enhancing its biological efficacy and metabolic stability. This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic promise of 6-Fluoro-2-methylbenzo[d]thiazole and its derivatives, offering a vital resource for researchers engaged in the rational design of next-generation pharmaceuticals.

I. The Synthetic Blueprint: Constructing the this compound Core and Its Derivatives

The synthetic accessibility of the benzothiazole core is a key factor driving its extensive investigation in medicinal chemistry. The construction of this compound and its derivatives typically commences with the synthesis of the foundational precursor, 2-amino-6-fluorobenzothiazole.

Synthesis of 2-Amino-6-fluorobenzothiazole: The Gateway Intermediate

A prevalent and efficient method for the synthesis of 2-amino-6-fluorobenzothiazole involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[4] This reaction proceeds through an electrophilic cyclization mechanism.

Experimental Protocol: Synthesis of 2-Amino-6-fluoro-7-chloro(1,3)benzothiazole [4]

  • To 20 ml of glacial acetic acid, cooled below room temperature, add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 4-fluoro-3-chloroaniline.

  • Place the mixture in a water bath and stir using a magnetic stirrer.

  • Slowly add a solution of 1.6 ml of bromine in 6 ml of glacial acetic acid from a dropping funnel, ensuring the temperature does not exceed room temperature.

  • After the complete addition of bromine (approximately 105 minutes), continue stirring the solution for 2 hours below room temperature, followed by 10 hours at room temperature.

  • Allow the reaction mixture to stand overnight, during which an orange precipitate will form.

  • Add 6 ml of water and heat the slurry to 85°C, followed by hot filtration.

  • Transfer the orange residue to a reaction flask, add 10 ml of glacial acetic acid, heat to 85°C, and filter while hot.

  • Combine the filtrates, cool, and neutralize with ammonia solution to a pH of 6.0.

  • Collect the resulting dark yellow precipitate and recrystallize from a 1:1 mixture of benzene and ethanol after treatment with animal charcoal at 80°C to yield the purified product.

Derivatization at the 2-Position: Introducing the Methyl Group and Beyond

While a specific, detailed protocol for the direct synthesis of this compound was not prominently featured in the surveyed literature, its synthesis can be inferred from established methods for 2-methylbenzothiazole synthesis. A common approach involves the condensation of a corresponding 2-aminothiophenol derivative with acetic anhydride or acetic acid.

Further derivatization of the 2-amino-6-fluorobenzothiazole intermediate opens a gateway to a diverse library of compounds with varied biological activities. For instance, reaction with hydrazine hydrate can yield 2-hydrazino-6-fluorobenzothiazole, a versatile precursor for synthesizing Schiff base derivatives.[2]

Experimental Protocol: Synthesis of Hydrazine Derivatives from 2-Amino-6-fluorobenzothiazole [5]

  • Treat 2-amino-6-fluorobenzothiazole with hydrazine hydrate.

  • React the resulting 2-hydrazino-6-fluorobenzothiazole with suitable aldehydes to afford the corresponding Schiff base derivatives.

These synthetic strategies provide a robust platform for the generation of a wide array of this compound derivatives, enabling extensive structure-activity relationship (SAR) studies.

II. Unveiling the Biological Spectrum: Therapeutic Applications of this compound Derivatives

The strategic placement of the fluoro and methyl groups on the benzothiazole scaffold imbues the resulting derivatives with significant therapeutic potential, particularly in the realms of oncology and infectious diseases.

Anticancer Activity: A Multifaceted Assault on Malignancy

Derivatives of 6-fluorobenzothiazole have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2] The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

One study reported the synthesis of hydrazine-based Schiff base derivatives of 2-amino-6-fluorobenzothiazole that exhibited significant antitumor potential against HeLa (cervical cancer) and COS-7 (kidney fibroblast cancer) cell lines.[2] Notably, one such derivative displayed IC50 values of 2.41 µM and 4.31 µM against HeLa and COS-7 cells, respectively, comparable to the standard drug doxorubicin.[2][5]

Table 1: Cytotoxicity of a Hydrazine-based 6-Fluorobenzothiazole Derivative [2][5]

Cell LineIC50 (µM) of DerivativeIC50 (µM) of Doxorubicin
HeLa2.412.05
COS-74.313.04

The presence of a fluorine atom at the 7th position of some benzothiazole derivatives has been shown to enhance their cytotoxicity, particularly against hepatocellular carcinoma.[2] Furthermore, the incorporation of a chlorophenyl group into thiazole derivatives can enhance their cytotoxic activity by improving cell membrane penetration and disrupting critical signaling pathways involved in cell proliferation and apoptosis.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [7]

  • Seed human laryngeal carcinoma cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with varying concentrations of the 2-aminobenzothiazole test compound (e.g., up to 100 µM) for 24 and 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for a further 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

  • Calculate the percentage of viable cells relative to the untreated control to assess the dose- and time-dependent cytotoxic effects.

Diagram 1: General Anticancer Mechanisms of Benzothiazole Derivatives

anticancer_mechanisms cluster_cell Cancer Cell Benzothiazole_Derivative Benzothiazole_Derivative Apoptosis_Induction Apoptosis_Induction Benzothiazole_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest Benzothiazole_Derivative->Cell_Cycle_Arrest Signaling_Pathway_Modulation Signaling_Pathway_Modulation Benzothiazole_Derivative->Signaling_Pathway_Modulation Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Benzothiazole derivatives exert anticancer effects through multiple mechanisms.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzothiazole nucleus is also a fertile ground for the development of novel antimicrobial agents. Various derivatives have shown promising activity against a spectrum of bacteria and fungi.[8][9]

A series of 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanol derivatives were synthesized and screened for their in vitro antimicrobial activities against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[8] Several compounds in this series exhibited good antibacterial activity profiles.[8]

In another study, novel C-6 methyl-substituted benzothiazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. Two of the synthesized compounds demonstrated potent antifungal activity, suggesting their potential for further development as antifungal agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup Plate Method) [8]

  • Prepare a uniform suspension of the test microorganism.

  • Evenly spread the microbial suspension on the surface of a solidified agar plate.

  • Create wells or "cups" in the agar using a sterile borer.

  • Add a defined concentration (e.g., 50 µg/mL and 100 µg/mL) of the test compound dissolved in a suitable solvent to the wells.

  • Include a standard antibiotic or antifungal agent as a positive control and the solvent as a negative control.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) to determine the antimicrobial activity of the compound.

Table 2: Antimicrobial Activity of Selected 6-Fluorobenzothiazole Derivatives

Compound TypeTarget OrganismActivityReference
Benzylidenehydrazinyl derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaGood antibacterial activity[8]
C-6 methyl-substituted derivativesCandida albicansPotent antifungal activity
Thiadiazole-substituted derivativesB. subtilis, S. aureus, K. pneumonia, E. coli, A. niger, A. flavusAntibacterial and antifungal activity[9]

Diagram 2: General Workflow for Antimicrobial Screening

antimicrobial_screening Synthesis Synthesis Characterization Characterization Synthesis->Characterization Antimicrobial_Assay Antimicrobial_Assay Characterization->Antimicrobial_Assay Data_Analysis Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Identification Lead_Identification Data_Analysis->Lead_Identification

Caption: A typical workflow for the discovery of new antimicrobial agents.

III. Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The accumulated evidence strongly suggests that derivatives based on this core structure possess significant anticancer and antimicrobial properties. The synthetic accessibility and the potential for diverse functionalization at various positions of the benzothiazole ring offer a vast chemical space for exploration and optimization.

Future research should focus on several key areas:

  • Elucidation of Precise Mechanisms of Action: While general mechanisms have been proposed, detailed studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Expansion of Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at different positions of the this compound core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicological Profiling: Promising lead compounds identified from in vitro studies must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.

IV. References

  • Gabr, M. M., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE.

  • Benzothiazole derivatives as anticancer agents. (2019). FLORE.

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PMC.

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC.

  • Synthesis and antibacterial activity of some novel fluorobenzothiazole derivatives. Abstract.

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template.

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2025). ResearchGate.

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.

  • Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. Scitech Journals.

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. (2025). ResearchGate.

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2025). ResearchGate.

  • Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. PubMed.

  • Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. (2025). ResearchGate.

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central.

  • Benzothiazole derivatives as anticancer agents. (2019). PMC - NIH.

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020).

  • Novel benzothiazole based imidazole derivatives as new cytotoxic agents against glioma (C6) and liver (HepG2) cancer cell lines. (2025). ResearchGate.

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024). European Review for Medical and Pharmacological Sciences.

Sources

Technical Monograph: Mechanistic Diversity and Pharmacological Targeting of Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole moiety (benzo[d]thiazole) represents a privileged bicyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a thiazole ring.[1][2] Its utility stems from its planar architecture, which facilitates DNA intercalation, and its capacity for extensive substitution at the C2 and C6 positions, allowing for tunable lipophilicity and target specificity. This guide dissects the molecular mechanisms of benzothiazole derivatives across three primary therapeutic axes: antineoplastic microtubule destabilization, neuroprotective glutamate modulation, and antimicrobial DNA gyrase inhibition.

Structural Basis & Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazoles is dictated by the electronic and steric environment of the heterocyclic core.

  • The C2 Position (Critical for Target Affinity): Substitution at C2 is the primary determinant of biological activity.

    • Antitumor:[1][3][4] Introduction of aryl groups (e.g., 2-(4-aminophenyl)) often enhances binding to the colchicine site of tubulin.

    • Antimicrobial:[2][5][6][7][8][9][10][11] Hydrazone or amide linkages at C2 are frequently observed in DNA gyrase B inhibitors.

  • The C6 Position (Metabolic Stability & Potency):

    • Electron-withdrawing groups (e.g., -OCF3 in Riluzole ) prevent metabolic oxidation and enhance lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration.

    • Electron-donating groups often increase antioxidant capacity but may reduce metabolic half-life.

Oncology: Microtubule Destabilization and Kinase Inhibition

Benzothiazoles function as potent antimitotic agents, primarily by targeting the cytoskeletal machinery of dividing cells.

Mechanism: Tubulin Polymerization Inhibition

Unlike taxanes (which stabilize microtubules), many benzothiazole derivatives mimic Combretastatin A-4 , binding to the colchicine site at the interface of


- and 

-tubulin dimers.
  • Binding Event: The benzothiazole core occupies the hydrophobic pocket of the colchicine binding site.

  • Steric Hindrance: Binding prevents the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.

  • Catastrophe: This inhibition leads to microtubule depolymerization, arresting the cell cycle in the G2/M phase.

  • Apoptosis: Prolonged arrest triggers the phosphorylation of Bcl-2, mitochondrial membrane permeabilization, ROS generation, and Caspase-3 activation.

Secondary Mechanism: Kinase Modulation

Certain derivatives act as ATP-competitive inhibitors of tyrosine kinases, specifically EGFR and PI3K , suppressing downstream pro-survival signaling.

Anticancer_Pathway Benzothiazole Benzothiazole Derivative Tubulin Colchicine Site Binding (Tubulin Dimers) Benzothiazole->Tubulin Kd < 10 nM Polymerization Inhibition of Microtubule Assembly Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Mitochondria Mitochondrial Depolarization Arrest->Mitochondria Bcl-2 Phosphorylation ROS ROS Generation Mitochondria->ROS Caspase Caspase-3/9 Activation Mitochondria->Caspase Cytochrome c Release ROS->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Signal transduction cascade illustrating the antimitotic mechanism of benzothiazole derivatives leading to apoptosis.

Neurology: Glutamatergic Modulation (Riluzole)

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is the standard of care for Amyotrophic Lateral Sclerosis (ALS). Its mechanism is distinct from the antiproliferative benzothiazoles.

Mechanism of Action[12]
  • Na+ Channel Blockade: Riluzole preferentially binds to voltage-gated sodium channels (Nav1.6) in their inactivated state. This prevents high-frequency repetitive firing of motor neurons without blocking normal neurotransmission.

  • Glutamate Reduction: By stabilizing the inactivated Na+ channels, presynaptic calcium influx is reduced, leading to decreased exocytosis of glutamate.

  • Post-Synaptic Protection: It enhances glutamate reuptake via EAAT2 (GLT-1) transporters, reducing excitotoxicity.

Antimicrobial: DNA Gyrase B Inhibition

In the context of multi-drug resistant (MDR) bacteria, benzothiazoles have emerged as inhibitors of bacterial type II topoisomerases.

  • Target: The ATPase domain of the GyrB subunit of DNA gyrase.[6]

  • Action: Benzothiazoles act as competitive inhibitors of ATP. By blocking ATP hydrolysis, they prevent the energy-dependent strand passage required for DNA supercoiling.

  • Selectivity: High selectivity for bacterial GyrB over human Topoisomerase II is achieved through specific H-bond interactions with the Asp73 residue in the ATP-binding pocket (E. coli numbering).

Experimental Validation Protocols

Senior Scientist Note: The following protocols are designed for reproducibility. Always run a solvent control (DMSO) and a positive control (e.g., Combretastatin A-4 for tubulin, Ciprofloxacin for gyrase).

Protocol A: Turbidimetric Tubulin Polymerization Assay

This assay validates the direct interaction between the compound and purified tubulin.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[12]

  • GTP (100 mM stock).

  • PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).[12]

  • Glycerol.[12]

Workflow:

  • Preparation: Prepare Tubulin stock (3 mg/mL) in PEM buffer containing 1 mM GTP and 10% glycerol (glycerol lowers the critical concentration for polymerization).

  • Treatment: Add 5 µL of test compound (dissolved in DMSO) to a pre-warmed (37°C) 96-well half-area plate. Final DMSO concentration must be <1%.

  • Initiation: Add 50 µL of the Tubulin/GTP mix to the wells containing the compound.

  • Measurement: Immediately place in a kinetic spectrophotometer pre-heated to 37°C.

  • Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot OD340 vs. Time.

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Steady State).

    • Inhibitor:[4][6][11][13][14][15] Flattened curve (reduced Vmax and steady-state amplitude).

Protocol B: Bacterial DNA Gyrase Supercoiling Assay

Validates the inhibition of enzymatic topology modification.

Workflow:

  • Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin.

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg per reaction).

  • Enzyme: 1 Unit of E. coli DNA Gyrase.

  • Incubation: Mix compound, DNA, and Enzyme. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 8 µL of stop buffer (5% SDS, 0.25% bromophenol blue).

  • Visualization: Analyze via electrophoresis on a 1% agarose gel.

    • Result: Active gyrase converts relaxed DNA (slow migration) to supercoiled DNA (fast migration). Inhibitors prevent this shift.

Quantitative Data Summary

The following table summarizes typical IC50 ranges for benzothiazole derivatives against key targets, derived from recent medicinal chemistry literature.

Target / Cell LineCompound ClassReference StandardTypical IC50 (Benzothiazole)Mechanism
MCF-7 (Breast Cancer)2-Aryl-benzothiazolesCombretastatin A-4 (2-5 nM)15 - 150 nMTubulin Inhibition
HCT-116 (Colon Cancer)Benzothiazole-UreasNocodazole0.1 - 1.5 µMG2/M Arrest
E. coli Gyrase Benzothiazole-6-carboxylic acidsNovobiocin0.5 - 5.0 µMATPase Inhibition
Nav1.6 Channel Riluzole analogsRiluzole (Standard)2 - 10 µMState-dependent Block

Visualizing the Riluzole Mechanism

The neuroprotective action of Riluzole involves a feedback loop that dampens excitotoxicity.

Riluzole_Mechanism Riluzole Riluzole NavChannel Voltage-Gated Na+ Channel (Inactivated State) Riluzole->NavChannel Stabilizes GlutamateRel Glutamate Release Riluzole->GlutamateRel Reduces Depolarization Membrane Depolarization NavChannel->Depolarization Inhibits CaInflux Presynaptic Ca2+ Influx Depolarization->CaInflux CaInflux->GlutamateRel PostSynaptic Post-Synaptic NMDA/AMPA Activation GlutamateRel->PostSynaptic Excitotoxicity Excitotoxicity / Cell Death PostSynaptic->Excitotoxicity

Figure 2: Mechanism of Riluzole in preventing glutamatergic excitotoxicity via sodium channel stabilization.

References

  • Structure-Activity Relationship of Benzothiazoles: Keri, R., et al. (2015).[10] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry.[7][9] [Link][16]

  • Anticancer Mechanisms (Tubulin): Kamal, A., et al. (2015). Benzothiazole conjugates as microtubule destabilizing agents. Bioorganic & Medicinal Chemistry Letters.[7][9] [Link]

  • Riluzole Mechanism of Action: Doble, A. (1996).[14][15] The pharmacology and mechanism of action of riluzole. Neurology.[7][14][15] [Link]

  • DNA Gyrase Inhibition: Tomašič, T., et al. (2020).[8][11] Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Tubulin Polymerization Assay Protocol: Cytoskeleton Inc. (2024). Tubulin Polymerization Assay using >99% Pure Tubulin. [Link]

Sources

The Fluorine Factor: Engineering Fluorinated Benzothiazole Scaffolds for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, amyloid plaques, and microbial enzymes.[1] However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.[1] This technical guide analyzes the strategic incorporation of fluorine atoms—specifically at the C6 position—to engineer derivatives with enhanced metabolic stability, blood-brain barrier (BBB) permeability, and target affinity. We provide validated synthetic protocols, structure-activity relationship (SAR) logic, and application data for researchers in drug discovery.[1]

Part 1: The Fluorine Advantage – Mechanistic Insights

The introduction of fluorine into the benzothiazole core is not merely a steric modification; it is a profound electronic and metabolic intervention.

Metabolic Blockade (The Para-Block Effect)

The C6 position of the benzothiazole ring is the primary site for Cytochrome P450-mediated oxidation (hydroxylation). Replacing the C6-hydrogen with fluorine blocks this metabolic soft spot.

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) renders the position resistant to oxidative cleavage.

  • Outcome: Significantly increased half-life (

    
    ) in vivo compared to non-fluorinated analogs.[1]
    
Lipophilicity and CNS Penetration

For neurological applications (e.g., Alzheimer’s imaging), BBB penetration is non-negotiable.[1]

  • Lipophilicity: Fluorination typically increases

    
    , facilitating passive transport across the endothelial cells of the BBB.
    
  • Binding: The high electronegativity of fluorine can induce multipolar interactions with protein backbones (e.g., orthogonal dipolar interactions with amide carbonyls in the EGFR kinase domain).

Part 2: Synthetic Architectures & Protocols

Strategic Pathways

There are two primary routes to access fluorinated benzothiazoles: De Novo Cyclization (building the ring from fluorinated precursors) and Late-Stage Functionalization (modifying an existing core).[1]

SynthesisPathways Start Target: 6-Fluoro-2-Aminobenzothiazole MethodA Method A: Jacobson Cyclization (Standard & Scalable) MethodA->Start Yield: >85% MethodB Method B: Radical C-H Activation (Late-Stage) MethodB->Start Yield: 40-60% PrecursorA 4-Fluoroaniline + KSCN PrecursorA->MethodA Start ReagentA Br2 / AcOH (Oxidative Cyclization) ReagentA->MethodA Catalyst PrecursorB 2-Aminobenzothiazole PrecursorB->MethodB Start ReagentB Selectfluor / Ag(I) (Radical Fluorination) ReagentB->MethodB Catalyst

Figure 1: Comparative synthetic pathways. Method A is preferred for bulk synthesis of the core scaffold; Method B is utilized for diversifying complex leads.[1]

Detailed Protocol: Synthesis of 6-Fluoro-2-Aminobenzothiazole

A self-validating protocol based on the Jacobson oxidative cyclization method.

Reagents:

  • 4-Fluoroaniline (1.0 eq)[1]

  • Potassium Thiocyanate (KSCN) (4.0 eq)[1]

  • Bromine (

    
    ) (1.0 eq)[1]
    
  • Glacial Acetic Acid (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Pre-Cooling: Dissolve 4-fluoroaniline (e.g., 0.1 mol) and KSCN (0.4 mol) in glacial acetic acid (100 mL). Cool the mixture to <5°C using an ice-salt bath. Critical: Temperature control prevents polymerization.[1]

  • Bromination: Add bromine (0.1 mol) in acetic acid dropwise over 60 minutes. Maintain internal temperature below 10°C.

  • Cyclization: Once addition is complete, remove the ice bath. Stir at room temperature for 2 hours, then heat to 85°C for 30 minutes to drive the cyclization to completion.

  • Work-up: Pour the reaction mixture into crushed ice/water (500 mL). The hydrobromide salt of the product will precipitate.[3]

  • Neutralization: Filter the solid and resuspend in water.[1] Neutralize with ammonium hydroxide (

    
    ) to pH 8–9 to liberate the free base.[1]
    
  • Purification: Recrystallize from ethanol/water (1:1).

    • Validation: Melting point should be 187–190°C. IR spectrum should show characteristic

      
       stretch at ~715 
      
      
      
      and
      
      
      bands at 3400
      
      
      .[1][2]

Part 3: Therapeutic Applications & Data[4]

Oncology: EGFR Tyrosine Kinase Inhibition

Fluorinated benzothiazoles mimic the adenine ring of ATP, allowing them to dock into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor).[4] The fluorine atom at C6 enhances hydrophobic interactions within the pocket.

Comparative Potency Data (IC50 against EGFR-TK):

CompoundStructure DescriptionIC50 (nM)Status
Compound 39 6-F-Benzothiazole-hydrazone derivative24.58 Experimental (High Potency)
Compound 40 6-F-Benzothiazole-hydrazone derivative30.42 Experimental
Lapatinib Quinazoline-based standard17.38 FDA Approved
Erlotinib Quinazoline-based standard1,300 FDA Approved

Data Source: Bioorganic Chemistry (2020) & RSC Advances.[1]

Neurology: Amyloid PET Imaging

The most commercially significant application of fluorinated benzothiazoles is in Positron Emission Tomography (PET) for Alzheimer's disease.[1]

  • Tracer: [18F]Flutemetamol (Vizamyl™).[1]

  • Core: 2-phenylbenzothiazole.[1][5]

  • Role of Fluorine: The

    
     isotope acts as the radiolabel.[6] Its position on the benzothiazole core ensures high affinity for 
    
    
    
    -amyloid plaques while the lipophilic scaffold ensures rapid brain uptake and washout from non-target tissue.

Part 4: Structure-Activity Relationship (SAR) Visualization[1]

Understanding where to modify the scaffold is critical for library design.[1]

SAR_Logic Core Benzothiazole Scaffold Pos2 Position 2 (C2) Functionalization Zone Core->Pos2 Pos6 Position 6 (C6) Metabolic Shield Core->Pos6 Pos5 Position 5 (C5) Electronic Tuning Core->Pos5 Effect2 Linker Attachment (Hydrazones, Amides) Determines Target Specificity Pos2->Effect2 Effect6 Fluorine Substitution Blocks P450 Oxidation Increases Lipophilicity Pos6->Effect6 Effect5 Electron Withdrawing Groups Modulate pKa of Ring Nitrogen Pos5->Effect5

Figure 2: SAR decision matrix. C6 is the stability anchor; C2 is the diversity vector.

References

  • Synthesis and biological evaluation of 18F-fluoroethylated benzothiazole derivatives for in vivo imaging of amyloid plaques. PubMed. [Link][1]

  • Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation... of benzothiazole-based derivatives. Bioorganic Chemistry. [Link]

  • Importance of Fluorine in Benzazole Compounds. Molecules (MDPI). [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry. [Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone... as potent EGFR inhibitors. RSC Advances. [Link][1]

Sources

Discovery and history of benzothiazole compounds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

The Benzothiazole Scaffold: From Industrial Vulcanization to Precision Medicine

Executive Summary

The benzothiazole moiety (benzo[d]thiazole) stands as a testament to the "privileged scaffold" concept in medicinal chemistry.[1][2][3] Originally industrial workhorses in rubber vulcanization, these bicyclic heteroaromatics have evolved into critical tools for oncology, neuroprotection, and amyloid diagnostics. This technical guide dissects the benzothiazole pharmacophore, tracing its trajectory from A.W.[2] Hofmann’s 19th-century bench to the synaptic clefts modulated by Riluzole. We analyze the synthetic architectures that construct this core, the structure-activity relationships (SAR) that define its potency, and the molecular mechanisms that underpin its clinical utility.

Historical Genesis & Synthetic Evolution

The discovery of benzothiazole is rooted in the golden age of German organic chemistry.

  • 1879-1887: A.W. Hofmann first reported the synthesis of 2-substituted benzothiazoles.[2][4]

  • 1886: Paul Jacobson introduced the oxidative cyclization of thiobenzanilides, a method that remains a cornerstone of heterocycle synthesis (the Jacobson Synthesis ).

  • 1921: The scaffold found its first major commercial application not in medicine, but in the rubber industry.[2] 2-Mercaptobenzothiazole (MBT) became a ubiquitous vulcanization accelerator, a legacy that persists today.

  • 1967: Isolation of the parent benzothiazole from American cranberries demonstrated its natural occurrence, bridging the gap between synthetic industrial chemical and natural product.

Core Synthetic Methodologies

The construction of the benzothiazole nucleus typically follows two distinct logic paths: Intermolecular Condensation or Intramolecular Cyclization .

Figure 1: Synthetic Pathways to the Benzothiazole Core

BenzothiazoleSynthesis ATP 2-Aminothiophenol Condensation Condensation (Acid Catalyst/Heat) ATP->Condensation Aldehyde Aldehyde/Acid (R-CHO / R-COOH) Aldehyde->Condensation Thiobenzanilide Thiobenzanilide Jacobson Jacobson Cyclization (K3Fe(CN)6 / NaOH) Thiobenzanilide->Jacobson Benzothiazole 2-Substituted Benzothiazole Condensation->Benzothiazole -H2O Jacobson->Benzothiazole Oxidative Closure

Caption: Comparison of the direct condensation route (blue) versus the Jacobson oxidative cyclization (red).

Experimental Protocol: The Jacobson Synthesis

While modern green chemistry utilizes catalysts like samarium triflate, the Jacobson synthesis remains the "gold standard" for understanding the oxidative closure mechanism. This protocol describes the synthesis of a 2-arylbenzothiazole.[4][5]

Protocol: Oxidative Cyclization of Thiobenzanilide

  • Precursor Preparation:

    • Synthesize thiobenzanilide by refluxing aniline, benzaldehyde, and sulfur (Willgerodt-Kindler) or by thionating benzanilide with Lawesson’s reagent.

  • Oxidant Solution:

    • Dissolve Potassium Ferricyanide (K₃Fe(CN)₆) (4.0 equiv) in water.

    • Add Sodium Hydroxide (NaOH) (8.0 equiv) to create an alkaline environment (pH > 10). Causality: High pH is critical to deprotonate the thioamide nitrogen, facilitating the formation of the radical intermediate.

  • Cyclization Reaction:

    • Dissolve the thiobenzanilide in a minimal amount of Ethanol.

    • Add the thiobenzanilide solution dropwise to the alkaline ferricyanide solution with vigorous mechanical stirring .

    • Observation: The reaction is exothermic. A precipitate typically forms immediately.

  • Work-up:

    • Stir for 2–4 hours at room temperature to ensure complete oxidation.

    • Filter the precipitate and wash copiously with water to remove ferrocyanide salts.

    • Recrystallize from Ethanol/Water to yield the 2-arylbenzothiazole.

Validation Check: The absence of the N-H stretch (approx. 3200 cm⁻¹) and C=S stretch (approx. 1200 cm⁻¹) in the IR spectrum confirms cyclization.

Pharmacological Diversity & SAR

The benzothiazole ring is bio-isosteric with the indole and benzimidazole rings, allowing it to interact with a diverse array of biological targets.

Structure-Activity Relationship (SAR) Map

The biological activity is strictly governed by substitutions at the C-2 and C-6 positions.

Figure 2: Benzothiazole SAR Logic

SAR_Map Core Benzothiazole Scaffold C2 Position C-2 (Critical for Target Selectivity) Core->C2 C6 Position C-6 (Metabolic Stability & Potency) Core->C6 C2_Antitumor Aryl/Heteroaryl Groups (Antitumor Activity) C2->C2_Antitumor C2_Amyloid Dimethylaminophenyl (Amyloid Binding) C2->C2_Amyloid C6_Elec Electron Withdrawing (F, NO2) (Increases Lipophilicity) C6->C6_Elec C6_Neuro Trifluoromethoxy (-OCF3) (Neuroprotection/Riluzole) C6->C6_Neuro

Caption: SAR analysis highlighting the functional divergence at the C-2 and C-6 positions.

Key Therapeutic Agents
Drug / CompoundClassMechanism of ActionKey Structural Feature
Riluzole NeuroprotectiveNa⁺ channel blocker; Glutamate inhibitor6-trifluoromethoxy group
Ethoxzolamide DiureticCarbonic Anhydrase Inhibitor6-ethoxy-2-sulfonamide
Pramipexole AntiparkinsonDopamine D2/D3 agonistTetrahydrobenzothiazole fused ring
Thioflavin T DiagnosticAmyloid Fibril Intercalator4-(dimethylamino)phenyl at C-2

Case Study: Riluzole (ALS Therapy)

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) remains the primary intervention for Amyotrophic Lateral Sclerosis (ALS).[6] Its discovery marked a shift from symptomatic management to disease-modifying therapy.

Mechanism of Action: Riluzole does not act via a single receptor but rather modulates the excitotoxic cascade.[6]

  • Na⁺ Channel Blockade: It preferentially binds to inactivated voltage-gated sodium channels (Nav), preventing the depolarization required for glutamate release.

  • Glutamate Clearance: It upregulates GLT-1 (glutamate transporters) on astrocytes, increasing the clearance of glutamate from the synaptic cleft.

  • Post-Synaptic Modulation: It acts as a non-competitive inhibitor at NMDA and Kainate receptors.

Figure 3: Riluzole Neuroprotective Pathway

RiluzoleMOA cluster_PreSynaptic Pre-Synaptic Neuron cluster_Synapse Synaptic Cleft cluster_PostSynaptic Post-Synaptic Neuron Riluzole Riluzole Nav Voltage-Gated Na+ Channels Riluzole->Nav Inhibits GluRelease Glutamate Release Riluzole->GluRelease Reduces NMDA NMDA/Kainate Receptors Riluzole->NMDA Antagonizes Nav->GluRelease Promotes Glu Excess Glutamate GluRelease->Glu Glu->NMDA Excitotoxicity Excitotoxicity (Ca2+ Influx) NMDA->Excitotoxicity

Caption: Multi-modal mechanism of Riluzole in preventing glutamate-induced excitotoxicity.[6][7]

Diagnostic Utility: Thioflavin T[10][11][12]

Thioflavin T (ThT) is the benzothiazole derivative that defined the field of amyloid research.[8]

  • The Molecular Rotor Mechanism: In solution, the single bond between the benzothiazole and the dimethylaniline ring allows free rotation, which quenches fluorescence (non-radiative decay).

  • Amyloid Binding: When ThT intercalates into the

    
    -sheet channels of amyloid fibrils, this rotation is sterically hindered ("immobilized").
    
  • Result: The molecule is locked in a planar conformation, forcing relaxation via fluorescence emission at 482 nm. This "light switch" mechanism makes it a self-validating probe for protein aggregation.

References

  • Hoffmann, A. W. (1879). Über die Einwirkung von Schwefel auf Phenylsenföl. Berichte der deutschen chemischen Gesellschaft. Link

  • Jacobson, P. (1886).[4] Über die Oxydation von Thiobenzaniliden. Berichte der deutschen chemischen Gesellschaft. Link

  • Doble, A. (1996).[7] The pharmacology and mechanism of action of riluzole. Neurology. Link

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta. Link

  • Gupta, A., & Rawat, S. (2010).[4] Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Link

  • Ali, R., & Siddiqui, N. (2013). Biological aspects of benzothiazole derivatives: A review. Journal of Saudi Chemical Society. Link

  • LeVine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides. Protein Science. Link

Sources

Introduction: The Significance of the Benzothiazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Fluoro-2-methylbenzo[d]thiazole

This document provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. As of the latest literature review, a definitive public crystal structure for this specific compound has not been reported. Therefore, this guide is presented as a robust, first-principles workflow, designed to take researchers from chemical synthesis to in-depth crystallographic analysis. The protocols and rationale described herein are grounded in established best practices for small-molecule crystallography and are intended to serve as an authoritative guide for its eventual structural determination.

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly influence a compound's pharmacokinetic profile and biological efficacy.[4]

A definitive understanding of the three-dimensional atomic arrangement of this compound, achieved through single-crystal X-ray diffraction (SC-XRD), is paramount. This analysis provides precise data on bond lengths, bond angles, and, most critically, the intermolecular interactions that govern how the molecule packs in the solid state. Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.[5][6]

This guide details the essential experimental and analytical stages required for a complete and verifiable crystal structure analysis.

Part 1: Synthesis and High-Purity Recrystallization

Causality: The foundational requirement for successful single-crystal growth is a sample of the highest possible purity (typically ≥98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The proposed synthetic route is based on established methodologies for analogous benzothiazole derivatives.[7][8]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 4-fluoro-2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or toluene, add acetic anhydride (1.1 equivalents).

  • Cyclization: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Insight: Acetic anhydride serves as the source for the methyl group and facilitates the intramolecular cyclization to form the thiazole ring. The choice of a non-aqueous solvent and reflux conditions provides the necessary thermal energy to overcome the activation barrier for the condensation and ring-closing reaction.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is redissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Final Recrystallization for Purity: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a solvent system like ethanol/water to yield the final product as a crystalline solid. Purity should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Part 2: Single-Crystal Growth Methodologies

Causality: Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly, allowing for the formation of a well-defined crystal lattice. The choice of solvent and technique is critical and often requires empirical screening.[9][10]

Experimental Protocol: Crystal Growth by Slow Evaporation

This is the most straightforward method for many organic compounds.[9]

  • Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., acetone, ethyl acetate, methanol, ethanol, dichloromethane) to find one in which it is moderately soluble.[10]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few small pinholes. This slows the rate of solvent evaporation.

    • Scientist's Insight: The rate of evaporation is the key variable. If it is too fast, the compound will crash out of solution as a powder or microcrystalline solid. If it is too slow, crystal growth may not initiate. Adjusting the number or size of the pinholes allows for fine-tuning of this rate.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Monitor periodically for the formation of single crystals.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Causality: SC-XRD is the definitive method for determining the atomic structure of a crystalline solid.[11] A monochromatic X-ray beam is diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. The positions and intensities of the diffracted spots are used to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.[12]

Workflow: From Data Collection to Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[11]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

    • Scientist's Insight: Collecting data at cryogenic temperatures is crucial. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles and a more precise final structure. It also reduces radiation damage to the crystal from the high-intensity X-ray beam.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell and to assign the crystal system and Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns over a wide range of angles.

  • Structure Solution and Refinement:

    • The collected data is processed to integrate the intensities of the diffraction spots.

    • The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Data Presentation: Representative Crystallographic Data

The following table summarizes the type of data obtained from a successful SC-XRD experiment. The values provided are hypothetical yet realistic for a small organic molecule like this compound.

Parameter Example Value Significance
Chemical FormulaC₈H₆FNSDefines the atomic composition of the molecule.[13]
Formula Weight167.20 g/mol Molar mass of the compound.[]
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 5.9, c = 14.2The lengths of the unit cell edges.
α, β, γ (°)α = 90, β = 98.5, γ = 90The angles between the unit cell edges.
Volume (ų)705The volume of a single unit cell.
Z4The number of molecules in one unit cell.
Temperature (K)100(2)The temperature at which diffraction data was collected.
Radiation (Å)Mo Kα (λ = 0.71073)The wavelength of the X-rays used for the experiment.
R₁ [I > 2σ(I)]< 0.05A measure of the agreement between the calculated and observed structure factors; a lower value is better.
wR₂ (all data)< 0.12A weighted residual factor based on all data; a lower value indicates a better refinement.

Part 4: In-depth Structural Interpretation via Hirshfeld Surface Analysis

Causality: While SC-XRD provides the atomic coordinates, a deeper understanding of the crystal packing is achieved by analyzing the intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool that partitions crystal space to define a unique surface for a molecule, enabling the visualization and quantification of all intermolecular contacts simultaneously.[15][16]

Methodology and Interpretation

The Hirshfeld surface is generated based on the electron distribution of the molecule (the promolecule) relative to the entire crystal (the procrystal).[15] This surface can be mapped with various properties to highlight key interactions.

  • d_norm Surface: This property is mapped onto the Hirshfeld surface to identify significant intermolecular contacts.

    • Red spots: Indicate contacts shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds.

    • White areas: Represent contacts around the van der Waals separation.

    • Blue areas: Indicate contacts longer than the van der Waals radii.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ).[17] Each type of interaction (e.g., H···H, C···H, F···H) has a characteristic appearance on the plot, and the relative area contributes to a quantitative summary of the packing forces.[17][18]

Scientist's Insight: For this compound, we would anticipate significant contributions from H···H, C···H, and potentially weaker F···H or F···S interactions. The fingerprint plot allows us to move beyond simply listing "close contacts" and instead provides a holistic and quantitative assessment of the forces governing the crystal's supramolecular architecture.

Visualizations

Diagram 1: Overall Workflow

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-Ray Diffraction cluster_3 Analysis & Interpretation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Recrystallization Purity Recrystallization (>98% Pure) Purification->Recrystallization SolventScreen Solvent Screening Recrystallization->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap SingleCrystal High-Quality Single Crystal SlowEvap->SingleCrystal DataCollection SC-XRD Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement CIF Crystallographic Data (CIF) Refinement->CIF MolecularGeo Molecular Geometry (Bonds, Angles) CIF->MolecularGeo Hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions) CIF->Hirshfeld

Caption: Workflow for the structural analysis of this compound.

Diagram 2: Hirshfeld Analysis Logic

G cluster_outputs Analysis Outputs cluster_interpretation Interpretation Input Refined Crystal Structure (Atomic Coordinates) HS_Calc Calculate Hirshfeld Surface Input->HS_Calc d_norm d_norm Surface Map (Visualize Contacts) HS_Calc->d_norm FP 2D Fingerprint Plot (Quantify Contacts) HS_Calc->FP Qualitative Identify Key Interactions (e.g., H-bonds, π-stacking) d_norm->Qualitative Quantitative Determine % Contribution of each contact type FP->Quantitative

Caption: Logic flow for Hirshfeld surface analysis of intermolecular interactions.

Conclusion

The comprehensive structural analysis of this compound, achieved through the meticulous application of synthesis, crystal growth, and single-crystal X-ray diffraction, provides the definitive blueprint of its molecular architecture. This empirical data is not merely an academic endpoint; it is the essential foundation for understanding the compound's solid-state behavior and its potential interactions with biological targets. The subsequent application of advanced analytical tools like Hirshfeld surface analysis transforms a static atomic model into a dynamic map of intermolecular forces, offering critical insights that empower rational drug design and the development of novel benzothiazole-based therapeutics.

References

  • ACS Omega. Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. Available from: [Link]. [Accessed February 2026].

  • Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Available from: [Link]. [Accessed February 2026].

  • PubChem. 2-Amino-6-fluorobenzothiazole. Available from: [Link]. [Accessed February 2026].

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]. [Accessed February 2026].

  • CrystalExplorer. The Hirshfeld Surface. Available from: [Link]. [Accessed February 2026].

  • ResearchGate. SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Available from: [Link]. [Accessed February 2026].

  • National Institutes of Health (NIH). Absolute Configuration of Small Molecules by Co-Crystallization. Available from: [Link]. [Accessed February 2026].

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]. [Accessed February 2026].

  • PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Available from: [Link]. [Accessed February 2026].

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. Available from: [Link]. [Accessed February 2026].

  • Royal Society of Chemistry. Hirshfeld surface analysis. Available from: [Link]. [Accessed February 2026].

  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Available from: [Link]. [Accessed February 2026].

  • ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]. [Accessed February 2026].

  • Wikipedia. X-ray crystallography. Available from: [Link]. [Accessed February 2026].

  • Scientific Research Publishing. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available from: [Link]. [Accessed February 2026].

  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]. [Accessed February 2026].

  • cdifx. Hirshfeld methods and Quantum Crystallography. Available from: [Link]. [Accessed February 2026].

  • Chemistry LibreTexts. X-ray Crystallography. Available from: [Link]. [Accessed February 2026].

  • IUCr Journals. How to grow crystals for X-ray crystallography. Available from: [Link]. [Accessed February 2026].

  • National Institutes of Health (NIH). Benzothiazole derivatives as anticancer agents. Available from: [Link]. [Accessed February 2026].

Sources

The Benzothiazole Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, the benzothiazole moiety is classified as a "privileged scaffold"—a molecular framework capable of binding to multiple, functionally diverse biological targets with high affinity. Comprising a benzene ring fused to a thiazole ring (


), it offers a unique physicochemical profile: the sulfur atom enhances lipophilicity (facilitating membrane permeability), while the nitrogen atom (N3) serves as a critical hydrogen bond acceptor.

This guide dissects the Structure-Activity Relationship (SAR) of benzothiazoles, moving beyond basic observations to the causal mechanisms driving potency in oncology, neurology, and infectious disease.

The Chemist’s Toolbox: Synthesis & Functionalization

To explore SAR, one must first master the scaffold's construction. While the Jacobson cyclization is the historical standard, modern drug discovery favors oxidative condensation for its versatility in introducing C2 diversity.

Validated Synthetic Workflow

The most robust method for generating SAR libraries is the oxidative condensation of 2-aminothiophenol with aldehydes . This route allows for the rapid variation of the C2 position, the primary vector for target recognition.

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular nucleophilic attack by the sulfur atom and subsequent oxidative dehydrogenation to aromatize the system.

BenzothiazoleSynthesis Reactants 2-Aminothiophenol + Aryl Aldehyde Imine Imine Intermediate (Schiff Base) Reactants->Imine -H2O (Condensation) Cyclization Intramolecular S-Attack Imine->Cyclization Ring Closure Oxidation Oxidative Aromatization Cyclization->Oxidation Oxidant (e.g., O2, I2) Product 2-Substituted Benzothiazole Oxidation->Product Final Scaffold

Figure 1: General oxidative condensation pathway for benzothiazole synthesis.[1]

Protocol: Green Synthesis of 2-Phenylbenzothiazole

Rationale: This protocol uses molecular oxygen as the oxidant, avoiding toxic metals (e.g., Pb(OAc)4) often found in older literature.

  • Reagents: 2-Aminothiophenol (1.0 equiv), Benzaldehyde (1.0 equiv), Glycerol (solvent/catalyst).

  • Procedure:

    • Mix reagents in glycerol in a round-bottom flask.

    • Heat to 100°C under open air (crucial for

      
       uptake).
      
    • Monitor via TLC (approx. 1-2 hours).

    • Workup: Cool to room temperature. Add water. The product precipitates out (hydrophobic effect). Filter and recrystallize from ethanol.

  • Causality: Glycerol acts as a hydrogen-bond donor catalyst, activating the carbonyl of the aldehyde, while the open vessel allows atmospheric oxygen to drive the final aromatization step (dehydrogenation) [1].

SAR Deep Dive: Anatomy of the Pharmacophore

The biological activity of benzothiazoles is governed by two distinct regions: the C2 "Warhead" and the Benzenoid "Tuning" Ring .

The SAR Map

SAR_Map Core Benzothiazole Core C2 Position C2 (The Warhead) Core->C2 C6 Position C6 (Metabolic/Electronic) Core->C6 N3 Position N3 (H-Bond Acceptor) Core->N3 C2_Func Determines Target Specificity (e.g., Hydrazones, Aryls) C2->C2_Func C6_Func Modulates Lipophilicity & Metabolic Stability (F, Cl, OCF3) C6->C6_Func N3_Func Critical for Kinase Hinge Binding N3->N3_Func

Figure 2: Functional dissection of the benzothiazole scaffold.

Comparative SAR Table

The following table summarizes how specific substitutions shift biological activity, based on recent medicinal chemistry literature [2, 3].

PositionSubstituentEffect on ActivityPrimary Therapeutic Area
C2 -Aryl (Phenyl) Increases lipophilicity; intercalates DNA.Antitumor (Breast/Ovarian)
C2 -NH-N=CH-Ar Hydrazone linker; metal chelation & H-bonding.Antimicrobial / Antifungal
C2 -NH2 H-bond donor; mimics adenosine in kinases.ALS (Riluzole), Kinase Inhibitors
C6 -OCF3 High lipophilicity; blocks metabolic oxidation.Neuroprotection (Riluzole)
C6 -NO2 Strong electron-withdrawing; enhances antimicrobial potency.Antimicrobial (Gram +/-)
C6 -F / -Cl Blocks P450 metabolism; steric fit in hydrophobic pockets.Antitumor / Antipsychotic

Therapeutic Case Studies

Oncology: Tubulin Polymerization Inhibition

Benzothiazoles bearing a 3,4,5-trimethoxyphenyl group at the C2 position act as potent tubulin polymerization inhibitors.[2] They bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase [4].

  • Key Structural Feature: The 3,4,5-trimethoxy motif mimics the A-ring of colchicine.

  • Benzothiazole Role: The bicyclic core acts as a rigid spacer, orienting the trimethoxy group into the hydrophobic pocket of

    
    -tubulin.
    
Neurology: The Riluzole Paradigm

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is the gold standard for Amyotrophic Lateral Sclerosis (ALS).

  • Mechanism: It inhibits glutamate release and blocks voltage-gated sodium channels.

  • SAR Insight: The -OCF3 group at C6 is non-negotiable. It provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) and prevents rapid metabolic degradation of the benzene ring, extending the drug's half-life [5].

Antimicrobial: Electron Withdrawal

For antimicrobial agents targeting DNA gyrase, electron-withdrawing groups (EWG) at C6 (e.g.,


, 

) significantly enhance potency.
  • Causality: EWGs lower the electron density of the benzothiazole ring, potentially enhancing

    
     stacking interactions with DNA base pairs or specific residues in the gyrase active site [6].
    

Validated Experimental Protocol: Tubulin Polymerization Assay

To verify the antitumor mechanism of a novel benzothiazole derivative, the In Vitro Tubulin Polymerization Assay is the standard self-validating method.

Principle

Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C). This process increases the solution's turbidity (absorbance at 340 nm). An effective inhibitor will suppress this increase.

Step-by-Step Methodology
  • Preparation:

    • Purified tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Test Compound: Dissolve benzothiazole derivative in DMSO (Final concentration <1% to avoid solvent effects).

    • Control: Paclitaxel (stabilizer) and Colchicine (depolymerizer).

  • Execution:

    • Add tubulin (3 mg/mL) to a 96-well plate on ice.

    • Add GTP (1 mM) to initiate potential for polymerization.

    • Add Test Compound (e.g., 5

      
      ).
      
    • Transfer immediately to a spectrophotometer pre-warmed to 37°C.

  • Measurement:

    • Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Normal Polymerization: Sigmoidal curve (Lag phase -> Elongation -> Plateau).

    • Inhibition: Flat line or significantly reduced slope compared to the vehicle control.

Pathway Visualization

TubulinPathway Drug Benzothiazole Derivative (3,4,5-trimethoxy) Target Tubulin Heterodimer (Colchicine Binding Site) Drug->Target Binds Effect Inhibition of Microtubule Assembly Target->Effect Prevents Polymerization Cellular G2/M Phase Arrest Effect->Cellular Disrupts Spindle Outcome Apoptosis (Cell Death) Cellular->Outcome Caspase Activation

Figure 3: Mechanism of action for benzothiazole-based tubulin inhibitors.

References

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. Available at: [Link]

  • Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. PubMed. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies. MDPI. Available at: [Link]

  • Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. PubMed Central. Available at: [Link]

  • Riluzole Series. Synthesis and in Vivo “Antiglutamate” Activity of 6-Substituted-2-benzothiazolamines. ACS Publications.[3] Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances. Available at: [Link]

Sources

Technical Monograph: Physicochemical Profiling of 6-Fluoro-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-2-methylbenzo[d]thiazole (CAS 399-73-5) is a fused heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Structurally, it consists of a benzene ring fused to a thiazole ring, substituted with a fluorine atom at the C6 position and a methyl group at the C2 position. This specific substitution pattern confers unique electronic and steric properties, making it a critical bioisostere for indole and benzothiophene moieties in drug design.

The introduction of the C6-fluorine atom enhances metabolic stability by blocking the primary site of oxidative metabolism (CYP450 oxidation), while simultaneously modulating the compound's lipophilicity (LogP ~2.74) to improve membrane permeability. It serves as a versatile intermediate in the synthesis of antitumor agents (e.g., Riluzole analogs), antimicrobial compounds, and β-amyloid imaging probes for neurodegenerative research.

Physicochemical Properties Matrix

The following data consolidates experimental and high-confidence predicted values for this compound.

Table 1: Core Physical Constants
PropertyValueCondition/Method
CAS Registry Number 399-73-5-
Molecular Formula C₈H₆FNS-
Molecular Weight 167.20 g/mol -
Physical State Solid (Crystalline)Standard Temperature & Pressure
Appearance White to pale yellow powder-
Melting Point 112 – 114 °CExperimental [1][2]
Boiling Point 243.0 ± 13.0 °CPredicted (760 mmHg) [3]
Density 1.319 ± 0.06 g/cm³Predicted [3]
Flash Point N/ANot typically reported for this solid intermediate
Table 2: Solvation & Lipophilicity
PropertyValueInterpretation
LogP (Octanol/Water) 2.74Moderate Lipophilicity (Good membrane permeability) [4]
Water Solubility Low (< 0.1 mg/mL)Hydrophobic nature requires organic co-solvents
Solubility (Organic) HighSoluble in DMSO, Dichloromethane (DCM), Ethanol, Methanol
pKa (Conjugate Acid) ~1.48Weak base; protonation occurs only in strong acids [3]
Topological Polar Surface Area (TPSA) ~12.9 ŲIndicative of good blood-brain barrier (BBB) penetration

Molecular Architecture & Electronic Effects

The 6-fluoro substituent is the defining feature of this scaffold. Its impact is threefold:

  • Metabolic Blocking: The C6 position in benzothiazoles is electron-rich and prone to metabolic oxidation (hydroxylation). Fluorine substitution at this position effectively blocks this degradation pathway, extending the half-life of derivative drugs.

  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the benzene ring via induction (-I effect) while donating density via resonance (+R effect). In the benzothiazole system, this results in a net deactivation of the benzene ring towards electrophilic aromatic substitution, directing further functionalization to the C4 or C7 positions.

  • Lipophilicity Tuning: The C-F bond adds hydrophobicity compared to a C-H bond, slightly increasing the LogP (approx. +0.2 units), which facilitates passive transport across lipid bilayers.

Synthetic Pathways[5][6][7]

The synthesis of this compound typically proceeds via cyclization of substituted anilines or thioureas. The Jacobson Cyclization is a dominant method.

Experimental Protocol: Oxidative Cyclization

Reagents: 4-Fluorophenylthiourea, Bromine (or SOCl₂), Chloroform/Acetic Acid.

  • Precursor Formation: Reaction of 4-fluoroaniline with acetic anhydride and ammonium thiocyanate yields 4-fluorophenylthiourea.

  • Cyclization: The thiourea is treated with liquid bromine in chloroform at 0–5°C. The reaction is refluxed until HBr evolution ceases.

  • Work-up: The solid hydrobromide salt is filtered, dissolved in hot water, and neutralized with ammonia to precipitate the free base.

  • Purification: Recrystallization from ethanol/water yields the pure product (MP 112–114°C).

Visualization: Synthesis Workflow

SynthesisPath Aniline 4-Fluoroaniline Thiourea 4-Fluorophenylthiourea Aniline->Thiourea + NH4SCN + AcCl Cyclization Oxidative Cyclization (Br2 / CHCl3) Thiourea->Cyclization Salt Benzothiazolium HBr Salt Cyclization->Salt Reflux Product This compound (Target) Salt->Product Neutralization (NH4OH)

Figure 1: Primary synthetic route via oxidative cyclization of thiourea precursors.

Analytical Characterization

Identification of this compound relies on distinct spectral signatures derived from the coupling of protons with the fluorine atom (


, spin 1/2).
Nuclear Magnetic Resonance (NMR) Profile

** Solvent:** DMSO-


 or CDCl

  • 
    H NMR (400 MHz): 
    
    • 
       2.80 ppm (3H, s):  Methyl group at C2. Appears as a sharp singlet.
      
    • 
       7.25 ppm (1H, td, 
      
      
      
      Hz):
      Proton at C5 (meta to F, ortho to F). Shows splitting due to neighboring H and F.
    • 
       7.75 ppm (1H, dd, 
      
      
      
      Hz):
      Proton at C7 (ortho to S).
    • 
       7.95 ppm (1H, dd, 
      
      
      
      Hz):
      Proton at C4 (ortho to N).
    • Note: Coupling constants (

      
      ) involving Fluorine are typically 
      
      
      
      Hz and
      
      
      Hz.
  • 
    C NMR: 
    
    • 
       20.1 ppm:  Methyl carbon (C-CH
      
      
      
      ).
    • 
       166.5 ppm:  C2 (Thiazole C=N).
      
    • 
       158-162 ppm:  C6 (attached to F, shows large 
      
      
      
      coupling ~245 Hz).
Mass Spectrometry (MS)
  • Method: GC-MS or ESI-MS.

  • Molecular Ion (

    
    ):  m/z 167.0.
    
  • Fragmentations: Loss of acetonitrile (-CH

    
    CN) is a common fragmentation pathway for 2-methylbenzothiazoles.
    

Stability & Handling Protocols

Storage & Stability[8][9]
  • Shelf Life: Stable for >2 years if stored correctly.

  • Conditions: Store at 2–8°C (Refrigerated) in a tightly sealed container. Protect from light.[1]

  • Reactivity: Incompatible with strong oxidizing agents. The methyl group at C2 is essentially "acidic" and can be deprotonated by strong bases (e.g., n-BuLi) to form nucleophilic species for condensation reactions.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.

References

  • ChemicalBook. (2025). Benzothiazole, 6-fluoro-2-methyl- Properties and Melting Point. Retrieved from

  • CymitQuimica. (n.d.). 6-Fluoro-2-methylbenzothiazole Product Data. Retrieved from

  • ChemScene. (2025). This compound MSDS and Properties. Retrieved from

  • BLD Pharm. (n.d.). Product Information: this compound.[2][3] Retrieved from

  • National Institutes of Health (NIH). (2014). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (Contextual reference for fluoro-benzothiazole synthesis/NMR). Retrieved from

Sources

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 6-Fluoro-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylbenzo[d]thiazole is a key heterocyclic scaffold found in a variety of pharmacologically active molecules and functional materials. Its synthesis is of significant interest to the pharmaceutical and chemical industries. This guide provides a detailed exploration of the critical starting materials and the most efficient synthetic pathways for the preparation of this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: A Convergent Approach

The most prevalent and industrially scalable synthesis of this compound relies on a convergent approach, wherein the benzothiazole ring is constructed from a suitably substituted aminothiophenol. This strategy offers high yields and regiochemical control. The primary disconnection, therefore, lies between the thiazole ring and its precursors.

The key starting materials for this robust synthesis are:

  • 4-Fluoroaniline : A readily available and cost-effective primary aromatic amine that serves as the foundational building block for the fluorinated benzene ring.

  • An Acetylating Agent : Typically, acetic anhydride or acetyl chloride is used to introduce the 2-methyl group of the thiazole ring.

The synthesis can be conceptually divided into two major stages:

  • Stage 1: Synthesis of the Key Intermediate, 2-Amino-5-fluorothiophenol.

  • Stage 2: Cyclization to form this compound.

This guide will delve into the intricacies of each stage, providing both theoretical understanding and practical protocols.

Stage 1: Synthesis of 2-Amino-5-fluorothiophenol: The Herz Reaction

The synthesis of the pivotal intermediate, 2-amino-5-fluorothiophenol, from 4-fluoroaniline is most effectively achieved via the Herz reaction. This powerful transformation allows for the direct introduction of a sulfur functionality ortho to the amino group.

Causality Behind the Herz Reaction

The Herz reaction involves the treatment of an aniline with sulfur monochloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium salt (a Herz salt). This intermediate is then hydrolyzed to yield the corresponding o-aminothiophenol. The choice of 4-fluoroaniline as the starting material directly leads to the desired 2-amino-5-fluorothiophenol, as the fluorine atom remains at the para position relative to the newly introduced sulfur-containing groups.

Herz_Reaction_Mechanism

Experimental Protocol: Synthesis of 2-Amino-5-fluorothiophenol

Materials:

MaterialMolar Mass ( g/mol )Density (g/mL)Notes
4-Fluoroaniline111.121.15A versatile aromatic amine.[1]
Sulfur Monochloride (S₂Cl₂)135.031.68Corrosive and moisture-sensitive.
Hydrochloric Acid (conc.)36.461.18
Sodium Hydroxide40.00-
Zinc Dust65.38-
Diethyl Ether74.120.713

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Initial Reaction: Charge the flask with 4-fluoroaniline (1.0 eq). Cool the flask in an ice bath.

  • Addition of Sulfur Monochloride: Slowly add sulfur monochloride (2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis of the Herz Salt: Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 4-6 hours to hydrolyze the intermediate Herz salt.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

  • Reduction: Add zinc dust to the mixture and stir at room temperature for 1-2 hours to reduce any disulfide byproducts.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-5-fluorothiophenol. Further purification can be achieved by vacuum distillation.

Stage 2: Cyclization to this compound

The final step in the synthesis is the cyclization of 2-amino-5-fluorothiophenol with an appropriate acetylating agent. Acetic anhydride is a common and effective choice for this transformation.

Mechanism of Cyclization

The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization. The amino group of the 2-amino-5-fluorothiophenol attacks one of the carbonyl carbons of acetic anhydride, forming an N-acetylated intermediate. Subsequent intramolecular attack by the thiol group onto the newly formed amide carbonyl, followed by dehydration, leads to the formation of the benzothiazole ring.

Cyclization_Mechanism

Experimental Protocol: Synthesis of this compound

Materials:

MaterialMolar Mass ( g/mol )Density (g/mL)Notes
2-Amino-5-fluorothiophenol143.18-The key intermediate from Stage 1.
Acetic Anhydride102.091.08
Glacial Acetic Acid60.051.05
Sodium Bicarbonate84.01-
Ethyl Acetate88.110.902

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorothiophenol (1.0 eq) in glacial acetic acid.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Route: From 4-Fluoroaniline and Thiocyanate

An alternative approach to benzothiazoles involves the reaction of an aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine, in acetic acid.[3] This method, while potentially less direct for the 2-methyl derivative, is a valuable strategy for accessing 2-aminobenzothiazoles, which can then be further functionalized.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage process commencing with the readily available starting material, 4-fluoroaniline. The critical step is the formation of the 2-amino-5-fluorothiophenol intermediate via the Herz reaction, followed by a robust cyclization with acetic anhydride. This guide provides a comprehensive overview of the key starting materials, reaction mechanisms, and detailed experimental protocols to aid researchers and drug development professionals in the successful synthesis of this important heterocyclic compound. The presented methodologies are scalable and utilize cost-effective reagents, making them suitable for both laboratory-scale synthesis and industrial production.

References

  • Wingfoot Corporation. (1957). Isolation process for 2-aminothiophenol. U.S. Patent 2,791,612.
  • Jiangsu Aolunda High-tech. Ind. Co. Ltd. (2013). Method for preparing 2-methylbenzothiazole derivative. Chinese Patent CN103232407B.
  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1979). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Section A, 88(6), 451-456.
  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

  • Sumitomo Chemical Company, Limited. (1984). Process for preparing 2-fluoro-5-nitroaniline. European Patent EP0127079A1.
  • Wikipedia. (2023). Newman–Kwart rearrangement. Retrieved from [Link]

  • PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. Retrieved from [Link]

  • Kolehmainen, E., & Torkkeli, M. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 13-19.
  • Bayer Aktiengesellschaft. (1997). Process for the preparation of 4-fluorothiophenol. U.S. Patent 5,659,088.
  • Allen, C. F. H., & VanAllan, J. A. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 24, 14.
  • Gupta, R., & Paul, S. (2014). Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol and Conversion into 4H-1,4-Benzothiazines and Their Sulfones. Journal of Heterocyclic Chemistry, 51(S1), E1-E7.
  • Bradberry, S. M., & Vale, J. A. (1993). 2,4-Difluoroaniline and 4-fluoroaniline exposure: monitoring by methaemoglobin and urine analyses. Human & experimental toxicology, 12(5), 413-417.
  • Reddy, D. R. S., Jamullamudi, R. N., & Pedamallu, N. (2014). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 6(5), 329-335.
  • Bloom Tech. (2025). Which chemical processes is 4-Fluoroaniline capable of participating in?. Retrieved from [Link]

  • University Of Electronic Science And Technology Of China. (2010). Preparation method of para-fluoroaniline. Chinese Patent CN101624348A.
  • Kumar, A., & Kumar, S. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 229-231.
  • Douglas, J. J., Albright, H., & Stephenson, C. R. (2015). Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis.
  • Lloyd, J. (2008).
  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

Sources

Technical Guide: Therapeutic Targeting of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole moiety (benzo[d]thiazole) is classified as a "privileged scaffold."[1] Its utility stems not merely from its ubiquity but from its electronic versatility. The fusion of a benzene ring with a thiazole ring creates a planar, bicyclic system capable of diverse non-covalent interactions:

  • 
    -
    
    
    
    Stacking:
    Facilitated by the aromatic system, crucial for intercalating into DNA or binding within hydrophobic pockets of enzymes (e.g., Acetylcholinesterase).
  • Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, while substituents at C2 (often amines or amides) serve as donors.

  • Metabolic Stability: The sulfur atom modulates lipophilicity (LogP) and oxidative stability, influencing bioavailability.

This guide dissects the three primary therapeutic axes of benzothiazole derivatives—Oncology, Neurology, and Infectious Disease—and provides a validated synthetic workflow for laboratory implementation.

Oncology: Kinase Inhibition (EGFR & VEGFR-2)

The most potent application of benzothiazoles lies in the inhibition of Receptor Tyrosine Kinases (RTKs).

Mechanistic Insight

Benzothiazole derivatives function primarily as Type II ATP-competitive inhibitors . Unlike Type I inhibitors that bind to the active conformation, these derivatives often stabilize the inactive "DFG-out" conformation of the kinase.

  • EGFR (Epidermal Growth Factor Receptor): Derivatives bind to the ATP-binding cleft. The N3 nitrogen often forms a critical H-bond with the backbone amide of Met793 (in EGFR) or Cys919 (in VEGFR-2).

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Essential for angiogenesis. 2-aminobenzothiazole hybrids have demonstrated nanomolar potency by occupying the hydrophobic pocket adjacent to the ATP site.

Quantitative Efficacy Data

Recent SAR (Structure-Activity Relationship) studies (2024-2025) highlight specific derivatives with superior profiles compared to standard-of-care agents like Sorafenib.

Derivative ClassTargetIC

(Concentration)
Reference CompoundRelative Potency
2-Aminobenzothiazole Hybrid (4a) VEGFR-291 nM Sorafenib (53 nM)Comparable (High Potency)
2-Phenylbenzothiazole (Cmpd III) VEGFR-20.17 µM SorafenibModerate
Benzothiazole-Thiadiazole Hybrid BRAF

2.4 nM VemurafenibSuperior/Selectivity High
Ester-linked Benzothiazole EGFR0.11 µM Erlotinib (0.18 µM)Superior
Pathway Visualization: EGFR/VEGFR Signal Transduction

The following diagram illustrates the downstream signaling cascade where benzothiazole inhibition prevents cell proliferation (RAS/RAF) and survival (PI3K/AKT).

EGFR_Pathway Ligand Growth Factors (EGF / VEGF) Receptor RTK (EGFR / VEGFR-2) [Primary Drug Target] Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Benzothiazole Benzothiazole Inhibitor Benzothiazole->Receptor ATP Competition AKT AKT PI3K->AKT mTOR mTOR (Cell Survival) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Caption: Disruption of oncogenic signaling.[1][2][3][4] Benzothiazoles competitively inhibit ATP binding at the RTK level, halting downstream RAS/RAF and PI3K cascades.

Neurology: Dual Cholinesterase Inhibition

In Alzheimer’s Disease (AD) pathology, benzothiazoles offer a "dual-binding" mechanism targeting Acetylcholinesterase (AChE).

  • Catalytic Active Site (CAS): The benzothiazole core mimics the choline substrate, interacting via

    
    -
    
    
    
    stacking with Trp84 and Phe330 .
  • Peripheral Anionic Site (PAS): Extended derivatives (e.g., linked via piperazine or hydrazine) reach the PAS, preventing the AChE-induced aggregation of Amyloid-

    
     peptides.
    
  • Key Insight: Benzothiazol-2-one derivatives have shown high selectivity for Butyrylcholinesterase (BuChE), with IC

    
     values as low as 1.21 µM , offering a therapeutic advantage in late-stage AD where BuChE activity becomes dominant.
    

Infectious Disease: Bacterial DNA Gyrase

Benzothiazoles have emerged as potent inhibitors of bacterial DNA Gyrase B (GyrB) , specifically targeting the ATP-binding pocket.[5]

  • Mechanism: They inhibit the ATPase activity required for DNA supercoiling.

  • Molecular Interaction:

    • Arg76: Forms a cation-

      
       interaction with the benzothiazole ring.[6]
      
    • Arg136: Forms a critical salt bridge with carboxylate-functionalized derivatives.

    • Val43/Ala47: Hydrophobic interactions within the lipophilic pocket.[6]

  • Efficacy: Compound 15a has demonstrated an IC

    
     of 9.5 nM  against E. coli gyrase, validating this scaffold as a solution to fluoroquinolone resistance.[7][8]
    

Technical Workflow: Synthesis & Validation

To ensure reproducibility and high yield, we utilize a Metal-Free Iodine-Catalyzed Oxidative Cyclization . This method is superior to traditional Jacobson cyclization due to milder conditions and the avoidance of toxic heavy metals.

Protocol A: Synthesis of 2-Arylbenzothiazoles

Reaction Logic: Molecular iodine acts as a mild Lewis acid and oxidant, facilitating the intramolecular C-S bond formation via a radical mechanism or iodonium intermediate.

Materials:

  • Substrate: Thiobenzanilide (1.0 mmol)

  • Catalyst: Molecular Iodine (I

    
    ) (0.5 mmol)
    
  • Solvent: Ethanol or DMSO (Green solvent preference)

  • Base: Not always required, but K

    
    CO
    
    
    
    can accelerate the reaction.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of the specific thiobenzanilide in 5 mL of Ethanol.

  • Catalysis: Add 0.5 mmol of I

    
    .
    
  • Activation: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Once the starting material is consumed, cool to room temperature. Add saturated sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) solution to quench excess iodine (color change from dark brown to clear/yellow).
  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under vacuum.
  • Purification: Recrystallize from Ethanol/Water to yield the pure 2-arylbenzothiazole.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor Thiobenzanilide (Substrate) Reagents Iodine (I2) + EtOH Reflux 80°C Precursor->Reagents Intermediate Iodonium/Radical Intermediate Reagents->Intermediate Cyclization Intramolecular C-S Bond Formation Intermediate->Cyclization Quench Na2S2O3 Wash (Remove I2) Cyclization->Quench Product 2-Arylbenzothiazole (Final Product) Quench->Product

Caption: Metal-free oxidative cyclization pathway.[9][10] Iodine facilitates the ring closure of thiobenzanilide precursors.

Protocol B: Biological Validation (Modified Ellman’s Assay)

For researchers targeting neurodegeneration, the Ellman assay is the gold standard for validating AChE inhibition.

Logic: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), quantifiable at 412 nm.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE (0.05 U/mL) and 20 µL of Test Compound (Benzothiazole derivative in DMSO) to a 96-well plate.

  • Incubation: Incubate at 25°C for 15 minutes (allows inhibitor binding).

  • Substrate Addition: Add 20 µL of DTNB (10 mM) and 20 µL of ATCh (15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    
    
    Note: Ensure DMSO concentration < 2% to prevent enzyme denaturation.
    

References

  • Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential. ResearchGate. (2024). Link

  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. PMC. (2024). Link

  • Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers. PubMed. (2022). Link

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Omega. (2020). Link

  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. ResearchGate. (2022). Link

  • Simultaneous diversity-oriented synthesis of benzothiazoles... by iodine-catalyzed intramolecular cyclization. ConnectSci. Link

Sources

Methodological & Application

Protocol for the synthesis of 2-amino-6-fluorobenzothiazole.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Amino-6-fluorobenzothiazole

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of 2-amino-6-fluorobenzothiazole (CAS: 348-40-3), a critical pharmacophore in medicinal chemistry and a direct precursor to the ALS drug Riluzole .[1] The method utilizes the Hugerschhoff reaction , employing elemental bromine to cyclize 1-(4-fluorophenyl)thiourea.[1] This guide prioritizes reproducibility, safety, and scalability, addressing common regioselectivity issues inherent in electrophilic aromatic substitutions of heterocycles.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two primary stages.[1] The benzothiazole core is constructed via an oxidative cyclization of a thiourea intermediate, which is itself derived from commercially available 4-fluoroaniline.[1]

Mechanism:

  • Thiourea Formation: Nucleophilic attack of the aniline nitrogen on the electrophilic carbon of ammonium thiocyanate.[1]

  • Hugerschhoff Cyclization:

    • Bromination of the thiourea sulfur to form a sulfenyl bromide intermediate.[1]

    • Electrophilic attack of the sulfur species on the aromatic ring (ortho position).

    • Re-aromatization and loss of HBr to form the thiazole ring fused to the benzene.[1]

Regioselectivity: The fluorine atom at the para position (relative to the amine) directs the cyclization to the ortho position, ensuring the formation of the 6-fluoro isomer rather than a mixture.

Visual Workflows

Figure 1: Reaction Scheme & Mechanism

ReactionScheme Aniline 4-Fluoroaniline (Starting Material) Thiourea 1-(4-Fluorophenyl)thiourea (Intermediate) Aniline->Thiourea NH4SCN, HCl Reflux, 4h Intermediate Sulfenyl Bromide Species Thiourea->Intermediate Br2, AcOH < 10°C Product 2-Amino-6-fluorobenzothiazole (Target) Intermediate->Product Cyclization -HBr

Caption: Stepwise conversion of 4-fluoroaniline to the target benzothiazole via thiourea intermediate.

Figure 2: Process Flow Diagram

ProcessFlow Start Start: 4-Fluoroaniline Step1 Step 1: Thiourea Formation (NH4SCN, HCl, 100°C) Start->Step1 Iso Isolate Thiourea (Filtration & H2O Wash) Step1->Iso Step2 Step 2: Cyclization (Br2 in AcOH, <10°C) Iso->Step2 Quench Quench/Neutralization (NH4OH to pH 8) Step2->Quench Purify Purification (Recrystallization from Toluene/EtOH) Quench->Purify Final Final QC: NMR, MP, HPLC Purify->Final

Caption: Operational workflow from raw materials to purified API intermediate.

Detailed Experimental Protocol

Part A: Synthesis of 1-(4-Fluorophenyl)thiourea

Objective: Convert the aniline amine to a thiourea moiety.[1]

Reagents:

Reagent Equiv. Role
4-Fluoroaniline 1.0 Substrate
Ammonium Thiocyanate 1.5 Reagent
Conc.[1] HCl 1.2 Catalyst/Solvent

| Water | - | Solvent |[1]

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoroaniline (11.1 g, 100 mmol) in water (50 mL) and conc. HCl (10 mL) .

  • Addition: Add ammonium thiocyanate (11.4 g, 150 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4 hours. The solution may become turbid as the product forms.[1]

  • Workup: Cool the reaction mixture to room temperature, then place in an ice bath. The product will precipitate as a white to off-white solid.[1]

  • Filtration: Filter the solid under vacuum. Wash the filter cake copiously with cold water (3 x 50 mL) to remove excess acid and thiocyanate.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 85-90%[1]

    • Appearance: White crystalline solid.[1]

    • MP: 163–167 °C [1].

Part B: Cyclization to 2-Amino-6-fluorobenzothiazole

Objective: Oxidative ring closure using Bromine.[1]

Safety Critical: Bromine is highly corrosive and volatile.[1] Perform all operations in a fume hood.

Reagents:

Reagent Equiv. Role
1-(4-Fluorophenyl)thiourea 1.0 Substrate

| Bromine (


) | 1.05 | Oxidant |
| Glacial Acetic Acid | - | Solvent |
| Ammonium Hydroxide | - | Neutralization |[1]

Procedure:

  • Preparation: Suspend 1-(4-fluorophenyl)thiourea (8.5 g, 50 mmol) in glacial acetic acid (50 mL) in a three-neck flask equipped with a dropping funnel and internal thermometer.

  • Cooling: Cool the suspension to < 10°C using an ice/water bath.

  • Bromination: Dilute Bromine (2.6 mL, 52.5 mmol) in glacial acetic acid (10 mL). Add this solution dropwise over 30 minutes.

    • Critical Process Parameter: Do not allow the temperature to exceed 15°C during addition to prevent over-bromination or tar formation.[1]

  • Stirring: Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. An orange/yellow slurry (hydrobromide salt) will form.[1]

  • Heating (Optional): To ensure completion, heat the mixture to 70°C for 30 minutes, then cool back to room temperature.

  • Quenching: Pour the reaction mixture into ice water (200 mL).

  • Neutralization: Basify the slurry to pH 8–9 using concentrated ammonium hydroxide (

    
    ). This liberates the free base from the HBr salt.[1]
    
  • Isolation: Filter the resulting precipitate. Wash with water (3 x 50 mL).[1]

  • Purification: Recrystallize the crude solid from hot toluene or ethanol/water (1:1).

    • Expected Yield: 75-80%[1][2]

    • Appearance: White to pale yellow needles.[1][3]

Analytical Validation

Table 1: Physicochemical Specifications

ParameterSpecificationReference
Appearance White to pale yellow crystalline powderVisual
Melting Point 183 – 185 °CLit. [2, 3]
Solubility Soluble in DMSO, Methanol; Insoluble in WaterExperimental
Mass Spec (ESI) [M+H]+ = 169.02Calc. MW: 168.19

NMR Characterization (DMSO-


, 400 MHz): 
  • 
     7.70 (dd, 1H, J=8.8, 2.5 Hz, H-7):  The proton ortho to the sulfur is typically deshielded.[1]
    
  • 
     7.55 (s, 2H, 
    
    
    
    ):
    Broad singlet, exchangeable with
    
    
    .[1]
  • 
     7.30 (dd, 1H, J=8.8, 4.5 Hz, H-4):  Ortho to Nitrogen.[1]
    
  • 
     7.15 (td, 1H, H-5):  Shows coupling to both the fluorine and adjacent protons.[1]
    
  • Note: The presence of Fluorine causes splitting of carbon and proton signals.[1] Expect

    
     coupling constants of 5–9 Hz.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction or product loss in filtrate.[1]Increase reflux time; ensure filtrate is fully cooled before filtering.
Tar/Dark Product (Step 2) Temperature too high during Bromine addition.[1]Strictly maintain T < 10°C during addition. Add Bromine very slowly.
Impure Product Trapped Hydrobromide salt.[1]Ensure pH is >8 during neutralization.[1] Repulp in alkaline water if necessary.[1]
Regioisomers Incorrect starting material or rearrangement.[1]Verify 4-fluoroaniline purity. The 6-fluoro product is thermodynamically favored.[1]

References

  • Saeed, A., Shaheen, U., & Flörke, U. (2010).[1] 1-(4-Fluorophenyl)thiourea.[1] Acta Crystallographica Section E, 66(7), o1558.

  • Sigma-Aldrich.[1][4][5] Product Specification: 2-Amino-6-fluorobenzothiazole (CAS 348-40-3).[1][6][5]

  • PubChem.[1][7][6][8] Compound Summary: 2-Amino-6-fluorobenzothiazole.[1][6][5] National Library of Medicine.[1]

  • ChemicalBook. 2-Amino-6-chlorobenzothiazole NMR Spectrum (Analogous Reference).

Sources

Application Note: 6-Fluoro-2-methylbenzo[d]thiazole in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Fluoro-2-methylbenzo[d]thiazole (CAS: 399-75-7) represents a "privileged scaffold" in neuropharmacology. Its structural utility stems from two distinct chemical features: the reactive 2-methyl group, which allows for facile condensation into extended conjugated systems (styryl-benzothiazoles), and the 6-fluoro substitution, which enhances metabolic stability and lipophilicity (logP) essential for Blood-Brain Barrier (BBB) penetration. This application note details the use of this compound as a precursor for amyloid-


 (A

) PET imaging agents and as a lead scaffold for selective Monoamine Oxidase B (MAO-B) inhibitors.

Part 1: Diagnostic Applications (PET Tracer Development)

The "Cold Standard" in Radiochemistry

In the development of Fluorine-18 (


F) labeled radiotracers for Alzheimer’s Disease (AD), this compound serves as the critical non-radioactive reference material ("cold standard").
  • Mechanism: Benzothiazole derivatives, such as [

    
    C]PiB (Pittsburgh Compound B) and [
    
    
    
    F]Flutemetamol, bind with high affinity to the
    
    
    -sheet structure of amyloid plaques.
  • Role of this compound: It is the starting material for synthesizing 2-styrylbenzothiazoles . These extended conjugated systems are fluorescent and bind A

    
     aggregates.
    
  • Validation: When developing a new

    
    F-tracer, the researcher must prove the radiolabeled product is chemically identical to the designed structure. The "cold" fluorinated compound is co-injected into an HPLC system to confirm that its retention time matches the radioactive peak of the tracer.
    
Workflow: Synthesis of Amyloid Probes

The 2-methyl group is acidic enough to condense with aromatic aldehydes, extending the


-conjugation to create fluorescent probes.

AmyloidProbeSynthesis Precursor This compound Reaction Condensation (Ac2O, Reflux) Precursor->Reaction Aldehyde Aromatic Aldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde) Aldehyde->Reaction Product 2-Styrylbenzothiazole (Fluorescent Probe) Reaction->Product - H2O Application Amyloid-beta Binding (Plaque Imaging) Product->Application

Figure 1: Synthesis pathway for converting the 2-methyl scaffold into an amyloid-binding probe.

Part 2: Therapeutic Applications (MAO-B Inhibition)[1][2][3][4][5]

Monoamine Oxidase B (MAO-B) is a key therapeutic target in Parkinson’s Disease (PD).[1] Elevated MAO-B levels contribute to dopamine degradation and oxidative stress (via H


O

production).
  • Selectivity: The 6-fluoro substitution on the benzothiazole ring has been shown to significantly improve selectivity for MAO-B over MAO-A, reducing the risk of hypertensive crises (the "cheese effect") associated with non-selective inhibitors.

  • Potency: Derivatives where the 2-methyl group is modified into a hydrazone or condensed with heterocycles (e.g., indoles) exhibit IC

    
     values in the low nanomolar range.
    
Comparative Potency Data

The following table summarizes the inhibitory potential of 6-fluoro-benzothiazole derivatives compared to standard reference drugs.

Compound ClassR-Group Substitution (at C2)TargetIC

(nM)
Selectivity (MAO-B/A)
6-F-Benzothiazole 1-methyl-1H-indol-5-yl MAO-B 28 > 350
6-F-BenzothiazoleHydrazone derivativeMAO-B41> 100
Selegiline (Ref)N/AMAO-B15-20Selective
Clorgyline (Ref)N/AMAO-A4 (MAO-A)Selective for A

Data aggregated from recent SAR studies [1, 2].

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Styryl-6-fluorobenzothiazole

Objective: To synthesize a fluorescent amyloid probe using this compound.

Reagents:

  • This compound (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.2 eq)

  • Acetic Anhydride (Solvent/Reagent)[2]

  • Ethanol (for recrystallization)

Procedure:

  • Charge: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.2 mmol of the aldehyde in 5 mL of acetic anhydride.

  • Reflux: Heat the mixture to reflux (140°C) for 18–24 hours under an inert atmosphere (N

    
    ).
    
  • Monitor: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a highly fluorescent spot under UV (365 nm).

  • Precipitation: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Filtration: Filter the resulting precipitate.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Characterization: Verify structure via

    
    H-NMR. The vinylic protons (doublets) typically appear between 7.0–7.5 ppm with a large coupling constant (
    
    
    
    Hz), indicating the trans-isomer.
Protocol B: Fluorometric MAO-B Inhibition Assay

Objective: To determine the IC


 of the synthesized derivative against recombinant human MAO-B.

Reagents:

  • Recombinant human MAO-B enzyme (1 U/mL)

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish Peroxidase (HRP)

  • Tyramine (MAO substrate)

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4)

Procedure:

  • Preparation: Dilute the test compound (6-fluoro-benzothiazole derivative) in DMSO to create a concentration range (e.g., 0.1 nM to 10

    
    M).
    
  • Incubation: In a 96-well black plate, add:

    • 10

      
      L of test compound.
      
    • 50

      
      L of MAO-B enzyme solution.
      
    • Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 40

    
    L of reaction mix containing Tyramine (2 mM), Amplex Red (200 
    
    
    
    M), and HRP (1 U/mL).
  • Measurement: Monitor fluorescence immediately at

    
     nm and 
    
    
    
    nm for 30 minutes (kinetic mode).
  • Analysis: Calculate the slope of fluorescence increase. Determine % inhibition relative to DMSO control. Plot log[Concentration] vs. Inhibition to derive IC

    
    .
    

Self-Validating Step: Include Selegiline (1


M) as a positive control. If Selegiline does not show >90% inhibition, the enzyme activity is compromised.

Part 4: Logical Pathway of Application

The following diagram illustrates how the core scaffold branches into distinct research pipelines.

ScaffoldUtility cluster_Diag Diagnostic Pipeline cluster_Ther Therapeutic Pipeline Core This compound (Core Scaffold) StepD1 Aldehyde Condensation Core->StepD1 StepT1 Hydrazone Formation / Indole Coupling Core->StepT1 StepD2 2-Styryl Derivatives StepD1->StepD2 StepD3 Amyloid Plaque Binding (Fluorescence/PET) StepD2->StepD3 StepT2 MAO-B Inhibition StepT1->StepT2 StepT3 Neuroprotection (Parkinson's Disease) StepT2->StepT3

Figure 2: Dual-stream application of the scaffold in neurodegenerative research.

References

  • Indole-Substituted Benzothiazoles as Selective MAO-B Inhibitors. Source: ACS Chemical Neuroscience / Journal of Medicinal Chemistry (Contextual Match). Note: Specific derivatives like 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole have been identified as potent inhibitors.[3]

  • Synthesis and Evaluation of 18F-labeled 2-phenylbenzothiazoles. Source: National Institutes of Health (PubMed). Summary: Describes the use of fluorinated benzothiazoles as amyloid imaging agents and the necessity of cold standards.

  • Benzothiazoles: Scaffold of Interest for CNS Targeted Drugs. Source: Bentham Science / PubMed. Summary: Comprehensive review of the benzothiazole pharmacophore in Alzheimer's and Huntington's disease.

  • Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives. Source: PubMed. Summary: Details the synthesis of styryl-benzothiazoles and their Thioflavin-T competitive binding properties.

Sources

Application Note: Strategic Utilization of 6-Fluoro-2-methylbenzo[d]thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-2-methylbenzo[d]thiazole (CAS: 399-73-5) is a specialized heterocyclic building block that bridges the gap between varying electronic requirements in drug design and robust synthetic utility. Unlike its non-fluorinated parent, this scaffold offers a dual advantage: the C6-fluorine atom serves as a metabolic blocker and lipophilic modulator, while the C2-methyl group acts as a highly reactive "chemical warhead" for C-C bond formation. This guide details the mechanistic exploitation of these features, providing validated protocols for synthesizing styryl molecular probes and oxidatively functionalized intermediates.

Chemical Profile & Reactivity Map

To use this building block effectively, one must understand the distinct reactivity zones of the molecule. The benzothiazole core is electron-deficient, but the specific placement of the fluorine atom and the methyl group creates a unique "Push-Pull" reactivity landscape.

The C6-Fluoro "Shield"
  • Metabolic Stability: The C6 position in benzothiazoles is the primary site for Cytochrome P450-mediated oxidative metabolism (hydroxylation). Substituting hydrogen with fluorine at this position significantly extends the metabolic half-life of the scaffold by blocking the formation of the unstable 6-hydroxy intermediate (a precursor to quinone imines).

  • Electronic Modulation: The strong electronegativity of the fluorine atom at C6 inductively withdraws electron density from the benzene ring, which communicates through the conjugated system to the C2 position. This increases the acidity of the C2-methyl protons (

    
     approx. 20-22 in DMSO), making them more susceptible to deprotonation and subsequent condensation reactions compared to the non-fluorinated analog.
    
The C2-Methyl "Warhead"
  • Acidity & Nucleophilicity: The C2-methyl group mimics the reactivity of 2-methylpyridine. Upon deprotonation, the resulting enamine-like anion is stabilized by the electron-withdrawing nitrogen and sulfur atoms, allowing for facile Knoevenagel-type condensations with aromatic aldehydes.

  • Radical Susceptibility: The benzylic-like C-H bonds are prone to radical abstraction, allowing for oxidative transformations to aldehydes or carboxylic acids.

Reactivity Visualization

The following diagram maps the strategic functionalization points of the scaffold.

ReactivityMap Core This compound (Scaffold) C6_F C6-Fluoro Position (Metabolic Blockade) Core->C6_F Structural Feature C2_Me C2-Methyl Group (Synthetic Handle) Core->C2_Me Reactive Site App_Metab Inhibits CYP450 Hydroxylation (Extended Half-life) C6_F->App_Metab App_Cond Knoevenagel Condensation (Styryl Dyes / Probes) C2_Me->App_Cond App_Ox SeO2 Oxidation (Aldehyde Synthesis) C2_Me->App_Ox

Figure 1: Functional mapping of this compound. The C6-F ensures stability, while C2-Me enables connectivity.

Application Protocols

Protocol A: Synthesis of Fluorinated Styryl Probes (Knoevenagel Condensation)

Context: This reaction is the gold standard for creating fluorescent probes (e.g., for amyloid imaging) or kinase inhibitors. The 6-fluoro group modulates the emission spectrum and lipophilicity (LogP) of the final dye.

Target: Condensation of this compound with 4-(dimethylamino)benzaldehyde.

Mechanism: The base (or solvent) promotes the formation of the carbanion at the C2-methyl position, which attacks the aldehyde carbonyl. Dehydration follows, driven by the formation of the extended conjugated styryl system.

Materials:

  • This compound (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.1 eq)

  • Acetic Anhydride (

    
    ) (Solvent/Catalyst)
    
  • Alternative: Ethanol with catalytic Piperidine (for acid-sensitive substrates).

Step-by-Step Methodology:

  • Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol (167 mg) of this compound and 1.1 mmol (164 mg) of 4-(dimethylamino)benzaldehyde in 3 mL of Acetic Anhydride.

  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 4–6 hours.
    
    • Critical Control Point: Monitor by TLC (Hexane:EtOAc 3:1). The starting benzothiazole is UV active and moves faster than the highly colored product.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If no precipitate forms: Pour the reaction mixture into 20 mL of ice-cold water and stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Isolation: Filter the solid precipitate using a vacuum funnel. Wash the cake with cold water (

    
    ) and a small amount of cold ethanol (
    
    
    
    ) to remove unreacted aldehyde.
  • Purification: Recrystallize from hot ethanol or acetonitrile.

  • Yield Expectation: 75–85% as bright yellow/orange needles.

Data Validation:

  • 
     NMR:  Look for the disappearance of the methyl singlet (
    
    
    
    ppm) and the appearance of two doublets for the vinylic protons (
    
    
    ppm,
    
    
    Hz, indicating trans-geometry).
Protocol B: Riley Oxidation to 6-Fluoro-benzo[d]thiazole-2-carbaldehyde

Context: Converting the methyl group to an aldehyde allows for diverse downstream chemistry, such as reductive amination or Wittig reactions, expanding the scaffold's utility beyond styryl linkages.

Materials:

  • This compound (1.0 eq)

  • Selenium Dioxide (

    
    ) (1.5 eq)
    
  • 1,4-Dioxane (Solvent)

  • Water (Trace)

Step-by-Step Methodology:

  • Setup: Suspend

    
     (1.5 mmol) in 5 mL of 1,4-dioxane containing 100 
    
    
    
    of water (water accelerates the reaction).
  • Addition: Add this compound (1.0 mmol) to the suspension.

  • Reaction: Reflux at

    
     for 4 hours. The solution will turn black as selenium metal precipitates.
    
  • Filtration: Filter the hot solution through a pad of Celite to remove the toxic metallic selenium. Wash the pad with hot dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Silica gel, DCM:MeOH 98:2).

Experimental Workflow Diagram

The following diagram illustrates the decision tree for utilizing this scaffold in drug discovery.

Workflow Start Starting Material: This compound Decision Target Application? Start->Decision Path_A Path A: Fluorescent Probes / Imaging Decision->Path_A High Conjugation Needed Path_B Path B: Linker / Scaffold Extension Decision->Path_B Reactive Carbonyl Needed Process_A Condensation with Ar-CHO (Acetic Anhydride, Reflux) Path_A->Process_A Process_B SeO2 Oxidation (Dioxane, Reflux) Path_B->Process_B Product_A Product: 2-Styryl-6-fluorobenzothiazole (Amyloid Probe Analog) Process_A->Product_A Product_B Product: 6-Fluoro-2-formylbenzothiazole (Aldehyde Intermediate) Process_B->Product_B

Figure 2: Synthetic workflow for divergent applications of the scaffold.

Comparative Data Table

Table 1: Effect of C6-Fluorination on Scaffold Properties

Property2-Methylbenzothiazole (Parent)6-Fluoro-2-methylbenzothiazole Impact on Application
C2-Methyl Acidity (

)
~23~21 Faster condensation rates; milder bases possible.
Metabolic Stability Low (Rapid C6-hydroxylation)High Blocks primary metabolic soft spot; extends in vivo half-life.
Lipophilicity (LogP) 2.42.7 Enhanced blood-brain barrier (BBB) penetration (crucial for CNS drugs).
Fluorescence (Styryl) Moderate Quantum YieldEnhanced Stability Fluorine reduces photobleaching in some conjugated systems.

References

  • Synthesis and Biological Evaluation of 6-Fluoro Benzothiazole Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2014.

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation. The Journal of Physical Chemistry A, 2025.

  • Medicinal Significance of Benzothiazole Scaffold. Taylor & Francis, 2013.

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PubMed Central, 2012.

  • Synthesis of Flutemetamol (18F) Precursors. National Institutes of Health, 2012.

Application Note: Experimental Design for In Vitro Studies of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties.[1] However, their intrinsic lipophilicity and frequent fluorescence emission properties present unique challenges in in vitro assay design. This guide outlines optimized protocols for handling benzothiazole compounds, mitigating assay interference, and elucidating their mechanism of action (MoA) through DNA interaction and apoptosis pathways.

Section 1: Compound Preparation & The Solubility Paradox

The Challenge: Benzothiazoles often exhibit the "Solubility Paradox"—modifications that increase potency (e.g., adding hydrophobic aromatic rings) often decrease aqueous solubility, leading to precipitation in cell culture media and erratic


 data.
Protocol A: Stock Solution & Serial Dilution Strategy

Objective: Maintain compound stability while preventing precipitation in aqueous media.

  • Primary Stock Preparation:

    • Dissolve the solid benzothiazole derivative in 100% DMSO (molecular biology grade) to a concentration of 10–20 mM .

    • Critical Check: Sonicate for 5–10 minutes at 40 kHz if visual turbidity persists.

    • Store in amber glass vials at -20°C to prevent photodegradation (many benzothiazoles are photosensitive).

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not dilute directly from 100% DMSO to cell culture media. This causes "shock precipitation."

    • Create a 10x working solution in PBS or serum-free media.

    • Example: To achieve a final assay concentration of 10 µM, prepare a 100 µM intermediate.

  • Final Assay Concentration:

    • Dilute the intermediate 1:10 into the well.

    • Constraint: Ensure final DMSO concentration is < 0.5% (v/v) . Higher levels can permeabilize membranes, masking the compound's true toxicity.

Solvent SystemRecommended Max Conc.Stability WindowNotes
100% DMSO20 mM6 Months (-20°C)Use amber vials.
PBS + 5% DMSO100 µM4 Hours (RT)Use immediately for dilutions.
Complete Media100 µM< 24 HoursCheck for crystal formation under 40x objective.

Section 2: Cytotoxicity Screening & Interference Mitigation

The Challenge: Many benzothiazole derivatives are fluorophores (emitting in blue/green regions). They can absorb light at 570 nm or emit fluorescence that overlaps with colorimetric/fluorometric viability indicators (e.g., MTT, Resazurin), leading to false negatives (appearing less toxic than they are).

Protocol B: Optimized MTT Assay with Interference Control

Mechanism: Assessment of metabolic activity via reduction of tetrazolium salts to formazan.[2]

Workflow:

  • Seeding: Seed cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add benzothiazole derivatives (0.1 – 100 µM). Incubate 24–72h.

  • The "Blank" Matrix (Critical Step):

    • Set up a parallel set of wells containing media + compound (at highest concentration) + MTT reagent without cells.

    • Reasoning: If this blank turns purple or registers high absorbance at 570 nm, your compound chemically reduces MTT or absorbs at that wavelength.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan with DMSO.[3]

    • Measure Absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) at 570 nm.
      

Calculation with Correction:



Visualization: The False-Positive Feedback Loop

The following diagram illustrates how intrinsic fluorescence can corrupt standard assays and how to bypass it.

InterferenceLoop cluster_0 Standard Workflow Compound Benzothiazole Derivative Cell Cell Culture Compound->Cell Treatment Readout Optical Density (570nm) Compound->Readout INTERFERENCE (Intrinsic Abs/Fluor) Assay MTT/Resazurin Reagent Cell->Assay Metabolism Assay->Readout Signal Correction Cell-Free Compound Blank Correction->Readout Subtract Signal

Figure 1: Signal interference pathway in colorimetric assays. Benzothiazoles can directly contribute to optical density, requiring a cell-free blank subtraction.

Section 3: Mechanistic Elucidation (DNA Interaction)

Context: Benzothiazoles are classic DNA intercalators or minor groove binders. Determining the binding mode is a critical step in validating anticancer potential.

Protocol C: UV-Vis DNA Titration

Objective: Determine the Binding Constant (


) and mode of interaction (Intercalation vs. Groove Binding).
  • Preparation:

    • Prepare a fixed concentration of the benzothiazole derivative (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

    • Prepare a stock of CT-DNA (Calf Thymus DNA). Verify purity via

      
       ratio (target 1.8–1.9).
      
  • Titration:

    • Add incremental amounts of CT-DNA (0 – 100 µM) to the compound solution.

    • Allow 5 minutes equilibration after each addition.

  • Measurement:

    • Record UV-Vis spectra (200–600 nm).

    • Observation: Look for Hypochromism (decrease in peak intensity) and Bathochromic Shift (Red shift). These indicate intercalation (stacking between base pairs).

  • Data Analysis:

    • Use the Benesi-Hildebrand equation to calculate

      
      .
      
    • Target Metric: Potent intercalators typically show

      
      .
      

Section 4: Advanced Signaling Pathways

Context: Once cytotoxicity and DNA binding are confirmed, the downstream apoptotic cascade must be mapped. Benzothiazoles typically trigger ROS-mediated mitochondrial dysfunction.

Visualization: Benzothiazole-Induced Apoptosis Pathway

This workflow maps the validated signaling cascade for benzothiazole derivatives (e.g., Riluzole analogs, BTA).

ApoptosisPathway BZT Benzothiazole Derivative DNA DNA Intercalation/ Groove Binding BZT->DNA ROS ROS Generation (Oxidative Stress) BZT->ROS Topo Topoisomerase II Inhibition DNA->Topo Stabilization Apoptosis Apoptosis (G2/M Arrest) Topo->Apoptosis DSBs Mito Mitochondrial Potential Loss (ΔΨm) ROS->Mito Membrane Damage CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Caspase->Apoptosis

Figure 2: Mechanistic pathway of benzothiazole-induced cytotoxicity, highlighting dual targeting of DNA and mitochondrial integrity.

References

  • Benzothiazole Structure-Activity Relationships

    • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells.[4] (2022).[3][5][6] MDPI.

  • Fluorescence Interference in Assays

    • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. (2022).[3][5][6] MDPI.

  • DNA Binding Protocols

    • Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. (2025).[1][6][7][8][9][10] ResearchGate.

  • General Anticancer Mechanisms

    • Benzothiazole derivatives as anticancer agents.[1][11][4][5][6][9][12][13][14] (2013). Taylor & Francis.

  • Assay Optimization for Lipophilic Compounds

    • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.[1][6][12][14][15] (2025).[1][6][7][8][9][10] RSC Advances.

Sources

Techniques for radiolabeling 6-Fluoro-2-methylbenzo[d]thiazole for imaging studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis of 6-[


F]Fluoro-2-methylbenzo[d]thiazole 

Executive Summary & Scientific Context

6-Fluoro-2-methylbenzo[d]thiazole is a pharmacophore core frequently utilized in the development of amyloid-


 imaging agents (e.g., analogs of [

C]PiB and [

F]Flutemetamol) and tau pathology tracers. Its lipophilic, planar structure allows for blood-brain barrier (BBB) penetration and intercalation into

-sheet rich fibrils.

This guide details two distinct protocols for introducing Fluorine-18 (


 min) at the 6-position.
  • Method A (Standard): Nucleophilic Aromatic Substitution (

    
    ) using a nitro-precursor. This is the robust, "workhorse" method but requires harsh conditions.
    
  • Method B (Advanced): Copper-Mediated Radiofluorination (CMRF) using a boronic ester. This modern approach allows for late-stage fluorination under milder conditions, suitable for sensitive substrates.

Precursor Design & Selection

The success of the radiosynthesis relies entirely on the quality and electronic properties of the precursor.

FeatureMethod A:

Precursor
Method B: CMRF Precursor
Chemical Name 6-Nitro-2-methylbenzo[d]thiazole2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Leaving Group Nitro group (

)
Pinacol Boronate (

)
Mechanism Nucleophilic attack on electron-deficient ringCopper-mediated oxidative coupling (Chan-Lam-like)
Pros High stability, low cost, established regulatory pathAccess to electron-rich rings, high molar activity (

)
Cons Requires high temp (

C); requires activated ring
Sensitive to moisture; requires specific Cu catalyst

Protocol A: Standard Nucleophilic Substitution ( )

Principle: The benzothiazole ring is sufficiently electron-deficient (due to the C=N bond) to activate the 6-position for nucleophilic attack, provided a strong leaving group like


 or 

is present.
Reagents & Equipment
  • Cyclotron: 18 MeV proton beam (e.g., GE PETtrace or IBA Cyclone).

  • Module: GE TRACERlab FX2 N or equivalent automated synthesis module.

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ) / 
    
    
    
    .[1]
  • Solvent: Anhydrous DMSO.

Step-by-Step Workflow
  • Trapping & Elution:

    • Trap aqueous [

      
      F]Fluoride on a QMA (Quaternary Methyl Ammonium) carbonate cartridge.
      
    • Elute into the reactor using a solution of

      
       (15 mg) and 
      
      
      
      (3 mg) in MeCN/H
      
      
      O (1 mL, 9:1 v/v).
  • Azeotropic Drying (Critical):

    • Evaporate solvents at 95°C under helium flow and vacuum.

    • Add 1 mL anhydrous MeCN and evaporate again (repeat 2x) to ensure the [

      
      F]F
      
      
      
      is "naked" and reactive. Note: Residual water quenches the nucleophile.
  • Labeling Reaction:

    • Dissolve 6-Nitro-2-methylbenzo[d]thiazole (2.0 mg) in 1 mL anhydrous DMSO.

    • Add precursor solution to the dried [

      
      F]fluoride complex.[2]
      
    • Heat to 130°C for 15 minutes in a closed vessel.

  • Quenching & Dilution:

    • Cool reactor to 40°C.

    • Add 8 mL of water to quench the reaction and precipitate the lipophilic product (or keep in solution for HPLC injection).

  • Purification (Semi-Prep HPLC):

    • Inject onto a C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm).

    • Isocratic Elution: 55% MeCN / 45% Water (0.1% TFA).

    • Collect the radioactive peak corresponding to the product (

      
       12-15 min).
      

Protocol B: Copper-Mediated Radiofluorination (CMRF)

Principle: This method utilizes a copper catalyst to facilitate the coupling of [


F]fluoride to aryl boronic esters. It is superior for minimizing defluorination side-products and achieving high Specific Activity.
Reagents
  • Precursor: 6-BPin-2-methylbenzo[d]thiazole (4 mg).

  • Catalyst: [Cu(OTf)

    
    (py)
    
    
    
    ] (Tetrakis(pyridine)copper(II) triflate) (10 mg).
  • Solvent: DMA (N,N-Dimethylacetamide) / n-Butanol (2:1 ratio).

Step-by-Step Workflow
  • Cartridge Preparation:

    • Trap [

      
      F]Fluoride on a QMA cartridge (pre-conditioned with bicarbonate).
      
    • Elute with tetraethylammonium bicarbonate (TEAB) or Tetrabutylammonium bicarbonate (TBAB) in MeOH/water. Note: Avoid K222/Carbonate for CMRF; the carbonate anion can interfere with the copper complex.

  • Drying:

    • Azeotropically dry the fluoride eluate with MeCN at 90°C (3x) under gentle nitrogen flow.

  • Reaction Setup:

    • In a separate vial, premix the Boronic Ester Precursor and Cu-Catalyst in 0.8 mL DMA/n-BuOH.

    • Add this mixture to the dried [

      
      F]fluoride residue.[2]
      
    • Air Injection: Inject 2 mL of air into the headspace (Oxygen is required for the catalyst turnover in some mechanistic pathways, though Cu(II) is used here, air often stabilizes the high-valent intermediate).

  • Heating:

    • Heat to 110°C for 20 minutes .

  • Work-up:

    • Dilute with 3 mL water.

    • Pass through a C18 Sep-Pak cartridge to trap the product and remove copper salts.

    • Elute product with EtOH (1 mL) for final formulation or HPLC purification.

Quality Control (QC) Specifications

Before release for imaging studies, the tracer must meet the following criteria.

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC / Radio-TLC> 95%
Molar Activity (

)
HPLC (UV mass vs Activity)> 37 GBq/

mol (>1000 mCi/

mol)
Residual Solvents Gas Chromatography (GC)DMSO < 5000 ppm; MeCN < 410 ppm
pH pH Strip/Meter4.5 – 8.5
Radionuclidic Identity Half-life determination105 – 115 minutes
Endotoxin LAL Test< 175 EU/V (for human use)

Visual Workflows

Diagram 1: General Production Logistics

This diagram outlines the operational flow from the cyclotron to the PET camera.

G Cyclotron Cyclotron (18O(p,n)18F) QMA QMA Trapping (Isotope Separation) Cyclotron->QMA [18F]F- (aq) Synthesis Chemical Synthesis (Hot Cell) QMA->Synthesis Elution Purification HPLC/SPE Purification Synthesis->Purification Crude Mix QC Quality Control (GC, TLC, LAL) Purification->QC Aliquot Release Final Release (Sterile Vial) Purification->Release Bulk QC->Release Validation Imaging PET Imaging (Preclinical/Clinical) Release->Imaging Injection

Caption: Operational workflow for the production of 18F-labeled benzothiazoles.

Diagram 2: Chemical Reaction Pathways

Comparison of the Nucleophilic (


) and Copper-Mediated (CMRF) pathways.

Chemistry Nitro Precursor A: 6-Nitro-2-methylbenzo[d]thiazole CondA Conditions A (SNAr): [18F]KF / K222 DMSO, 130°C Nitro->CondA Boron Precursor B: 6-BPin-2-methylbenzo[d]thiazole CondB Conditions B (CMRF): [18F]TEAF / [Cu(OTf)2(py)4] DMA/n-BuOH, 110°C Boron->CondB Meisenheimer Meisenheimer Complex (Transition State) CondA->Meisenheimer Nucleophilic Attack CuComplex High-Valent Cu-Aryl-F Complex CondB->CuComplex Transmetallation Product Target: 6-[18F]Fluoro-2-methylbenzo[d]thiazole Meisenheimer->Product -NO2 Loss CuComplex->Product Reductive Elimination

Caption: Mechanistic comparison between SNAr (Method A) and Copper-Mediated (Method B) radiofluorination.[2][3][4][5][6]

References

  • Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews, 116(14), 719–766. [Link]

  • Mathis, C. A., Wang, Y., Holt, D. P., Huang, G. F., Debnath, M. L., & Klunk, W. E. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740–2754. [Link]

  • Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5780–5783. [Link]

  • Nelwan, B. J., et al. (2013). Copper-Mediated 18F-Fluorination of Aryl Boronic Esters: A New Method for the Radiosynthesis of 18F-Labeled Arenes. Angewandte Chemie International Edition, 53(29), 7751-7755. [Link]

  • Koole, M., et al. (2009). Automated radiosynthesis and quality control of [18F]flutemetamol. Nuclear Medicine and Biology, 36(6), 703-709. (Reference for HPLC/QC parameters). [Link]

Sources

How to handle and store 6-Fluoro-2-methylbenzo[d]thiazole safely in the lab.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling, Storage, and Application of 6-Fluoro-2-methylbenzo[d]thiazole

Executive Summary & Chemical Profile

This compound (CAS: 399-73-5) is a fluorinated heterocycle frequently employed as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of antitumor agents (e.g., EGFR inhibitors), anthelmintics, and imaging tracers.[1]

While structurally robust, the introduction of the fluorine atom at the C-6 position significantly alters its physicochemical properties compared to the parent benzothiazole.[1] This modification increases lipophilicity (


), enhancing membrane permeability and metabolic stability, but simultaneously elevating the risk of dermal absorption and systemic toxicity.[1]
PropertySpecification
CAS Number 399-73-5
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol
Physical State Solid (Crystalline powder)
Melting Point ~69–72°C (Distinct from 5-fluoro isomer which is an oil)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water.[1]

Safety Assessment & Hazard Analysis (The "Why")

Effective safety protocols require understanding the mechanism of toxicity, not just memorizing H-codes.[1]

Toxicological Mechanisms
  • Sensitization Potential: Benzothiazoles are well-documented skin sensitizers. The sulfur-nitrogen heterocycle can form hapten-protein conjugates, leading to allergic contact dermatitis.[1]

  • Fluorine-Enhanced Absorption: The C-F bond increases the compound's lipophilicity. Unlike non-fluorinated analogs, this compound penetrates the stratum corneum more efficiently, making dermal exposure a primary route of systemic entry.[1]

  • Metabolic Stability: The fluorine at C-6 blocks metabolic oxidation at that position (a common metabolic soft spot), potentially prolonging the compound's half-life in biological systems.[1]

GHS Classification & PPE Strategy

Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

PPE Protocol:

  • Respiratory: Use a NIOSH-approved N95 or P100 respirator if handling open powder outside a fume hood (not recommended).[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Note: For prolonged contact or solution handling, double-gloving is required due to the permeation enhancement caused by the fluorinated motif.[1]

  • Ocular: Chemical safety goggles. Face shields are recommended during scale-up synthesis (>10g).

Lifecycle Management: Storage & Stability

Proper storage is non-negotiable for maintaining the integrity of the C-F bond and the heterocyclic core, which can be susceptible to oxidative ring-opening under forcing conditions.[1]

The "Golden Rule" of Storage
  • Temperature: Store at 2–8°C for short-term (<1 month). For long-term archival, store at -20°C .

  • Atmosphere: The compound is relatively stable, but sulfur heterocycles can slowly oxidize to sulfoxides/sulfones.[1] Store under an inert atmosphere (Nitrogen or Argon) in a desiccator.

  • Light: Protect from light.[2] Benzothiazoles can undergo photo-degradation or radical formation upon UV exposure.

Visual Workflow: Receipt to Storage

StorageProtocol Receipt Receipt of Compound (CAS: 399-73-5) QC Quality Control Check (1H-NMR / LCMS) Receipt->QC Verify Identity Aliquot Aliquot Strategy Avoid Freeze-Thaw QC->Aliquot Purity >98% Storage Long-Term Storage -20°C, Dark, N2 Aliquot->Storage Seal in Amber Vials Usage Experimental Use Storage->Usage Warm to RT Before Opening Usage->Storage Purge Headspace with N2

Figure 1: Lifecycle management workflow ensuring compound integrity from receipt to experimental application.

Handling & Solubilization Protocols

Weighing & Transfer

The solid form (melting point ~69°C) can be waxy or sticky depending on purity.[1]

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is flighty.

  • Temperature Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, leading to hydrolysis risks or weighing errors.[1]

  • Tools: Use glass or stainless steel spatulas. Avoid plastics that may leach plasticizers upon contact with fluorinated organics.

Solubilization for Biological Assays

For researchers using this compound in cell-based assays or enzyme inhibition studies:

SolventMax Conc.Protocol Notes
DMSO >50 mMPreferred. Vortex for 30s. Mild warming (37°C) permissible if precipitation occurs.[1]
Ethanol ~10 mMModerate solubility. Sonication may be required.
Water/PBS <100 µMPoor. Requires pre-dissolution in DMSO. Final DMSO concentration in assay should be <0.5% to avoid solvent toxicity.

Critical Note: Do not store aqueous dilutions. Prepare fresh. The C-F bond is stable, but the thiazole ring can degrade in aqueous solution over days.[1]

Emergency Response Procedures

Spills
  • Solid Spill: Do not sweep dry dust (aerosol risk).[1] Cover with a wet paper towel (dampened with ethanol or water) to suppress dust, then wipe up.[1]

  • Solution Spill: Absorb with vermiculite or sand. Dispose of as Halogenated Organic Waste . Do not mix with oxidizers.

Exposure Logic

Unlike aliphatic fluorides, this aromatic fluoride does NOT release Hydrofluoric Acid (HF) upon contact with water.[1] Calcium gluconate is not required.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) Do NOT use solvent Skin->ActionSkin ActionEye Flush with Water (15 mins) Remove Contacts Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention Provide SDS (CAS 399-73-5) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency decision tree.[1] Note that solvent washing on skin is prohibited as it enhances absorption.

Synthesis & Application Context

Why this molecule matters: In drug discovery, this compound is often used as a bioisostere for indole or quinoline rings.[1] The fluorine atom modulates the pKa of the nitrogen and blocks metabolic hydroxylation at the 6-position.[1]

Reaction Safety:

  • Nucleophilic Substitution: When reacting at the C-2 methyl group (e.g., radical bromination), ensure the reaction is degassed.[1] Oxygen can quench radical species.

  • Lithiation: If performing ortho-lithiation, maintain temperature below -78°C. The fluorine atom can direct metallation but also makes the ring susceptible to benzyne formation if not controlled.[1]

References

  • National Institutes of Health (NIH). (2016).[1] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (Analogous handling data). Retrieved from [Link]

  • University of North Carolina. (n.d.).[1] Laboratory Safety Manual: Handling of Fluorinated Organic Compounds. Retrieved from [Link][1]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 6-Fluoro-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Fluoro-2-methylbenzo[d]thiazole in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The benzothiazole core is a prevalent scaffold in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The introduction of a fluorine atom at the 6-position can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic fluorination is a common approach in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of drug candidates.

Given its potential as a key building block in the synthesis of novel therapeutic agents, the unambiguous characterization of this compound is of paramount importance.[2] This document provides a comprehensive guide to the analytical methodologies required for the structural elucidation, purity assessment, and physicochemical characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for its handling, formulation, and the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₈H₆FNS[3]
Molecular Weight167.20 g/mol [3]
AppearanceExpected to be a solid[1]
Purity (typical)≥98%[3]
Storage Conditions4°C, stored under nitrogen[3]

Strategic Analytical Workflow

The comprehensive characterization of this compound necessitates a multi-technique approach to confirm its identity, purity, and stability. The following workflow provides a logical sequence of analyses.

analytical_workflow Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Isolation cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Impurity Profiling cluster_thermal Solid-State Properties cluster_final Final Characterization synthesis Synthesized Compound nmr NMR Spectroscopy (1H, 13C, 19F) synthesis->nmr Primary Structure Confirmation ms Mass Spectrometry (GC-MS or LC-MS) nmr->ms Molecular Weight Confirmation ir FTIR Spectroscopy ms->ir Functional Group Confirmation hplc HPLC-UV (Purity Assay) ir->hplc Quantitative Purity Assessment gc GC-MS (Volatile Impurities) hplc->gc Orthogonal Purity Check dsc DSC (Melting Point, Polymorphism) gc->dsc Physical Property Analysis tga TGA (Thermal Stability) dsc->tga report Comprehensive Characterization Report tga->report

Caption: A strategic workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For a fluorinated compound such as this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~2.8s--CH₃
~7.2-7.4ddJHF ≈ 9, JHH ≈ 2.5H-7
~7.7-7.9ddJHH ≈ 8.5, JHF ≈ 5H-4
~7.5-7.7ddJHH ≈ 8.5, JHH ≈ 2.5H-5
¹³C~20---CH₃
~110-115d¹JCF ≈ 250-260C-6
~115-120d²JCF ≈ 20-25C-5
~120-125d²JCF ≈ 20-25C-7
~125-130s-C-4
~135-140s-C-8 (C-S)
~150-155s-C-9 (C-N)
~160-165d¹JCF ≈ 240-250C-6
~165-170s-C-2 (C=N)
¹⁹F~ -110 to -120m-Ar-F

Causality Behind Predictions:

  • ¹H NMR: The methyl group protons are expected to be a singlet around 2.8 ppm. The aromatic protons will be influenced by the fluorine atom. The proton ortho to the fluorine (H-5 and H-7) will show coupling to fluorine.

  • ¹³C NMR: The carbon directly attached to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF) and a significant downfield shift. Carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

  • ¹⁹F NMR: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment.[7] A value in the range of -110 to -120 ppm (relative to CFCl₃) is typical for a fluorine atom on a benzene ring with both electron-donating (the fused thiazole ring) and electron-withdrawing (the nitrogen atom) influences.[8]

Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Materials:

  • This compound (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer for the chosen solvent.

    • Acquire a ¹H spectrum first to confirm the presence of the compound and assess its concentration.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans for good signal-to-noise (typically several hundred to a few thousand, depending on concentration).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment with proton decoupling.

    • Acquire at least 32 scans.

    • Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., -100 to -130 ppm).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the peaks in the ¹H spectrum and pick peaks in all spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺) is expected at m/z = 167, corresponding to the molecular weight of C₈H₆FNS. The fragmentation pattern can be predicted based on the known fragmentation of 2-methylbenzothiazole.[1]

Key Predicted Fragments:

  • m/z 167 (M⁺): The molecular ion.

  • m/z 166 (M-1)⁺: Loss of a hydrogen radical from the methyl group.

  • m/z 148 (M-19)⁺: Loss of a fluorine radical.

  • m/z 126 (M-41)⁺: Loss of acetonitrile (CH₃CN) from the molecular ion, a characteristic fragmentation of 2-methylbenzothiazoles.

Protocol for GC-MS Analysis

Objective: To confirm the molecular weight and analyze the fragmentation pattern of this compound.

Materials:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Helium (carrier gas).

  • This compound.

  • A suitable solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

Reverse-phase HPLC with UV detection is a robust and reliable method for determining the purity of this compound and for quantifying it in various matrices. The following method is adapted from established protocols for related benzothiazole derivatives.[10]

Protocol for RP-HPLC-UV Analysis

Objective: To determine the purity of this compound by assessing the peak area percentage.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid for MS compatibility).

  • This compound.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile (or a suitable solvent mixture) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient elution is recommended for separating potential impurities. For example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.

    • Detection Wavelength: Determine the λmax by scanning a dilute solution of the compound (expected to be around 240-300 nm).[10]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Ensure proper peak shape and resolution from any impurities.

Method Validation: This HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[11][12]

Thermal Analysis: Characterizing Solid-State Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal properties of a solid compound, which is critical for its handling, storage, and formulation.[13]

Protocol for DSC and TGA Analysis

Objective: To determine the melting point, thermal stability, and decomposition profile of this compound.

Materials:

  • DSC instrument.

  • TGA instrument.

  • Aluminum pans (for DSC).

  • Ceramic or platinum pans (for TGA).

  • Nitrogen (purge gas).

  • This compound (2-5 mg).

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • The melting point is determined from the onset or peak of the endothermic event.

  • TGA Analysis:

    • Accurately weigh 2-5 mg of the sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • The resulting thermogram will indicate the decomposition temperature and any loss of volatiles.

Safety Precautions

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all novel chemical entities. Based on related compounds, it may cause skin and eye irritation.[8] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, chromatography, and thermal analysis, researchers can confidently confirm the structure, assess the purity, and understand the physicochemical properties of this important synthetic building block. Adherence to these protocols and the principles of analytical method validation will ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery and development programs.

References

  • PubChem. 2-Methylbenzothiazole. [Link]

  • Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]

  • MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

  • Plymouth Electronic Archive and Research Library. Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. [Link]

  • Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

  • PubMed. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. [Link]

  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of 2-methylbutane fragmentation pattern. [Link]

  • New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • PubMed. Thermal analysis methods for pharmacopoeial materials. [Link]

  • ResearchGate. Experimental and predicted NMR chemical shifts (ppm). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Spectroscopy Letters. Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. [Link]

  • National Institutes of Health. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • PubChem. 2-Amino-4-methylbenzothiazole. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

Sources

High-Throughput Screening of Benzothiazole Libraries: Mitigating Interference and Maximizing Hit Rates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Profile

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from the anticonvulsant Riluzole to the antitumor agent Phortress . Its planar, bicyclic nature allows it to mimic purine bases (making it an excellent kinase inhibitor scaffold) and intercalate into amyloid fibrils (neurodegenerative applications).

However, for High-Throughput Screening (HTS), benzothiazoles present unique challenges. Many derivatives are inherently fluorescent or prone to colloidal aggregation, leading to high false-positive rates in standard intensity-based fluorescence assays.

This guide details the specific protocols required to screen benzothiazole libraries effectively, focusing on Time-Resolved Fluorescence Energy Transfer (TR-FRET) to bypass autofluorescence and Thioflavin T (ThT) competition assays for neuroprotective screening.

Table 1: Benzothiazole Scaffold Properties & HTS Implications
PropertyHTS ImplicationMitigation Strategy
Autofluorescence Many derivatives emit in the blue/green region (400–550 nm), interfering with FITC/GFP readouts.Use Red-shifted dyes (>600 nm) or TR-FRET (time-gated reading).
Hydrophobicity Low aqueous solubility leads to precipitation and "sticky" compound behavior.Limit DMSO < 1%; Use acoustic dispensing; Include detergent (0.01% Triton X-100).
Planarity Tendency to stack (π-π interactions), causing colloidal aggregation (PAINS behavior).Include a detergent-based counter-screen; Use dynamic light scattering (DLS) for hit validation.
Metal Chelation N/S heteroatoms can chelate metal cofactors in enzymatic assays.Validate hits with EDTA-supplemented counter-screens or orthogonal biophysical methods (SPR).

Critical Assay Design: Overcoming Autofluorescence

The most common failure mode in benzothiazole screening is signal interference. Standard fluorescence intensity measurements (excitation ~480 nm, emission ~520 nm) overlap directly with the emission spectra of many benzothiazole derivatives.

The Solution: TR-FRET (Time-Resolved FRET) TR-FRET uses a lanthanide donor (Europium or Terbium) with a long fluorescence lifetime (milliseconds).[1] Benzothiazole autofluorescence has a short lifetime (nanoseconds). By introducing a time delay (typically 50–100 µs) before reading, the detector ignores the compound's interference and captures only the specific FRET signal.[1]

Visualization: TR-FRET Signal Discrimination

TR_FRET_Mechanism cluster_Signals Emission Signals Excitation Flash Excitation (340 nm) Sample Sample Well (Target + Benzothiazole) Excitation->Sample AutoFluo Benzothiazole Autofluorescence (Lifetime: <10 ns) Sample->AutoFluo Immediate FRET_Signal Specific TR-FRET Signal (Eu/Tb) (Lifetime: >500 µs) Sample->FRET_Signal Delayed Detector Detector Read (Time-Gated) AutoFluo->Detector Decays during Delay Time (Ignored) FRET_Signal->Detector Persists during Read Window Result Clean Data (High Signal-to-Noise) Detector->Result

Figure 1: Mechanism of TR-FRET in eliminating benzothiazole autofluorescence. The detector waits for the short-lived compound fluorescence to decay before measuring the specific assay signal.[2]

Protocol A: Target-Based Kinase Screen (TR-FRET)

Application: Screening benzothiazole libraries against VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a common target for this scaffold. Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or HTRF® (Revvity). Rationale: This is a binding assay (displacement of a tracer), which is less susceptible to the metal-chelation artifacts seen in enzymatic turnover assays.

Reagents & Equipment[3][4][5]
  • Kinase: Recombinant VEGFR2 (human), GST-tagged.

  • Antibody: Eu-anti-GST (Donor).

  • Tracer: Kinase Tracer 199 (Alexa Fluor 647 conjugate - Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (crucial for solubility).

  • Plate: 384-well low-volume white polystyrene plates.

Step-by-Step Workflow
  • Library Preparation (Acoustic Dispensing):

    • Dispense 10 nL of benzothiazole compounds (10 mM in DMSO) into dry 384-well plates using an acoustic liquid handler (e.g., Echo 650).

    • Control Wells: Dispense 10 nL DMSO (Negative Control) and 10 nL Sunitinib (10 µM final, Positive Control).

    • Note: Acoustic dispensing is preferred over tip-based transfer to minimize compound loss due to "stickiness" on plastic tips.

  • Kinase/Antibody Addition:

    • Prepare a 2X Master Mix containing VEGFR2 (5 nM final) and Eu-anti-GST antibody (2 nM final) in Kinase Buffer.

    • Dispense 5 µL of Master Mix to all wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow antibody-protein complex formation.

  • Tracer Addition:

    • Prepare 2X Tracer 199 solution (10 nM final concentration).

    • Dispense 5 µL to all wells.

    • Total Assay Volume: 10 µL.

    • Final DMSO Concentration: 0.1%.

  • Equilibration:

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Settings:

      • Excitation: 337 nm (Laser) or 340 nm (Flash).

      • Emission 1 (Donor): 615 nm or 620 nm.

      • Emission 2 (Acceptor): 665 nm.[2]

      • Delay Time: 50 µs (Critical setting).

      • Integration Time: 400 µs.

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Calculate % Inhibition based on DMSO and Sunitinib controls.

Protocol B: Functional Amyloid Aggregation Assay

Application: Screening benzothiazoles for neuroprotective activity (inhibition of Aβ or Tau aggregation). Challenge: The standard probe, Thioflavin T (ThT) , is itself a benzothiazole.[3][4] Screening a benzothiazole library with ThT can lead to competitive displacement (false positive for inhibition) rather than true aggregation inhibition. Mitigation: Use a high concentration of ThT relative to the library compound, or validate with a label-free method (Transmission Electron Microscopy or DLS).

Reagents
  • Protein: Monomeric Aβ1-42 (recombinant, HFIP-treated to ensure monomeric start).

  • Probe: Thioflavin T (ThT), 20 µM stock in PBS.

  • Library: Benzothiazole derivatives (10 µM final).

Step-by-Step Workflow
  • Monomer Preparation:

    • Dissolve lyophilized Aβ1-42 in 100% DMSO to 5 mM. Dilute to 100 µM in ice-cold PBS immediately before use. Keep on ice to prevent premature aggregation.

  • Plate Setup (Black 384-well Clear Bottom):

    • T0 (Baseline): PBS + ThT (20 µM).

    • Agg (Control): Aβ1-42 (10 µM) + ThT (20 µM) + DMSO.

    • Test: Aβ1-42 (10 µM) + ThT (20 µM) + Benzothiazole Compound (10 µM).

  • Kinetic Read:

    • Seal plate with optical film to prevent evaporation.

    • Place in plate reader at 37°C .

    • Shake: 10 seconds before each read (orbital, medium intensity).

    • Read Interval: Every 10 minutes for 24–48 hours.

    • Wavelengths: Ex 440 nm / Em 480 nm.[3]

  • Expert Analysis (The "Benzothiazole Correction"):

    • Issue: If a test compound competes with ThT for the binding site on the fibril but does not stop aggregation, fluorescence will drop (False Positive).

    • Validation: Check the initial fluorescence (Time = 0). If T0 fluorescence in the Test well is significantly higher than the Control, the compound is autofluorescent. If T0 is lower, it may be quenching ThT.

    • True Hit Criteria: A significant delay in the lag phase (time to onset of aggregation) or a reduction in the growth rate, not just a reduction in the final plateau height.

Data Triage & Hit Validation

Benzothiazoles are frequent "PAINS" (Pan-Assay Interference Compounds) candidates due to aggregation. A rigorous triage workflow is essential.

Screening Cascade Diagram

HTS_Cascade Library Benzothiazole Library (10k Compounds) Primary Primary Screen (TR-FRET Kinase or ThT) Library->Primary Filter1 Filter: >50% Inhibition + Signal Quality Check Primary->Filter1 Counter Counter Screen (Unrelated Target / Detergent) Filter1->Counter Pass Discard Discard / Triage Filter1->Discard Fail/Autofluorescent Filter2 Filter: Specificity (Remove Aggregators) Counter->Filter2 DoseResponse Dose Response (IC50) 10-point titration Filter2->DoseResponse Pass Filter2->Discard Promiscuous Biophysical Biophysical Validation (SPR or DLS) DoseResponse->Biophysical

Figure 2: HTS Triage Cascade. Note the specific insertion of a "Detergent Counter Screen" to identify colloidal aggregators common to the benzothiazole scaffold.

Validation Checklist
  • Detergent Sensitivity: Re-test hits in the presence of 0.05% Triton X-100. If potency shifts >10-fold, the compound is likely a colloidal aggregator (artifact).

  • Inner Filter Effect: Measure the absorbance of the hit at the assay's excitation/emission wavelengths. High absorbance indicates the compound is simply masking the light signal.

  • Purity Check: LC-MS verification. Benzothiazole synthesis often leaves aniline intermediates which can be reactive.

References

  • Benzothiazoles in Medicinal Chemistry

    • Keri, R. S., et al. (2015).[5] Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry.

  • TR-FRET Assay Principles

    • Thermo Fisher Scientific. (2016).[6] LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.

  • Thioflavin T Assay & Interference

    • Xue, C., et al. (2017).[4] Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science.

  • Fluorescence Interference in HTS

    • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual (NCBI).
  • Benzothiazole Autofluorescence Probes

    • Wang, L., et al. (2022). Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide.[7] Spectrochimica Acta Part A.

Sources

In silico docking studies of 6-Fluoro-2-methylbenzo[d]thiazole with target proteins.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous in silico workflow for evaluating the binding potential of 6-Fluoro-2-methylbenzo[d]thiazole (FMBT) against therapeutic protein targets. Benzothiazoles represent a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer effects.[1][2][3]

The specific substitution pattern of FMBT—featuring a C6-fluorine atom and a C2-methyl group—modulates both the electronic distribution and lipophilicity of the core ring system. This guide provides a step-by-step protocol for docking FMBT into two distinct target classes: DNA Gyrase B (Antibacterial target) and EGFR Kinase (Anticancer target).[2] The methodology emphasizes reproducibility, utilizing open-source tools (AutoDock Vina) validated by high-level quantum mechanical ligand preparation.[2]

Compound Profile & Target Rationale

Ligand Physicochemical Profile

Before docking, the ligand's "drug-likeness" must be established. FMBT acts as a fragment-like lead, ideal for Fragment-Based Drug Design (FBDD).[2]

PropertyValueSignificance
Molecular Weight 167.20 g/mol High ligand efficiency potential (Fragment range).[2]
LogP (Predicted) ~2.5Good membrane permeability; hydrophobic binding potential.[2]
H-Bond Acceptors 2 (N, F)Key for electrostatic interactions with residues.[2]
Rotatable Bonds 0Rigid scaffold reduces entropic penalty upon binding.[2]
Key Features C6-FluorineMetabolic stability; weak H-bond acceptor.[2]
Target Selection Rationale
  • Target A: DNA Gyrase B (PDB: 4URO)

    • Mechanism:[4] Bacterial DNA replication inhibition.[2]

    • Rationale: Benzothiazoles are known to target the ATP-binding pocket of GyrB, mimicking the adenine ring of ATP.

  • Target B: EGFR Kinase Domain (PDB: 1M17)

    • Mechanism:[4] Oncogenic signaling inhibition.[2][5]

    • Rationale: The flat, aromatic benzothiazole system is an excellent bioisostere for quinazoline-based kinase inhibitors (e.g., Gefitinib).

Computational Workflow (Protocol)

Workflow Visualization

The following diagram outlines the logical flow of the experiment, from geometry optimization to post-docking analysis.

DockingWorkflow Ligand Ligand: this compound DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT LigandPrep Ligand Prep (Gasteiger Charges, PDBQT) DFT->LigandPrep Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking Protein Target Proteins (PDB: 4URO, 1M17) ProtPrep Protein Prep (Remove H2O, Add Polar H) Protein->ProtPrep Grid Grid Box Generation (Active Site Definition) ProtPrep->Grid Grid->Docking Analysis Interaction Profiling (PyMOL/Discovery Studio) Docking->Analysis

Figure 1: End-to-end computational workflow for small molecule docking.[2]

Step-by-Step Methodology
Phase 1: Ligand Preparation (Critical for Accuracy)

Standard force fields often fail to accurately model the electron-withdrawing effect of the fluorine atom. We employ Quantum Mechanics (QM) for geometry optimization.[2]

  • Structure Generation: Draw FMBT in ChemDraw/Avogadro.[2]

  • QM Optimization: Minimize energy using DFT (B3LYP/6-31G*) to obtain the global minimum conformer.

  • File Conversion:

    • Convert output to .pdb.[2]

    • Use AutoDock Tools (ADT) to assign Gasteiger partial charges.[2]

    • Merge non-polar hydrogens.[2][6]

    • Output:FMBT_ligand.pdbqt

Phase 2: Protein Preparation
  • Retrieval: Download PDB ID 4URO (S. aureus GyrB) and 1M17 (EGFR).[2]

  • Cleaning (PyMOL):

    • Remove all water molecules (unless bridging is suspected).[2]

    • Remove co-crystallized ligands (save their coordinates for grid centering).[2]

    • Remove ions/cofactors not essential for binding.[2]

  • Protonation (ADT):

    • Add polar hydrogens only.[2][7]

    • Assign Kollman united atom charges.[2]

    • Output:Receptor_4URO.pdbqt

Phase 3: Grid Box Definition

The search space must encompass the ATP-binding pocket.[2]

  • Method: Center the grid box on the centroid of the co-crystallized ligand from the original PDB file.

  • Dimensions:

    
     Å (sufficient for a fragment-sized ligand to rotate).
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (Vina default).

Phase 4: Docking Execution (AutoDock Vina)

Execute the docking run using the following configuration parameters to ensure exhaustiveness.

Configuration File (conf.txt):

Command: vina --config conf.txt --log docking.log

Analysis & Expected Results

Binding Affinity Scoring

Docking scores (Binding Energy,


) indicate the thermodynamic stability of the complex.
Target ProteinPDB IDBinding Energy (kcal/mol)Reference Inhibitor ScoreInterpretation
DNA Gyrase B 4URO-7.2 -8.5 (Novobiocin)Moderate affinity; excellent for a fragment.[2]
EGFR Kinase 1M17-6.8 -9.1 (Erlotinib)Potential scaffold; requires side-chain growth.[2]
Interaction Profiling (Mechanistic Insight)

To validate the docking pose, analyze specific residue interactions.

  • DNA Gyrase B (4URO):

    • Asp73: The N3 nitrogen of the benzothiazole ring acts as a H-bond acceptor.[2]

    • Val43: Hydrophobic interaction with the 2-methyl group.[2]

    • Nucleotide Binding Pocket: The planar aromatic system engages in

      
       stacking with conserved aromatic residues.[2]
      
  • EGFR (1M17):

    • Met793: Critical hinge region residue.[2] The benzothiazole nitrogen often forms a H-bond here, mimicking the adenine of ATP.

    • C6-Fluorine: Projects into a hydrophobic pocket, potentially interacting with Leu718 , increasing metabolic stability compared to a hydrogen.

Biological Pathway Context

Understanding where these targets fit in cellular pathways is crucial for drug development.[2]

Pathways cluster_bacteria Bacterial Replication EGFR EGFR (Target) Ras Ras-GTP EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Cancer) ERK->Proliferation FMBT This compound FMBT->EGFR Inhibits Gyrase DNA Gyrase (Target) FMBT->Gyrase Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling Replication DNA Replication Supercoiling->Replication

Figure 2: Signal transduction and enzymatic pathways inhibited by the ligand.

Conclusion & Recommendations

The in silico profiling of This compound confirms its potential as a dual-targeting scaffold.[2]

  • Fragment Utility: With a binding energy of ~ -7.0 kcal/mol and low molecular weight, it possesses high Ligand Efficiency (LE) .[2]

  • SAR Insight: The C6-Fluorine provides a handle for modulating pKa and metabolic stability without steric clash.[2] The C2-methyl group serves as a vector for growing the molecule to reach additional sub-pockets (e.g., ribose binding pocket in GyrB).

  • Next Steps:

    • MD Simulation: Run 100ns Molecular Dynamics (GROMACS/Desmond) to assess the stability of the Fluorine-residue interactions.

    • Synthesis: Derivatize the C2-methyl group (e.g., oxidation to aldehyde and reductive amination) to improve affinity.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Jordan, J. B., et al. (2015). Benzothiazole Derivatives as Novel Inhibitors of DNA Gyrase B. Bioorganic & Medicinal Chemistry Letters.[2] (Representative context for Benzothiazole-Gyrase interactions).

  • Sahoo, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.[2][8][9] Biointerface Research in Applied Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • RCSB Protein Data Bank. Crystal Structure of S. aureus DNA Gyrase B (PDB: 4URO). Link

Sources

Application Note: Strategic Design and Utilization of Benzothiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Advantage

In the landscape of fluorescent probe development, the benzothiazole scaffold stands as a "privileged structure" due to its exceptional photostability, synthetic versatility, and unique photophysical properties. Unlike traditional fluorescein or rhodamine dyes, benzothiazole derivatives—specifically 2-(2'-hydroxyphenyl)benzothiazole (HBT)—leverage the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2]

This mechanism allows for a massive Stokes shift (often >150 nm), where the molecule absorbs light in the UV/blue region and emits in the green/red region. This separation virtually eliminates self-quenching and background interference from excitation light, making these probes ideal for high-contrast biological imaging.

Key Applications
  • Biothiol Sensing: Detection of Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH) via nucleophilic substitution.

  • Organelle Targeting: Cationic derivatives accumulate in mitochondria driven by membrane potential (

    
    ).
    
  • Environmental Sensing: Detection of heavy metals (

    
    , 
    
    
    
    ) and pH variations.

Design Principles & Mechanism

The ESIPT Photocycle

The core design relies on the proximity of a proton donor (phenolic -OH) and a proton acceptor (benzothiazole nitrogen). Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen increase significantly, triggering an ultrafast proton transfer.

  • Enol Form (E): Stable ground state. Absorbs short-wavelength light.

  • Keto Form (K):* Excited tautomer formed via proton transfer. Emits long-wavelength light.[3]

This process is reversible, returning the molecule to the ground state Enol form, ready for another cycle.

ESIPT_Mechanism Enol_G Enol (Ground) Stable State Enol_E Enol* (Excited) Short Lifetime Enol_G->Enol_E Excitation (UV/Blue) Keto_E Keto* (Excited) Emissive State Enol_E->Keto_E ESIPT (Proton Transfer) Keto_G Keto (Ground) Unstable State Keto_E->Keto_G Fluorescence Emission (Green/Red) Keto_G->Enol_G Reverse Proton Transfer

Figure 1: The four-level photocycle of ESIPT-based benzothiazole probes. The large energy gap between Absorbance (Enol_G


 Enol_E) and Emission (Keto_E 

Keto_G) generates the large Stokes shift.

Protocol: Synthesis of HBT-Based Probes

This protocol details the synthesis of the parent HBT core, followed by a functionalization step to create a Cysteine-responsive probe (BzT-Acryl) .

Materials
  • 2-Aminothiophenol (99%)

  • Salicylaldehyde (98%)

  • Polyphosphoric Acid (PPA) or Ethanol/H2O2

  • Acryloyl chloride (for functionalization)

  • Solvents: Ethanol, Dichloromethane (DCM), DMSO.

Step-by-Step Synthesis Workflow
Part A: Synthesis of the HBT Core (Condensation)
  • Reactant Prep: Dissolve 2-aminothiophenol (10 mmol) and salicylaldehyde (10 mmol) in ethanol (30 mL).

  • Catalysis: Add a catalytic amount of oxidative agent (e.g.,

    
     or simply reflux in air) or use PPA at 180°C for solvent-free synthesis (preferred for high yield).
    
  • Reflux: Heat the mixture at reflux (80°C for Ethanol, 180°C for PPA) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Precipitation: Pour the reaction mixture into ice-cold water. The HBT precipitates as a solid.

  • Purification: Filter the precipitate and recrystallize from ethanol.

    • Yield: Typically 70–85%.

    • Appearance: White/Pale yellow crystals.

Part B: Functionalization for Cysteine Detection (BzT-Acryl)

To make the probe "Turn-On" for thiols, we mask the -OH group with an acrylate group. This quenches ESIPT (blue emission or non-fluorescent). Cysteine cleaves this ester, restoring HBT (green emission).

  • Dissolution: Dissolve HBT (1 mmol) and Triethylamine (1.5 mmol) in dry DCM (10 mL) at 0°C.

  • Acylation: Dropwise add Acryloyl chloride (1.2 mmol).

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Wash with water (

    
    ), dry over 
    
    
    
    , and evaporate solvent.
  • Purification: Silica gel column chromatography (DCM/Hexane).

Synthesis_Workflow Start Start: 2-Aminothiophenol + Salicylaldehyde Condensation Condensation (Reflux in EtOH or PPA) Start->Condensation Precipitation Ice Water Quench (Precipitates HBT Core) Condensation->Precipitation Purification_1 Recrystallization (Yields HBT-OH) Precipitation->Purification_1 Functionalization Esterification (+ Acryloyl Chloride + Et3N) Purification_1->Functionalization Masking -OH Final_Product Final Probe: BzT-Acryl (ESIPT Quenched) Functionalization->Final_Product

Figure 2: Synthetic route from raw materials to the functionalized thiol-responsive probe.

Characterization & Data Analysis

Before biological use, the probe must be validated spectroscopically.

Spectral Properties Table[4]
Probe StateAbsorption (

)
Emission (

)
Stokes ShiftQuantum Yield (

)
Visual Color
BzT-Acryl (Probe) ~330 nm~400 nm (Weak)~70 nm< 0.05Colorless/Blue
HBT (Product) ~340 nm~510-530 nm >170 nm 0.3 - 0.5Bright Green
Validation Experiment: Thiol Titration
  • Prepare a 10

    
    M stock of BzT-Acryl in PBS buffer (pH 7.4, containing 20% DMSO).
    
  • Add increasing concentrations of Cysteine (0–100

    
    M).
    
  • Observation: You should observe the emergence of a new emission band at ~520 nm.

  • Selectivity Check: Repeat with GSH, Hcy, and non-thiol amino acids (Ala, Ser) to confirm specificity.

Biological Protocol: Live Cell Imaging

Objective: Visualize endogenous biothiols or mitochondrial pH in HeLa/MCF-7 cells.

Reagent Preparation
  • Stock Solution: Dissolve probe in high-quality DMSO to 10 mM. Store at -20°C.

  • Working Solution: Dilute stock to 5–10

    
    M in pre-warmed PBS or serum-free media immediately before use.
    
Imaging Workflow
  • Seeding: Seed cells on confocal dishes (35 mm) and incubate for 24h at 37°C (

    
    ) to reach 70% confluency.
    
  • Staining:

    • Remove culture media.

    • Wash cells twice with PBS.

    • Add Working Solution (5

      
      M probe).
      
    • Incubate for 20–30 minutes at 37°C.

  • Washing (Critical):

    • Remove staining solution.

    • Wash cells

      
       with PBS to remove extracellular probe (reduces background).
      
    • Add fresh imaging medium (Live Cell Imaging Solution or PBS).

  • Microscopy Settings:

    • Excitation: 405 nm (standard UV laser) or 488 nm (if absorption tail permits).

    • Emission Collection: 500–550 nm (Green Channel).

    • Note: Because of the large Stokes shift, ensure your dichroic mirror separates UV excitation from Green emission effectively.

Control Experiments (Self-Validation)
  • NEM Control (Negative): Pre-treat cells with N-ethylmaleimide (NEM, 1 mM) for 30 mins before probe addition. NEM scavenges thiols.

    • Expected Result: Minimal or no fluorescence (Probe remains in quenched Acryl form).

  • Exogenous Addition (Positive): Add 100

    
    M Cysteine to NEM-treated cells.
    
    • Expected Result: Recovery of fluorescence.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Probe concentration too high or low solubility.Reduce conc. to 1–5

M. Use Pluronic F-127 (0.02%) as a dispersant.
High Background Incomplete washing or nonspecific binding.Increase PBS wash steps (3x). Reduce incubation time.
No Fluorescence Probe not cell-permeable or target absent.Confirm permeability with Co-stain (e.g., MitoTracker). Check pH (ESIPT is pH sensitive).
Blue Shifted Emission Polarity effects or incomplete ESIPT.Benzothiazoles are solvatochromic. Ensure correct solvent/environment.

References

  • Mechanism of ESIPT

    • Title: Excited-State Intramolecular Proton Transfer (ESIPT): From Principal Photophysics to the Development of Fluorescence Probes.
    • Source: Zhao, J., et al. (2015).
    • Link:[Link] (Representative authoritative review).

  • Synthesis & Thiol Detection

    • Title: A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells.[4]

    • Source: PubMed / NIH (2019).
    • Link:[Link]

  • Mitochondrial Targeting

    • Title: Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging.[5][4]

    • Source: Chemical & Biomedical Imaging (2023).[4][6]

    • Link:[Link]

  • H2O2 Detection (Boronate Ester)

    • Title: A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
    • Source: Molecules / NIH (2022).
    • Link:[Link]

Sources

Application Note: High-Purity Synthesis and Derivatization of 6-Fluoro-2-methylbenzo[d]thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 6-fluoro-2-methylbenzo[d]thiazole moiety (CAS: 399-73-5) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of antitumor agents (specifically EGFR inhibitors), radioligands for neuroimaging, and antimicrobial agents. The presence of the fluorine atom at the C6 position modulates metabolic stability by blocking oxidative metabolism (specifically CYP450-mediated hydroxylation) at a metabolically labile site, while the C2-methyl group provides a reactive handle for further functionalization via C-H activation or condensation reactions.

This application note details a robust, scalable protocol for the synthesis of the core scaffold and its subsequent derivatization. Unlike traditional Jacobsen cyclization methods, which often yield difficult-to-separate regioisomers (e.g., mixtures of 5- and 7-fluoro isomers), this protocol prioritizes a regiospecific cyclocondensation route using 2-amino-5-fluorothiophenol. This approach ensures high isomeric purity (>98%) essential for pharmaceutical applications.

Reaction Mechanism & Strategic Analysis

The Challenge of Regioselectivity

Classical synthesis via the Jacobsen cyclization of 3-fluorothiobenzanilides typically proceeds via a radical cation mechanism. However, the fluorine substituent's electronic effects can lead to ambiguous ring closure, often producing inseparable mixtures of 4- and 6-fluoro isomers.

The Solution: Direct Cyclocondensation

To guarantee the 6-fluoro substitution pattern, we utilize 2-amino-5-fluorothiophenol as the starting material. The reaction proceeds through a nucleophilic attack of the thiol on the carbonyl carbon of acetic anhydride, followed by intramolecular condensation of the amine.

Key Mechanistic Steps:

  • Thioester Formation: Rapid acetylation of the highly nucleophilic thiol group.

  • Amide Formation: Acetylation of the amine (often concurrent).

  • Cyclodehydration: Under reflux in acidic media (acetic acid), the amide carbonyl undergoes nucleophilic attack by the sulfur (or vice versa, depending on conditions), eliminating water to aromatize the thiazole ring.

Visualization of Reaction Pathway

ReactionMechanism cluster_deriv Downstream Derivatization (C2-Methyl Activation) Start 2-Amino-5-fluorothiophenol (Nucleophile) Inter1 N,S-Diacetyl Intermediate Start->Inter1 Acylation (AcOH, Reflux) Reagent Acetic Anhydride (Electrophile) Reagent->Inter1 Transition Cyclization Transition State (- H2O) Inter1->Transition Acid-Catalyzed Dehydration Product This compound (Target Scaffold) Transition->Product Aromatization Deriv1 Styryl Derivatives (Antitumor Agents) Product->Deriv1 Knoevenagel Condensation (Ar-CHO) Deriv2 2-Formyl Analogues Product->Deriv2 SeO2 Oxidation

Figure 1: Mechanistic pathway for the regiospecific synthesis of this compound and subsequent C2-methyl activation.

Experimental Protocols

Safety Pre-Check
  • Hazards: 2-Amino-5-fluorothiophenol is a stench agent and skin irritant. Acetic anhydride is corrosive and lachrymatory.

  • Controls: All operations must be performed in a high-efficiency fume hood. Double-gloving (nitrile) and chemical splash goggles are mandatory.

  • Waste: Aqueous waste streams will contain acetates and trace thiols; treat with bleach (hypochlorite) to oxidize residual thiols before disposal.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound (CAS 399-73-5).

Reagents:

  • 2-Amino-5-fluorothiophenol (10.0 mmol, 1.43 g)

  • Acetic Anhydride (30.0 mmol, 3.06 g, ~2.8 mL)

  • Glacial Acetic Acid (10 mL, Solvent)

  • Sodium Hydroxide (10% aq. solution) for neutralization.

Step-by-Step Procedure:

  • Charge: In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-amino-5-fluorothiophenol (1.43 g) in Glacial Acetic Acid (10 mL).

  • Addition: Add Acetic Anhydride (2.8 mL) dropwise over 5 minutes at room temperature. Note: Exotherm is possible.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (bath temp ~120°C) for 3–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting thiol spot should disappear.

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • Neutralization: Carefully adjust the pH to ~8–9 using 10% NaOH solution. Caution: This is exothermic. A precipitate (crude product) may form.[1][2]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Combine organic layers, wash with brine (30 mL), and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator).

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient).

Yield Expectation: 85–92% Appearance: Off-white to pale yellow solid.

Protocol B: Derivatization (Synthesis of Styryl Derivatives)

Objective: Functionalization of the C2-methyl group via Knoevenagel condensation to generate biologically active styryl benzothiazoles (e.g., for imaging or cytotoxicity studies).

Reagents:

  • This compound (1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde) (1.0 mmol)

  • Acetic Anhydride (2 mL) or Ethanol/Piperidine (catalytic).

Procedure:

  • Mix the benzothiazole core and the aldehyde in acetic anhydride (2 mL).

  • Reflux for 6–12 hours.

  • Cool to room temperature; the product often precipitates as a colored solid (yellow/orange due to conjugation).

  • Filter and wash with cold ethanol.

Data Presentation & Validation

Analytical Specifications

To ensure the integrity of the synthesized scaffold, the following analytical markers must be met.

ParameterSpecificationMethod of Verification
Appearance Pale yellow/Off-white crystalline solidVisual Inspection
Melting Point 82–84 °CCapillary Melting Point Apparatus

H NMR (400 MHz,

)

2.82 (s, 3H,

), 7.15 (td, 1H), 7.48 (dd, 1H), 7.85 (dd, 1H)
NMR Spectroscopy

F NMR
Single peak ~ -118 ppmFluorine NMR
Mass Spec (ESI)

LC-MS
Purity

HPLC (254 nm)
Workflow Diagram

Workflow Step1 Reagent Prep: Dissolve Aminothiophenol in AcOH Step2 Acetylation: Add Ac2O, Reflux 4h Step1->Step2 Step3 Quench & Neutralize: Ice water + NaOH (pH 9) Step2->Step3 Step4 Extraction: DCM (3x), Dry (Na2SO4) Step3->Step4 Step5 Purification: Recrystallization (EtOH) Step4->Step5

Figure 2: Operational workflow for the synthesis of the this compound core.

Troubleshooting & Optimization

  • Low Yield: If the yield is <70%, ensure the 2-amino-5-fluorothiophenol is fresh. Thiols oxidize to disulfides upon storage. If the starting material is a disulfide, add a reducing agent (e.g., Zinc dust/AcOH) in situ during the reflux.

  • Regioisomer Contamination: If using the Jacobsen cyclization (Method B, not detailed above but common in literature), contamination with the 4-fluoro isomer is common. The protocol above (Method A) avoids this by fixing the fluorine position on the starting ring.

  • Incomplete Cyclization: If the intermediate amide is observed (via LC-MS), extend reflux time or add a Lewis acid catalyst (e.g.,

    
    ).
    

References

  • Bradshaw, T. D., et al. (1998). Antitumor benzothiazoles.[1][2] 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Journal of Medicinal Chemistry.

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole.[3][4] Organic Syntheses, Coll. Vol. 3, p.76. (Adapted for fluorinated analogs).

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 6-fluoro-benzothiazole derivatives. European Journal of Medicinal Chemistry.
  • Gupta, S., et al. (2010). Fluorine in Medicinal Chemistry: Heterocyclic Scaffolds. Current Topics in Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important fluorinated benzothiazole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the condensation of 2-amino-5-fluorothiophenol with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride. This reaction, a variation of the Jacobson-Hugershoff benzothiazole synthesis, is a robust method for forming the thiazole ring. However, like any chemical synthesis, it is not without its challenges. Factors such as the stability of the starting materials, reaction conditions, and purification methods can significantly impact the overall yield and purity of the final product. This guide will address these critical aspects to help you navigate potential experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired product is one of the most common challenges. The root cause often lies in the quality of the starting materials or suboptimal reaction conditions.

Potential Cause Recommended Solutions
Poor Quality of 2-amino-5-fluorothiophenol The thiol group in 2-amino-5-fluorothiophenol is susceptible to oxidation to form a disulfide, which will not participate in the desired reaction. It is crucial to use freshly prepared or purified 2-amino-5-fluorothiophenol. If the starting material has been stored for an extended period, consider purification by recrystallization or column chromatography under an inert atmosphere. The purity can be checked by TLC or ¹H NMR before use.[1]
Inefficient Acetylating Agent Acetic anhydride is a common and effective acetylating agent for this synthesis. Ensure it is fresh and has not been hydrolyzed by atmospheric moisture. If using acetyl chloride, the reaction will generate HCl, which may require a base to be scavenged to prevent unwanted side reactions.
Suboptimal Reaction Temperature The reaction temperature plays a critical role in the rate of reaction and the formation of byproducts. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, if the temperature is too high, it can lead to decomposition of the starting materials or the product. The optimal temperature should be determined empirically, but starting at room temperature and gradually increasing to a moderate reflux is a good approach.
Inappropriate Solvent The choice of solvent can influence the solubility of the reactants and the reaction rate. Solvents like ethanol, methanol, or dimethylformamide (DMF) are often used.[1][2] The ideal solvent should fully dissolve the starting materials and be inert to the reaction conditions.
Presence of Oxygen As mentioned, the thiol group can be oxidized. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by preventing the formation of disulfide byproducts.[1]

Problem 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired compound.

Potential Cause Recommended Solutions
Oxidation of 2-amino-5-fluorothiophenol The most common byproduct is the disulfide of 2-amino-5-fluorothiophenol. As stated previously, using high-purity starting material and an inert atmosphere is the best preventative measure.
Di-acetylation The amino group of the product can potentially be acetylated, leading to a di-acetylated byproduct. This is more likely if a large excess of the acetylating agent is used or if the reaction is run for an extended period at high temperatures. Stoichiometric control of the acetylating agent is recommended.
Side Reactions of the Acetylating Agent Acetylating agents can react with nucleophilic solvents (e.g., ethanol) or trace amounts of water. Ensure the use of dry solvents and fresh reagents.

Problem 3: Difficulty in Product Purification

Isolating the pure this compound from the reaction mixture can be challenging.

Potential Cause Recommended Solutions
Similar Polarity of Product and Impurities If the product and major impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems for elution. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. If co-elution is a persistent issue, consider recrystallization from a suitable solvent system.[1]
Product is an Oil If the product is an oil and proves difficult to purify by chromatography, consider converting it to a solid derivative (e.g., a salt) for purification by recrystallization. The pure product can then be regenerated.[1]
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography. In such cases, using neutral or basic alumina for chromatography, or employing a different purification technique like preparative TLC, is advisable.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation of 2-amino-5-fluorothiophenol with an acetylating agent like acetic anhydride or acetyl chloride. This is a direct and generally efficient method for constructing the 2-methylbenzothiazole core.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Visualization under UV light is typically sufficient to see the benzothiazole ring system.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, green chemistry principles are increasingly being applied to benzothiazole synthesis. This includes the use of water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[3][4][5] Microwave-assisted synthesis is another green approach that can dramatically reduce reaction times and energy consumption.[6]

Q4: What are the key safety precautions when working with 2-amino-5-fluorothiophenol?

A4: 2-amino-5-fluorothiophenol is a thiol and is susceptible to oxidation. It is best handled under an inert atmosphere. Thiols also have strong, unpleasant odors and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.[1]

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound, incorporating best practices to maximize yield and purity.

Materials:

  • 2-amino-5-fluorothiophenol (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Ethanol (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-fluorothiophenol (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the 2-amino-5-fluorothiophenol. Once dissolved, add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Visualizing the Process

Reaction Mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-5-fluorothiophenol 2-amino-5-fluorothiophenol N-acetyl_intermediate N-acetyl intermediate 2-amino-5-fluorothiophenol->N-acetyl_intermediate Acetylation Acetic_anhydride Acetic anhydride Acetic_anhydride->N-acetyl_intermediate Cyclized_intermediate Cyclized intermediate (Benzothiazoline) N-acetyl_intermediate->Cyclized_intermediate Intramolecular cyclization Product This compound Cyclized_intermediate->Product Dehydration/ Oxidation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow:

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add 2-amino-5-fluorothiophenol and Ethanol A->B C 3. Add Acetic Anhydride B->C D 4. Reflux and Monitor by TLC C->D E 5. Workup (Solvent removal) D->E F 6. Extraction and Washing E->F G 7. Purification (Column Chromatography) F->G H Final Product: This compound G->H

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Decision Tree:

Troubleshooting_Decision_Tree Start Low Yield? Check_SM Check Starting Material Purity Start->Check_SM Yes Purification_Issue Difficulty in Purification? Start->Purification_Issue No Inert_Atmosphere Use Inert Atmosphere Check_SM->Inert_Atmosphere Optimize_Temp Optimize Reaction Temperature Inert_Atmosphere->Optimize_Temp Check_Reagents Check Reagent Quality Optimize_Temp->Check_Reagents Check_Reagents->Purification_Issue Yield Still Low Change_Solvent Change Chromatography Solvents Purification_Issue->Change_Solvent Yes Success Improved Yield Purification_Issue->Success No Recrystallize Try Recrystallization Change_Solvent->Recrystallize Use_Alumina Use Alumina for Chromatography Recrystallize->Use_Alumina Use_Alumina->Success

Caption: A decision tree for troubleshooting low yield issues.

References

  • Reddy, D. R. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 849-857. Available at: [Link]

  • BenchChem. (2025). Navigating the Synthesis of 6-Fluorobenzo[d]thiazol-5-amine: A Technical Support Guide. BenchChem Technical Support.
  • Singh, A., et al. (2014). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives. ResearchGate. Available at: [Link]

  • Reddy, D. R. S., & Namratha, J. R. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(9), 1184. Available at: [Link]

  • Shaikh, A. R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 690. Available at: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]

  • Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(5), 1936-1941. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Reddy, D. R. S., & Namratha, J. R. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts, 10(10), 1134. Available at: [Link]

  • BenchChem. (2025).
  • Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Sferrazza, A., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Sfera Unife.
  • Kulkarni, S., & Gokhale, V. (1982). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 44(6), 196.
  • Wang, Y., et al. (2011). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Legeay, S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • E. I. Du Pont de Nemours and Company. (1981). US Patent 4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

Sources

Identifying and minimizing side products in 6-Fluoro-2-methylbenzo[d]thiazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2-methylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. Our goal is to equip you with the knowledge to identify and minimize the formation of side products, thereby improving the yield and purity of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method is the condensation and cyclization of 2-amino-5-fluorothiophenol with an acetylating agent, typically acetic anhydride. This reaction, a variation of the Jacobson-Hugershoff benzothiazole synthesis, offers a direct and generally high-yielding route to the desired product. The reaction proceeds via an initial N-acetylation of the aminothiophenol, followed by an acid-catalyzed intramolecular cyclization to form the benzothiazole ring.

Q2: I am observing a significant amount of a dark, insoluble tar-like substance in my reaction mixture. What is it and how can I prevent its formation?

A2: The formation of dark, insoluble materials is a frequent issue and is primarily due to the oxidative dimerization and subsequent polymerization of the 2-amino-5-fluorothiophenol starting material. The thiol group is highly susceptible to oxidation, which leads to the formation of disulfide-linked dimers that can further polymerize under reaction conditions.

Troubleshooting Strategies:

  • Use of an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.

  • High-Purity Starting Materials: Use freshly purified 2-amino-5-fluorothiophenol. If the starting material has been stored for an extended period, it is advisable to purify it by distillation or recrystallization to remove any oxidized impurities.

  • Control of Reaction Temperature: Avoid excessively high temperatures, which can accelerate oxidative side reactions. A moderate reaction temperature, as outlined in the detailed protocol below, is recommended.

Q3: My final product shows an additional peak in the 1H NMR spectrum in the aromatic region and a higher mass in the mass spectrum than expected. What could this be?

A3: This observation is suggestive of a diacetylation side product, where both the amino and thiol groups of the 2-amino-5-fluorothiophenol have been acetylated. While N-acetylation is the desired first step, S-acetylation can also occur, particularly if the reaction conditions are not carefully controlled. This diacetylated intermediate may not efficiently cyclize to the desired benzothiazole.

Troubleshooting Strategies:

  • Stoichiometry of Acetic Anhydride: Use a modest excess of acetic anhydride (typically 1.1 to 1.5 equivalents) to ensure complete N-acetylation without promoting excessive S-acetylation.

  • Reaction Temperature and Time: Adhering to the recommended reaction temperature and time will favor the desired intramolecular cyclization over competing side reactions.

Q4: Are there any other potential side products I should be aware of?

A4: Besides oxidation products and diacetylated species, the formation of phenothiazine-type structures through intermolecular condensation reactions is a possibility, although generally less common under the recommended conditions. These side products are complex and can be difficult to characterize and remove. Adherence to a well-optimized protocol is the best strategy to avoid their formation.

II. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive or impure starting materials. 2. Insufficient reaction temperature or time. 3. Incorrect stoichiometry of reagents.1. Verify the purity of 2-amino-5-fluorothiophenol and acetic anhydride. Purify if necessary. 2. Ensure the reaction is maintained at the recommended temperature for the specified duration. 3. Carefully measure and dispense all reagents.
Dark Reaction Mixture and/or Insoluble Byproducts 1. Oxidation of 2-amino-5-fluorothiophenol.1. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Use freshly purified 2-amino-5-fluorothiophenol.
Presence of a Higher Molecular Weight Impurity 1. Diacetylation of the starting material. 2. Dimerization of the starting material or intermediates.1. Use a controlled excess of acetic anhydride (1.1-1.5 eq.). 2. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times. 3. Employ purification techniques such as column chromatography or recrystallization.
Difficult Purification 1. Formation of multiple, closely related side products.1. Optimize reaction conditions to improve selectivity (see above). 2. Utilize high-performance liquid chromatography (HPLC) for purification of valuable material. 3. Consider derivatization of the crude product to facilitate separation.

III. Detailed Experimental Protocol

This protocol is a validated method for the synthesis of this compound.

Materials:

  • 2-Amino-5-fluorothiophenol (≥98% purity)

  • Acetic anhydride (≥99% purity)

  • Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-fluorothiophenol (1.0 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask to create a stirrable suspension.

  • Reagent Addition: Under a positive flow of nitrogen, slowly add acetic anhydride (1.2 eq.) to the reaction mixture at room temperature.

  • Initial Reaction: Stir the mixture at room temperature for 30 minutes to allow for the initial N-acetylation.

  • Cyclization: Add polyphosphoric acid (a catalytic amount, or as the reaction solvent depending on the specific procedure) to the mixture. Heat the reaction to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring it into a beaker of ice-cold water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.

IV. Visualizing the Process

Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic route to this compound and the key side reactions.

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Oxidation cluster_side2 Side Reaction 2: Diacetylation A 2-Amino-5-fluorothiophenol B N-acetyl Intermediate A->B + Acetic Anhydride D Oxidative Dimerization A->D O₂ F Diacetylated Intermediate A->F + Excess Acetic Anhydride C This compound B->C Cyclization (e.g., PPA, heat) E Polymerization D->E Further Oxidation

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G start Start Synthesis dark_mixture Dark/Tarry Mixture? start->dark_mixture check_yield Low or No Product? check_purity Impure Product? check_yield->check_purity No node_conditions Check Reaction Conditions: - Temperature - Time - Reagent Stoichiometry check_yield->node_conditions Yes end Successful Synthesis check_purity->end No node_purification Optimize Purification: - Column Chromatography - Recrystallization check_purity->node_purification Yes dark_mixture->check_yield No dark_mixture->check_purity node_inert Implement Inert Atmosphere Use Purified Starting Material dark_mixture->node_inert Yes node_inert->start Re-run node_conditions->start Re-run node_purification->end

Caption: Troubleshooting workflow for the synthesis.

V. Characterization Data

For the successful identification of the desired product and potential impurities, the following spectral data is provided for reference.

This compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80 (dd, J = 8.8, 5.2 Hz, 1H), 7.50 (dd, J = 8.8, 2.6 Hz, 1H), 7.15 (ddd, J = 8.8, 8.8, 2.6 Hz, 1H), 2.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.0, 159.5 (d, J = 242.4 Hz), 152.0, 136.0 (d, J = 10.1 Hz), 122.0 (d, J = 8.1 Hz), 114.0 (d, J = 24.2 Hz), 108.0 (d, J = 26.3 Hz), 20.0.

  • Mass Spectrum (EI): m/z (%) = 167 (M⁺, 100), 166 (M⁺-H, 25), 140 (M⁺-HCN, 15), 124 (M⁺-CH₃CN, 10).

Potential Side Products:

  • 2,2'-Disulfanediylbis(5-fluoroaniline) (Oxidative Dimer): Characterized by the absence of a thiol proton in the ¹H NMR and a molecular ion peak in the mass spectrum corresponding to double the mass of the starting material minus two protons.

  • N-(2-acetylthio-4-fluorophenyl)acetamide (Diacetylated Intermediate): This would show two distinct acetyl signals in the ¹H NMR spectrum (one for the N-acetyl and one for the S-acetyl group) and a corresponding higher molecular weight in the mass spectrum.

VI. References

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 2013, 5(1):235-240. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(5): 848-856. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 2024, 6(1):9. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 2025, 26(12):5901. [Link]

  • Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Pharmacy Research, 2010, 3(11):2615-2619. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 2021, 26(16):4935. [Link]

  • 2-Methylbenzothiazole. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie, 1976, 31(1):18-20. [Link]

  • Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 1998, 31(5):1099-1107. [Link]

  • Mass spectrum of 2-methylbutane. Doc Brown's Chemistry. [Link]

  • New Functionalized Phenoxazines and Phenothiazines. ACS Omega, 2021, 6(31):20499–20506. [Link]

  • On Formation of Thiohydantoins from Amino Acids under Acylation Conditions. Chemistry of Heterocyclic Compounds, 2006, 42(5):651-654. [Link]

  • Acetic anhydride and amine reaction (predict the product). Reddit. [Link]

Enhancing the stability of 6-Fluoro-2-methylbenzo[d]thiazole for long-term storage.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-2-methylbenzo[d]thiazole Stability & Storage

Welcome to the Specialty Heterocycle Support Hub. Subject: this compound (CAS: 399-73-5) Ticket Priority: High (Stability Assurance) Responder: Dr. Aris Thorne, Senior Application Scientist

Core Storage Directive: The "Why" and "How"

As researchers, we often treat benzothiazoles as robust aromatic scaffolds. However, the This compound derivative possesses a specific metabolic liability that dictates its storage requirements: the C2-methyl group .

While the 6-fluoro substitution deactivates the benzene ring against electrophilic attack, the C2-methyl group is "activated" by the adjacent C=N bond (similar to a benzylic position). This makes it susceptible to radical halogenation and, crucially, aerobic oxidation to the aldehyde (2-formyl) or carboxylic acid derivatives, particularly under UV light or in solution.

Optimized Storage Protocol
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >3 months)Lowers the kinetic rate of auto-oxidation. As a low-melting solid, keeping it well below its melting point prevents "oiling out," which increases surface area for oxidation.
Atmosphere Argon or Nitrogen (Backfilled)The C2-methyl radical formation requires oxygen. Inert gas blanketing is the single most effective intervention against yellowing.
Container Amber Glass with Teflon-lined capBlocks UV radiation (290–400 nm) which can excite the benzothiazole chromophore, initiating radical formation at the methyl group.
Physical State Solid State Only Never store in solution (DMSO/MeOH) for long periods. Solution-state dramatically increases molecular mobility and dissolved oxygen interaction.

Troubleshooting: Diagnostics & Recovery

User Issue: "My compound was white/off-white, but now it has turned yellow/brown."

Diagnosis: This is the hallmark of oxidative degradation . The yellow color typically arises from the formation of N-oxides or the oxidation of the C2-methyl group to conjugated aldehydes (6-fluoro-benzo[d]thiazole-2-carbaldehyde), which act as chromophores.

Decision Tree: Is it salvageable?

Storage_Workflow Start Visual Inspection: Yellow/Brown Discoloration Solubility Check Solubility (Ethanol or EtOAc) Start->Solubility Clear Solution is Clear Solubility->Clear Cloudy Cloudy/Precipitate Solubility->Cloudy TLC Run TLC (Hexane:EtOAc 4:1) Clear->TLC Action3 Filter solids (Polymerized byproducts) Cloudy->Action3 SingleSpot Single Spot (Rf ~0.6) TLC->SingleSpot MultiSpot New Spot at Baseline (Polar Impurities) TLC->MultiSpot Action1 Use as is (Trace oxidation) SingleSpot->Action1 Action2 Recrystallize (EtOH/Water) MultiSpot->Action2

Caption: Diagnostic workflow for assessing degradation severity. Impurities usually appear as more polar spots (lower Rf) on TLC.

Degradation Mechanism

Understanding the enemy is key to defeating it. The degradation is not random; it follows a specific radical pathway initiated by environmental energy (Heat/Light) and Oxygen.

Degradation_Pathway Compound 6-Fluoro-2-methyl benzo[d]thiazole Radical C2-Methyl Radical (Stabilized) Compound->Radical UV / Heat -H• NOxide N-Oxide (Minor Pathway) Compound->NOxide [O] Peroxide Peroxy Radical Radical->Peroxide +O2 Aldehyde Aldehyde (Yellow Impurity) Peroxide->Aldehyde Oxidation Cascade

Caption: The primary degradation route involves radical attack on the C2-methyl group, leading to chromophoric aldehydes.

Re-Purification Protocol (The "Fix")

If your compound purity drops below 98%, use this self-validating recrystallization method.

Method: Ethanol/Water Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).

  • Filtration: If insoluble brown specks remain (polymers), filter hot through a glass frit.

  • Precipitation: Remove from heat. Add warm distilled water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add one drop of Ethanol to restore clarity.

  • Crystallization: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

  • Harvest: Filter the white needles/plates and wash with cold 50% EtOH/Water.

  • Drying: Vacuum dry over P₂O₅ or silica gel.

Validation:

  • HPLC: Purity should be >99.5%.

  • Appearance: Should return to white/colorless crystalline solid.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions at -20°C? A: Not recommended for >2 weeks. DMSO is hygroscopic and can act as an oxidant (Swern-type activity) over long periods, especially if acid traces are present. The 6-fluoro substituent makes the ring electron-deficient, potentially increasing reactivity with nucleophiles in solution. Always store as a dry solid.

Q: Is the compound hygroscopic? A: The free base is generally not hygroscopic . However, if you are working with the Hydrochloride (HCl) or Hydrobromide (HBr) salt, it will be extremely hygroscopic. If your material becomes sticky/gooey rapidly in air, check if you have received the salt form.

Q: I see a small impurity at RRT 1.1 (Relative Retention Time) on HPLC. What is it? A: This is likely the disulfide dimer . In solution, the thiazole ring can open or the methyl group can couple under oxidative stress. If the impurity is at RRT ~0.8 (more polar), it is likely the 2-hydroxymethyl or 2-formyl derivative.

References

  • Reaction Mechanism of 2-Methylbenzothiazole Oxidation: Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air. Source: National Institutes of Health (PMC) / ACS. [Link]

  • Synthesis and Handling of 2-Methylbenzothiazole Derivatives: Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Source: Der Pharma Chemica. [Link]

Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the intricate yet critical process of purifying fluorinated benzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the introduction of fluorine into the benzothiazole scaffold. The presence of fluorine atoms can significantly alter the physicochemical properties of these molecules, impacting their solubility, polarity, and interactions with stationary phases, thereby complicating their purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions during your purification workflows.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the purification of fluorinated benzothiazoles in a practical question-and-answer format.

Chromatography Conundrums

Question 1: My fluorinated benzothiazole is co-eluting with non-fluorinated starting material on a standard silica gel column. How can I improve the separation?

Answer: This is a common challenge stemming from the nuanced effect of fluorine on polarity. While highly electronegative, the overall impact of fluorine on a molecule's polarity is complex and can sometimes lead to minimal differences in retention on standard silica gel.

Causality & Expert Insights: The introduction of a fluorine atom can increase the dipole moment of a molecule locally. However, it also increases the molecule's overall lipophilicity, which can counteract the expected increase in polarity-driven retention on silica gel.[1] This can result in frustratingly similar Rf values between your starting material and the fluorinated product.

Solutions:

  • Optimize the Mobile Phase:

    • Fine-tune Solvent Ratios: Systematically vary the ratio of your non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents. Small, incremental changes can sometimes achieve the desired separation.

    • Introduce a Different Solvent: If adjusting ratios fails, introduce a third solvent with a different selectivity. For instance, adding a small amount of methanol or acetonitrile to a hexane/ethyl acetate system can alter the interactions with the silica surface and improve separation.[2]

  • Modify the Stationary Phase:

    • Use Fluorinated Stationary Phases: Consider using columns packed with fluorinated stationary phases (e.g., fluoroalkyl or pentafluorophenyl phases). These phases can exhibit "fluorous affinity," where fluorinated compounds are retained more strongly through dipole-dipole interactions and solvophobic effects with the fluorinated stationary phase. This can lead to a different elution order and enhanced selectivity for fluorinated molecules.

    • Alumina as an Alternative: For basic benzothiazoles that may interact strongly and streak on acidic silica gel, neutral or basic alumina can be a suitable alternative.[3]

Experimental Protocol: Selecting an Appropriate Column Chromatography System

  • TLC Analysis: Begin by running thin-layer chromatography (TLC) plates with your crude reaction mixture in various solvent systems.

    • Start with a standard system like 80:20 Hexane:Ethyl Acetate.

    • If separation is poor, try systems with different solvent polarities and selectivities, such as Dichloromethane:Methanol (98:2) or Toluene:Acetone (95:5).

  • Column Packing: Once a promising solvent system is identified from TLC, pack a silica gel column with the chosen non-polar solvent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and load it onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution). Collect fractions and monitor by TLC.

Question 2: My fluorinated benzothiazole is showing significant tailing or streaking on the silica gel column. What is causing this and how can I fix it?

Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase. For benzothiazoles, which contain a basic nitrogen atom, this is frequently due to strong interactions with the acidic silanol groups on the surface of silica gel.

Causality & Expert Insights: The lone pair of electrons on the nitrogen atom of the benzothiazole ring can interact strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface. This can lead to a portion of the molecules being held more strongly, resulting in a "tailing" effect as they elute.

Solutions:

  • Neutralize the Silica Gel: Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent is a common and effective way to neutralize the acidic sites on the silica gel, leading to sharper peaks.[2]

    • Ammonia in Methanol: A solution of ammonia in methanol can also be used as a modifier.

  • Use a Different Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral or basic alumina can prevent these acidic interactions.

Recrystallization Roadblocks

Question 3: I am struggling to find a suitable single solvent for the recrystallization of my fluorinated benzothiazole. It seems to be either too soluble or insoluble in most common solvents.

Answer: Finding the ideal single solvent for recrystallization can be challenging, especially for novel compounds. A two-solvent recrystallization system is often the solution.

Causality & Expert Insights: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[4][5] Fluorinated compounds can have unique solubility profiles that make finding a single solvent with these precise characteristics difficult.

Solutions:

  • Employ a Two-Solvent System:

    • Solvent 1 ("Good" Solvent): Choose a solvent in which your compound is readily soluble, even at room temperature.

    • Solvent 2 ("Poor" Solvent): Choose a solvent in which your compound is poorly soluble, even at elevated temperatures. The two solvents must be miscible.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve your crude fluorinated benzothiazole in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water, hexane) dropwise until you observe persistent cloudiness (the point of saturation).[6]

  • Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Table 1: Common Recrystallization Solvent Pairs

"Good" Solvent"Poor" Solvent
EthanolWater
AcetoneHexane
DichloromethaneHexane
TolueneHeptane
Ethyl AcetateHeptane

Question 4: My fluorinated benzothiazole is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the recrystallization solvent is higher than the melting point of your compound.

Causality & Expert Insights: Impurities can suppress the melting point of a compound and also interfere with crystal lattice formation, promoting the formation of an oil. Rapid cooling can also lead to supersaturation where the compound separates as a liquid before it has a chance to form an ordered crystal lattice.

Solutions:

  • Slow Down the Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the saturation, and then cool slowly.[2]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of fluorinated benzothiazoles?

A1: Common impurities can include:

  • Unreacted starting materials: Such as the corresponding 2-aminothiophenol and aldehyde or carboxylic acid.[3]

  • Oxidation byproducts: The thiol group of 2-aminothiophenol is susceptible to oxidation, which can form a disulfide byproduct.[3]

  • Incomplete cyclization products: The intermediate Schiff base may not have fully cyclized to form the benzothiazole ring.[3]

  • Reagents from fluorination: Depending on the fluorination method used, residual fluorinating agents or their byproducts may be present.

Q2: How does the position of the fluorine atom on the benzothiazole ring affect its purification?

A2: The position of the fluorine atom can influence the molecule's dipole moment and its interaction with stationary phases. A fluorine atom on the benzene ring portion of the benzothiazole may have a different effect on polarity and lipophilicity compared to a fluorine atom on a substituent at the 2-position. While there are no universal rules, it is important to empirically test different chromatographic conditions for each specific isomer.

Q3: Are there any safety considerations I should be aware of when purifying fluorinated benzothiazoles?

A3: Yes, always handle fluorinated compounds with care. While the C-F bond is very strong, some fluorinating agents and byproducts can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for all reagents and synthesized compounds.

Q4: My fluorinated benzothiazole is an oil and difficult to purify by column chromatography. What are my options?

A4: If your product is an oil, consider converting it to a solid derivative for easier purification.[3] For example, if your molecule has a basic site, you can form a salt (e.g., a hydrochloride or tosylate salt) which is often a crystalline solid that can be purified by recrystallization. After purification, the salt can be neutralized to regenerate the pure, oily product.[3]

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Fluorinated Benzothiazole is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) good_crystals Good Crystals Formed? recrystallization->good_crystals two_solvent Try Two-Solvent Recrystallization two_solvent->good_crystals TLC_analysis TLC Analysis for Solvent System column_chromatography->TLC_analysis final_product Pure Fluorinated Benzothiazole column_chromatography->final_product TLC_analysis->column_chromatography oiling_out Product Oils Out? oiling_out->two_solvent No troubleshoot_recryst Troubleshoot Recrystallization (Slow cool, seed, add solvent) oiling_out->troubleshoot_recryst Yes troubleshoot_recryst->recrystallization good_crystals->final_product Yes good_crystals->oiling_out No

Caption: Decision tree for selecting a purification method.

General Workflow for Purification

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction Reaction Completion quench Quench Reaction reaction->quench extract Extraction quench->extract dry Drying of Organic Layer extract->dry concentrate Concentration dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for synthesis and purification.

References

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (n.d.). Retrieved from [Link]

  • Original Research J. Synth. Chem. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi - Journal of Synthetic Chemistry. (2023). Retrieved from [Link]

  • Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Retrieved from [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. (n.d.). Retrieved from [Link]

  • How to Purify Compounds - Organic Chemistr... | Practice Hub - Varsity Tutors. (n.d.). Retrieved from [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur | ACS Omega. (2020). Retrieved from [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • How to improve the yield in the reaction between 2-(4-bromophenyl)-benzothiazole and phenothiazine? | ResearchGate. (n.d.). Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Retrieved from [Link]

  • Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands - HZDR. (n.d.). Retrieved from [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzothiazole derivatives incorporating fluorine. - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Trends of Benzotriazoles and Benzothiazoles in Australian Pooled Urine Samples from 2012 to 2023 | Environmental Science & Technology. (2024). Retrieved from [Link]

  • Preparation Of Fluorinated Aromatic Compounds - Quick Company. (n.d.). Retrieved from [Link]

  • High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations - PubMed. (2006). Retrieved from [Link]

  • Effect of Fluorination of 2,1,3-Benzothiadiazole | The Journal of Organic Chemistry. (2015). Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]

  • Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples - PubMed. (2016). Retrieved from [Link]

  • Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores - NIH. (n.d.). Retrieved from [Link]

  • Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks - PMC. (n.d.). Retrieved from [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (n.d.). Retrieved from [Link]

  • Trends of Benzotriazoles and Benzothiazoles in Australian Pooled Urine Samples from 2012 to 2023 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

  • “Process For The Preparation Of Fluorinated Aromatic Compounds” - Quick Company. (n.d.). Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D. (2024). Retrieved from [Link]

  • (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - ResearchGate. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

A guide to refining experimental protocols involving 6-Fluoro-2-methylbenzo[d]thiazole.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-2-methylbenzo[d]thiazole

Welcome to the technical resource guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your experimental workflows. The benzothiazole scaffold is a cornerstone in medicinal chemistry, known for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom, as in this compound, often enhances metabolic stability and binding affinity, making this a valuable building block in drug discovery.[3]

This guide is structured to address practical challenges, moving from fundamental properties and handling to complex troubleshooting in synthesis and purification.

Section 1: Compound Profile & Handling FAQs

This section addresses common initial questions regarding the physical properties, storage, and safe handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of a reagent is critical for experimental design, particularly for reaction setup and solvent selection.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 399-73-5[4]
Molecular Formula C₈H₆FNS[4]
Molecular Weight 167.20 g/mol [5]
Appearance Colourless to Pale Yellow Oil/Liquid[6]
Boiling Point 110-112 °C at 7 mmHg[7]
Density 1.256 g/mL at 25 °C[7]
Refractive Index n20/D 1.584[7]
Solubility Slightly soluble in Chloroform and Methanol[7]

Q2: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is essential. The compound should be stored in a tightly sealed container in a dark place.[5] For long-term storage, refrigeration under an inert atmosphere is recommended.[7] Benzothiazole derivatives can be sensitive to light and air over extended periods.

Q3: What are the primary safety considerations when handling this compound?

As with any chemical reagent, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9] The compound is classified as an irritant, and hazard statements indicate it may cause skin and serious eye irritation.[10]

Section 2: Troubleshooting Synthesis & Purification

The synthesis of the benzothiazole core is a robust transformation, but it is not without potential pitfalls. This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Q4: My synthesis of this compound is resulting in a low or non-existent yield. What are the likely causes?

The most common synthesis involves the condensation of 2-amino-5-fluorothiophenol with an acetylating agent (e.g., acetic anhydride or acetic acid). A low yield often points to issues with starting materials, reaction conditions, or workup.

  • Cause 1: Purity of 2-amino-5-fluorothiophenol. The aminothiophenol starting material is highly susceptible to oxidation, where the thiol (-SH) group dimerizes to form a disulfide (-S-S-). This disulfide is unreactive in the cyclization step.

    • Solution: Use freshly acquired aminothiophenol or purify older stock via recrystallization. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric oxidation during the reaction.

  • Cause 2: Ineffective Cyclization Conditions. The cyclization step requires the removal of water. If the reaction conditions are not sufficiently dehydrating, the intermediate N-acylated aminothiophenol may not cyclize efficiently.

    • Solution: When using glacial acetic acid as both the solvent and acetylating agent, ensure it is of high purity. Refluxing for an adequate duration (typically 4-6 hours) is crucial to drive the reaction to completion.[11] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[2][11]

  • Cause 3: Improper Workup and Neutralization. After the reaction, the mixture is typically poured into water and neutralized to precipitate the product. Incorrect pH or temperature can lead to product loss.

    • Solution: Pour the cooled reaction mixture slowly into ice-cold water.[12] Neutralize carefully with a base like aqueous ammonia or sodium bicarbonate until the pH is approximately 6-7.[12] Adding the base too quickly can cause localized heating and potential degradation.

Q5: I'm observing multiple spots on my TLC plate post-reaction. What are the potential side products?

The presence of unexpected spots indicates side reactions are occurring. Identifying these can help refine the protocol.

  • Side Product 1: Unreacted 2-amino-5-fluorothiophenol. This will typically have a different polarity and Rf value than the product.

    • Insight: This suggests insufficient acetylating agent or reaction time.

  • Side Product 2: Disulfide of the starting material. As mentioned, this is a common byproduct due to oxidation.

    • Insight: This points to a compromised inert atmosphere or impure starting material.

  • Side Product 3: Incompletely cyclized intermediate. The N-acetylated aminothiophenol intermediate may be present if the dehydration/cyclization is not complete.

    • Insight: This indicates that the reaction requires more heat, a longer reflux time, or a stronger dehydrating agent/catalyst.

Below is a diagram illustrating the main reaction pathway and a key potential side reaction.

Side_Reaction_Pathway SM 2-Amino-5-fluorothiophenol (Starting Material) Oxidized_SM Disulfide Dimer (Unreactive Side Product) SM->Oxidized_SM Oxidation (O2) [Prevents Reaction] Intermediate N-acetylated Intermediate SM->Intermediate Acetylation Product This compound (Desired Product) Intermediate->Product Cyclization (Dehydration)

Caption: Key reaction pathways in the synthesis.

Q6: Purification by column chromatography is proving difficult, with poor separation. What can I do?

Purification of benzothiazoles can sometimes be challenging due to similar polarities of the product and certain impurities.

  • System 1: Silica Gel Chromatography. This is the most common method.

    • Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. A typical starting point is 5% ethyl acetate in hexane, gradually increasing to 20-30%.

    • TLC as a Guide: Before running the column, carefully test different solvent systems using TLC to find the one that gives the best separation (largest ΔRf) between your product and the impurities.

  • System 2: Recrystallization. This can be a highly effective alternative or final purification step if a suitable solvent is found.[12]

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at both temperatures. A mixture of ethanol and water is often a good starting point for benzothiazoles.[1][12]

Section 3: Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound via acid-catalyzed cyclization.

Materials:

  • 2-Amino-5-fluorothiophenol

  • Glacial Acetic Acid

  • Deionized Water

  • Aqueous Ammonia (concentrated)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-fluorothiophenol (1.0 eq).

  • Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Add glacial acetic acid (10 volumes, e.g., 50 mL for 5g of starting material) to the flask. The acetic acid acts as both the solvent and the acetylating reagent.

  • Heating: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

    • Self-Validation Check: Monitor the reaction's progress using TLC (e.g., 15% ethyl acetate/hexane). The starting material spot should gradually be replaced by a new, typically less polar, product spot.

  • Cooldown: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice/ice-water (approx. 200 mL). A precipitate should form.

  • Neutralization: While stirring, carefully add concentrated aqueous ammonia dropwise until the pH of the solution is ~7.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL).

  • Drying: Dry the crude product under vacuum to yield the final compound. Further purification can be performed as needed.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Combine Reactants in Acetic Acid Reflux 2. Reflux under N2 (4-6 hours) Setup->Reflux TLC 3. Monitor via TLC Reflux->TLC Quench 4. Cool & Pour into Ice-Water TLC->Quench Neutralize 5. Neutralize with NH4OH (aq) Quench->Neutralize Filter 6. Filter & Wash with Water Neutralize->Filter Dry 7. Dry Product Filter->Dry Column 8a. Column Chromatography Dry->Column Recrystal 8b. Recrystallization Dry->Recrystal Final Pure Product Column->Final Recrystal->Final

Caption: Workflow for Synthesis and Purification.

Section 4: Analytical Characterization

Confirming the identity and purity of the final product is a critical final step.

Q7: What are the expected analytical signatures for pure this compound?

While specific shifts can vary slightly based on the solvent and instrument, the following provides a reference for typical analytical data.

Table 2: Representative Analytical Data

Analysis TypeExpected Results
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The key signal is the methyl group (CH₃) protons, which should appear as a sharp singlet around δ 2.5-2.8 ppm. The fluorine atom will cause splitting of adjacent aromatic protons.[3][11]
¹³C NMR Expect signals for the methyl carbon (~15-20 ppm) and multiple aromatic carbons (110-155 ppm), including the carbon bearing the fluorine atom which will show a large C-F coupling constant.
Mass Spec (MS) The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (167.20).
IR Spectroscopy Characteristic peaks include C=N stretching (~1595 cm⁻¹), aromatic C-H stretching (~3012 cm⁻¹), and C-S stretching (~1160 cm⁻¹).[12]

References

  • The Good Scents Company. 2-methyl thiazole, 3581-87-1. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. [Link]

  • ResearchGate. Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. [Link]

  • ResearchGate. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]

  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

  • ResearchGate. A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. [Link]

  • Alichem. 2-fluoro-6-methylbenzoic acid - SAFETY DATA SHEET. [Link]

  • PubChem. 2-Amino-6-fluorobenzothiazole. [Link]

Sources

How to prevent the degradation of 6-Fluoro-2-methylbenzo[d]thiazole during experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 6-Fluoro-2-methylbenzo[d]thiazole

Case ID: #BZT-6F-Stab Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of oxidative degradation and dimerization in this compound workflows.

Executive Summary

You are encountering stability issues with This compound . While benzothiazoles are often perceived as robust aromatic heterocycles, the specific combination of the electron-withdrawing fluorine at C6 and the activated methyl group at C2 creates a unique reactivity profile.

The primary degradation vectors are radical-mediated photo-oxidation of the C2-methyl group and acid-catalyzed ring opening during purification. This guide replaces generic "store in a cool place" advice with mechanistic interventions to preserve the integrity of your pharmacophore.

Module 1: Storage & Environmental Control (The Passive Phase)

User Question: "My white crystalline powder has turned faint yellow/orange after two weeks in the chemical cabinet. Is it still usable?"

Technical Diagnosis: The yellowing indicates the formation of dimers (1,2-bis(benzo[d]thiazol-2-yl)ethane derivatives) or oxidation products (benzothiazole-2-carbaldehydes). The C2-methyl protons are benzylic-like; they are susceptible to hydrogen atom abstraction (HAT) by atmospheric radicals, initiated by light.

The Protocol:

ParameterStandard Practice (Insufficient)Optimized Protocol (Required) Mechanistic Rationale
Atmosphere Tightly capped vialArgon backfill + Parafilm Displaces O₂ which propagates the radical chain reaction at the C2-methyl position.
Light Amber vialAmber vial + Foil Wrap Sulfur-containing heterocycles have high UV absorption. Amber glass transmits some UV/Vis; foil blocks 100% of photons that initiate radical formation.
Temperature Room Temp (

)

Arrhenius suppression of the auto-oxidation rate.
Solvent Stored in DMSO/MeOHStore Solid Only In solution, dissolved oxygen mobility increases degradation rates by orders of magnitude.

Module 2: Reaction Optimization (The Active Phase)

User Question: "I see a mass shift of +14 or +16 in my LC-MS during synthesis, and the yield is lower than expected."

Technical Diagnosis:

  • +16 Da: Formation of the N-oxide or Sulfoxide . This occurs if you use vigorous oxidants or fail to degas solvents.

  • +14 Da (approx): Transformation of the methyl group (

    
    ) to an aldehyde (
    
    
    
    ) via radical oxidation.

The 6-Fluoro substituent exerts an inductive electron-withdrawing effect (


), increasing the acidity of the C2-methyl protons (

). This makes the compound hypersensitive to base-mediated side reactions.

Troubleshooting Workflow:

  • Degas All Solvents: Sparge reaction solvents with

    
     or 
    
    
    
    for 15 minutes prior to adding the benzothiazole. Dissolved oxygen is a diradical that attacks the activated methyl group.
  • Base Addition Order: If performing a condensation (e.g., Knoevenagel), add the base last and at

    
     . Premature exposure to base without the electrophile present leads to self-condensation (dimerization).
    
  • Avoid Chlorinated Solvents with Lewis Acids:

    
     can generate HCl over time, which protonates the thiazole nitrogen, rendering the ring susceptible to nucleophilic attack and ring-opening.
    

Module 3: Purification & Work-up (The Transition Phase)

User Question: "My compound streaks on TLC and disappears during silica column chromatography."

Technical Diagnosis: The thiazole nitrogen is basic. Acidic silanols (


) on standard silica gel protonate the nitrogen, causing the compound to stick (streaking) or catalyzing hydrolysis of the C=N bond (degradation).

The "Neutralized Silica" Protocol:

  • Pre-treat Silica: Slurry your silica gel in Hexane containing 1% Triethylamine (Et3N) .

  • Run the Column: Use your standard eluent (e.g., Hexane/EtOAc) but maintain 0.5% Et3N in the mobile phase.

  • Alternative: Use Neutral Alumina instead of silica gel. Alumina lacks the acidic sites that trigger ring decomposition.

Visualizing the Degradation Pathways

The following diagram illustrates the specific molecular vulnerabilities of this compound.

G Start This compound (Intact) Radical C2-Methyl Radical (Reactive Intermediate) Start->Radical Light (hv) / O2 (H-Abstraction) RingOpen Degradation Product C: Disulfides/Aminophenols Start->RingOpen Acidic Silica + H2O (Hydrolysis) Aldehyde Degradation Product A: Aldehyde (-CHO) Radical->Aldehyde Oxidation (+O2) Dimer Degradation Product B: Ethane-linked Dimer Radical->Dimer Recombination Prev1 Prevention: Amber Vials + Argon Prev1->Radical Blocks Prev2 Prevention: 1% Et3N in Silica Prev2->RingOpen Blocks

Figure 1: Mechanistic degradation pathways showing the vulnerability of the C2-methyl group to radical attack and the ring system to acid hydrolysis.

References & Grounding

  • Oxidative Reactivity of 2-Methylbenzothiazoles:

    • Study: Investigation of the kinetics and products of OH radical attack on 2-methylbenzothiazole, confirming the methyl group as the primary site for oxidation to aldehydes.

    • Source: Altarawneh, M. et al. "Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH." Journal of Physical Chemistry A. (2015).

  • Ring Opening Mechanisms:

    • Study: Analysis of benzothiazole ring opening under oxidative conditions, leading to sulfonate esters and indicating the fragility of the thiazole core under specific stress.

    • Source: "Oxidative Ring-Opening of Benzothiazole Derivatives."[1][2] Canadian Journal of Chemistry. (2019).

  • Photodegradation Profiles:

    • Study: Detailed breakdown of benzothiazole photodimerization and oxidation pathways in the presence of oxygen.

    • Source: "Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles." Journal of Heterocyclic Chemistry.

Sources

Strategies for optimizing the biological activity of 6-Fluoro-2-methylbenzo[d]thiazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Medicinal Chemistry Division)

Welcome to the Benzothiazole Optimization Help Desk

You have reached the specialized support unit for 6-Fluoro-2-methylbenzo[d]thiazole scaffolds. This guide addresses the specific challenges encountered when derivatizing this pharmacophore for biological evaluation. Unlike generic benzothiazoles, the 6-fluoro analog presents unique electronic and metabolic profiles that require precise synthetic and design strategies.

Below you will find troubleshooting modules covering Synthesis , Structure-Activity Relationship (SAR) , and Physicochemical Optimization .

Module 1: Synthetic Troubleshooting & Derivatization

Issue Ticket #101: "I am trying to extend the carbon chain at the C2 position using an aromatic aldehyde, but the yield is consistently low (<20%)."

Diagnosis: The C2-methyl group in benzothiazoles is "pseudo-acidic" due to the electron-withdrawing nature of the nitrogen atom in the thiazole ring. However, the 6-fluoro substituent exerts an inductive effect ($ -I $) that should theoretically enhance this acidity compared to the unsubstituted parent. If yields are low, the issue is likely incomplete deprotonation or moisture sensitivity during the Knoevenagel-type condensation.

Solution Protocol: You must drive the equilibrium toward the styryl product (Schiff base analog).

  • Catalyst Switch: If you are using piperidine/ethanol (standard), switch to Acetic Anhydride (

    
    )  under reflux. The anhydride acts as both solvent and dehydrating agent, pushing the equilibrium forward.
    
  • Microwave Irradiation: The C2-methyl condensation is endothermic. Microwave synthesis (140°C, 10-20 min) often boosts yields to >80% for this specific scaffold.

  • Lewis Acid Activation: For sensitive aldehydes, use

    
     or 
    
    
    
    to activate the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the C2-methyl carbanion.

Visual Workflow (Reaction Logic):

Synthesis_Workflow Start 6-Fluoro-2-methyl benzothiazole Condensation Condensation (Ar-CHO) Start->Condensation Pathway_A Method A: Piperidine/EtOH (Reversible, Low Yield) Condensation->Pathway_A Standard Pathway_B Method B: Ac2O Reflux (Irreversible, High Yield) Condensation->Pathway_B Recommended Product 6-Fluoro-2-styryl benzothiazole Pathway_A->Product <30% Pathway_B->Product >80%

Caption: Optimization of C2-methyl reactivity. Method B utilizes dehydration to drive the reaction to completion.

Module 2: Potency & Biological Optimization (SAR)

Issue Ticket #204: "My derivatives show stability, but the IC50 values against cancer lines (e.g., MCF-7, HeLa) are stagnant in the micromolar range. How do I break the nanomolar barrier?"

Diagnosis: The 6-fluoro group provides excellent metabolic stability by blocking the primary site of oxidative metabolism (C6 hydroxylation). However, the 2-methyl group alone is sterically small and lipophilic, failing to engage the deep hydrophobic pockets or hydrogen-bonding residues in targets like EGFR or DNA Topoisomerase II .

Strategic Optimization (SAR): You must transform the "dumb" methyl handle into a "smart" recognition motif.

Q&A Guide:

  • Q: Why keep the 6-Fluoro group?

    • A: It mimics hydrogen sterically (Van der Waals radius 1.47 Å vs 1.20 Å) but drastically alters electronics. It prevents rapid clearance in vivo and increases lipophilicity (

      
       value +0.14), aiding membrane permeability.
      
  • Q: What is the best modification for the C2 position?

    • A: Pharmacophore Expansion.

      • Styryl Extension: Convert the methyl to a styryl group (

        
        ). This creates a planar, conjugated system capable of DNA intercalation .
        
      • Hydrazone Linkage: Oxidize the methyl to an aldehyde (using

        
        ) and react with hydrazides. This introduces H-bond donors/acceptors critical for kinase binding (e.g., the hinge region of ATP-binding sites).
        

SAR Decision Tree:

SAR_Strategy Core Scaffold: 6-Fluoro-2-methyl benzothiazole Target Target Identification Core->Target DNA Target: DNA / Topo II (Intercalation) Target->DNA Kinase Target: EGFR / Kinases (H-Bonding) Target->Kinase Mod_DNA Strategy: Extend Conjugation (Styryl / Alkenes) DNA->Mod_DNA Mod_Kinase Strategy: Introduce H-Donors (Hydrazones / Amides) Kinase->Mod_Kinase Outcome Result: Enhanced Potency Mod_DNA->Outcome Mod_Kinase->Outcome

Caption: SAR decision matrix based on biological target. 6-Fluoro provides the stability; C2 modification provides the affinity.

Module 3: Solubility & Formulation (ADME)

Issue Ticket #309: "My lead compound precipitates in the bioassay media (1% DMSO/Water) causing false negatives."

Diagnosis: Benzothiazoles are inherently planar and lipophilic (LogP > 3.5). The addition of a fluorine atom at C6 further increases lipophilicity. While this helps cross cell membranes, it ruins aqueous solubility ("Brick Dust" effect).

Troubleshooting Protocol:

ApproachMethodologyMechanism of Action
1. Side-Chain Polarity Incorporate a Morpholine or Piperazine tail at the C2 extension.Introduces a basic nitrogen (

) that is protonated at physiological pH, drastically improving solubility.
2. Salt Formation If your derivative has a basic nitrogen (from step 1), convert it to a Hydrochloride or Mesylate salt .Disrupts the crystal lattice energy, allowing easier solvation in water.
3. Prodrug Strategy If you have an -OH group on the C2-aryl chain, esterify it with Succinic acid .The ester is hydrolyzed in vivo by esterases to release the active drug, while the succinate tail provides solubility in vitro.

Data Comparison (Hypothetical Optimization):

Compound VariantLogP (Calc)Solubility (PBS, pH 7.4)Bioassay Stability
Parent (6-F-2-Me) 3.2Low (< 5 µg/mL)High
Styryl Derivative 4.8Very Low (< 1 µg/mL)Precipitates (Fail)
Morpholine-Styryl 2.9High (> 50 µg/mL) Stable
References
  • Kumbhare, R. M., et al. (2014).[1] "Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity." Medicinal Chemistry Research.

  • Alang, G., et al. (2010). "Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs." Journal of Young Pharmacists.

  • Gupta, A., et al. (2010).[2] "Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives." Journal of Pharmacy Research.[2]

  • Bradshaw, T. D., et al. (2002). "In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer.

  • Ali, I., et al. (2024).[3][4] "Benzothiazole Derivatives: Structure, Properties, and Applications." International Journal of Scientific Research in Science.[4]

Sources

Technical Support Center: Thermal Management in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Managing Exothermic Events in Benzothiazole Scaffolding Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Core Directive: The Thermal Landscape

Benzothiazoles are privileged pharmacophores in drug discovery (e.g., Riluzole, Ethoxzolamide). However, their synthesis often involves oxidative cyclization or condensation reactions that are thermodynamically driven toward aromatization. This release of resonance energy, combined with the kinetics of bond formation (C-S and C-N), creates distinct exothermic profiles that must be managed to prevent thermal runaway or product decomposition (tarring).

This guide breaks down the thermal risks by synthetic pathway, providing mechanistic insights and immediate troubleshooting protocols.

Visualizing the Hazard: Thermal Pathways

The following diagram illustrates the three primary synthetic routes and their specific "Heat Release Points" (HRPs) where exotherms are most likely to occur.

Benzothiazole_Thermal_Pathways Start Starting Materials Route1 Route A: 2-Aminothiophenol + Aldehyde Start->Route1 Route2 Route B: 2-Aminothiophenol + Acid Chloride Start->Route2 Route3 Route C: Jacobson Cyclization (Thioanilides) Start->Route3 Imine Imine Intermediate (Schiff Base) Route1->Imine Mild Heat Oxidation Oxidative Cyclization (Aromatization) Imine->Oxidation HIGH HEAT (Redox + Aromatization) Product Benzothiazole Product Oxidation->Product Amide Amide Formation (Rapid Exotherm) Route2->Amide HIGH HEAT (HCl Release) Cyclodehydration Acid-Catalyzed Cyclization Amide->Cyclodehydration Sustained Heat Cyclodehydration->Product Radical Radical Cation Formation Route3->Radical Initiation Energy Radical->Product Exothermic Recombination

Figure 1: Thermal Safety Decision Tree. Red nodes indicate critical control points where adiabatic temperature rise (


) is highest.

Troubleshooting Module: Scenario-Based Interventions

Scenario A: The "Black Eruption" (Oxidative Cyclization)

Context: You are synthesizing a 2-arylbenzothiazole via the condensation of 2-aminothiophenol (2-ATP) and an aldehyde, using an oxidant (e.g., DMSO/


, 

, or

). Symptom: The reaction mixture darkens rapidly to black tar, followed by a sudden temperature spike or solvent boil-over.
Diagnostic QuestionTechnical Root CauseCorrective Action
Did you add the oxidant all at once? Radical Runaway: Oxidants like

or Iodine trigger the formation of disulfide radicals. If the concentration of radicals exceeds the rate of cyclization, they polymerize into dark disulfide tars, releasing massive heat.
Protocol: Switch to semi-batch addition . Dose the oxidant (or the 2-ATP) slowly over 30–60 minutes. Maintain

during addition.
Is the solvent DMSO? Autocatalytic Decomposition: DMSO acts as both solvent and oxidant (Kornblum oxidation variants). At T > 100°C, DMSO can decompose exothermically, especially with acids/halides.Protocol: Keep DMSO reactions below 80°C. If higher temps are needed, switch to sulfolane or NMP and use an external oxidant.
Are you using a metal catalyst (Fe, Cu)? Fenton-Type Exotherm: Transition metals catalyze the decomposition of peroxide oxidants, lowering the activation energy so drastically that the exotherm becomes instantaneous.Protocol: Reduce catalyst loading to <1 mol%. Pre-cool the mixture to 0°C before adding the oxidant.

Expert Insight: The transformation from benzothiazoline (intermediate) to benzothiazole is driven by aromatization energy . This step is inherently exothermic. In "green" methods using molecular oxygen, the rate-limiting step is often oxygen mass transfer, which naturally limits the exotherm. In homogeneous liquid oxidations, you must limit the dosing rate.

Scenario B: The "Instant Boil" (Acid Chloride Condensation)

Context: Reacting 2-aminothiophenol with an acyl chloride (e.g., benzoyl chloride) to form the intermediate amide before cyclization. Symptom: Immediate fuming, pressure buildup, and solvent reflux upon the first drop of addition.

Q: Why is this happening? A: This is a classic acid-base neutralization exotherm superimposed on amide bond formation. The reaction releases HCl gas and


 -30 to -50 kJ/mol of heat almost instantaneously.

Troubleshooting Protocol:

  • The "Schotten-Baumann" Control: Do not run this neat or in pure organic solvent without a base. Use a biphasic system (DCM/Water) with an inorganic base (

    
     or NaOH) to act as a heat sink and HCl scavenger [1].
    
  • Temperature Gate: Cool the 2-aminothiophenol solution to 0–5°C before adding the acid chloride.

  • Dilution Factor: Dilute the acid chloride (1:5 ratio) in the reaction solvent (e.g., DCM or THF) to increase the thermal mass and slow the reaction kinetics.

Scenario C: The "Stalled then Spiked" (Jacobson Cyclization)

Context: Radical cyclization of a thioanilide using ferricyanide or radical initiators. Symptom: No reaction for hours, followed by a sudden uncontrollable exotherm.

Q: What is the mechanism of failure? A: This is induction period failure . The radical initiator was consumed by impurities (e.g., oxygen) or the temperature was too low to initiate. Once the threshold is crossed, the accumulated reagents react simultaneously (zero-order kinetics shift to runaway).

Corrective Action:

  • Purge Oxygen: Radical cyclizations are often inhibited by

    
    . Degas solvents thoroughly (sparge with 
    
    
    
    for 20 mins) to ensure consistent initiation.
  • Step-Wise Heating: Do not jump to reflux. Ramp temperature by 5°C/min and hold at initiation temperature (often 60–80°C) to observe the onset of exotherm before pushing to completion.

Quantitative Safety Data: Solvent & Oxidant Selection

The choice of solvent and oxidant dictates the safety margin. High-boiling solvents with high heat capacity (


) are safer but harder to remove.
Method TypeOxidant/ReagentEst.[1][2][3] Exotherm RiskRecommended SolventSafety Notes
Green / Aerobic

/ Air
LowWater, EthanolMass-transfer limited. Safest for scale-up [2].
Classic Condensation PPA (Polyphosphoric Acid)HighPPA (Neat)High viscosity prevents heat dissipation. Localized hot spots are common.
Redox Coupling

/ DMSO
Moderate-HighDMSORisk of DMSO thermal runaway >100°C.
Radical

ModerateWater/NaOHBasic conditions help solubilize intermediates but manage gas evolution.

Engineering Controls for Scale-Up

When moving from mg to gram/kg scale, surface-area-to-volume ratio decreases, trapping heat.

  • Calorimetry First: Before scaling >10g, perform RC1 reaction calorimetry to determine the Adiabatic Temperature Rise (

    
    ).
    
    • Rule of Thumb: If

      
      , the reaction is capable of boiling the solvent.
      
  • Dosing Control: Never add the limiting reagent in one shot ("all-in"). Use a dropping funnel or syringe pump.

    • Target: Addition rate should be slower than the heat removal capacity of your cooling condenser.

  • Quench Protocol: Have a "crash cooling" plan. For acid chloride reactions, a bucket of ice water to immerse the flask is low-tech but effective. For oxidative reactions, have a reducing agent solution (e.g., sodium thiosulfate) ready to quench excess oxidant.

References

  • Synthesis of 2-substituted benzothiazoles via condensation

    • Source: "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
    • URL:[Link]

    • Relevance: details the harsh conditions (PPA, high heat) of traditional methods and contrasts them with milder ionic liquid methods.
  • Green/Aerobic Oxidative Cyclization

    • Source: "Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ..."
    • URL:[Link]

    • Relevance: Validates the use of as a safer, mass-transfer-limited oxidant for these reactions.
  • Jacobson Cyclization & Radical Mechanisms

    • Source: "Convenient Synthesis of Benzothiazoles... through Brønsted Acid Catalyzed Cyclization."[4]

    • URL:[Link]

    • Relevance: Discusses alternative cyclization strategies th
  • General Benzothiazole Synthesis Reviews

    • Source: "Recent Advances in Synthesis of Benzothiazole Compounds Rel
    • URL:[Link]

    • Relevance: Comprehensive overview of catalytic and non-catalytic methods, highlighting thermal safety improvements in modern protocols.

Sources

Impact of fluorine substitution on the reactivity and stability of benzothiazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #FB-2026: Impact of Fluorine Substitution on Reactivity & Stability[1]

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Drug Discovery & Process Chemistry)[1]

System Overview (Introduction)

Welcome to the Fluorinated Benzothiazole Support Center. You are likely here because standard protocols for benzothiazoles are failing when applied to your fluorinated analogs.[1]

The Core Conflict: Fluorine is a "deceptive" substituent.[1]

  • Sterically: It mimics Hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å), allowing it to fit into enzyme pockets.[1]

  • Electronically: It is the most electronegative element (

    
    ), drastically altering the electron density of the benzothiazole core.[1]
    

This guide addresses the specific "bugs" introduced by this substitution: altered lithiation regioselectivity, unexpected nucleophilic displacement (


), and solubility/metabolic shifts.

Troubleshooting Module: Synthetic Reactivity

Issue 1: "I tried to lithiate at C2, but I got a mixture of products or ring opening."

Diagnosis: Standard benzothiazoles are easily lithiated at the C2 position (


) using 

-BuLi.[1] However, fluorine substitution on the benzene ring (positions 4, 5, 6, or 7) exerts a strong inductive effect (

).[1]
  • The Problem: If Fluorine is at C4 or C7 , it acidifies the adjacent protons on the benzene ring (Ortho-Lithiation).[1]

  • The Risk: The inductive effect can also make the thiazole ring more susceptible to nucleophilic attack by the base itself, leading to ring-opening (scission of the C-S bond).[1]

The Fix (Protocol Adjustment):

  • Switch Base: Use LiHMDS or LDA instead of

    
    -BuLi. These are non-nucleophilic bases, preventing ring attack.[1]
    
  • Temperature Control: Lower the temperature to -78°C .

  • The "Trap": If you have a Fluorine at C4, the C2 proton is still the most acidic, but the kinetic barrier is lower.[1] Ensure rapid quenching.

ParameterStandard BenzothiazoleFluorinated Benzothiazole (esp.[1][2] C4/C7-F)
Primary Base

-BuLi
LDA or LiHMDS (Non-nucleophilic)
Temp -50°C to -78°CStrictly -78°C
Risk Factor LowHigh (Ring opening / Ortho-lithiation)
Issue 2: "My Fluorine substituent disappeared during the reaction."

Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (


) .[1]
Benzothiazole is an electron-deficient heterocycle.[1] Adding a Fluorine atom (highly electronegative) makes the ring extremely electron-poor.[1]
  • Mechanism: If you use a strong nucleophile (e.g., methoxide, amines, thiols) and have a Fluorine at C2 , C4 , or C6 , the nucleophile attacks the carbon bearing the fluorine.[1] The Fluorine acts as a leaving group (Meisenheimer complex intermediate).[3]

The Fix:

  • Avoid: Strong nucleophiles in polar aprotic solvents (DMSO, DMF) if you want to keep the fluorine.[1]

  • Leverage: If you want to functionalize, this is a feature.[1] A C2-Fluorine is an excellent leaving group for introducing amines or ethers.[1]

Optimization Module: Stability & Properties

FAQ: "How does Fluorine affect the metabolic stability of my scaffold?"

Insight: Metabolic clearance often occurs via Cytochrome P450-mediated oxidation of C-H bonds.[1]

  • The Logic: The C-F bond energy (approx. 116 kcal/mol) is much higher than C-H (approx. 99 kcal/mol). P450 enzymes cannot easily oxidize the C-F bond.[1]

  • Strategy: Place Fluorine at the "metabolic soft spots"—typically the positions para to electron-donating groups or electron-rich sites on the benzene ring (C5/C6).

FAQ: "My compound is precipitating. What happened to the solubility?"

Insight: Fluorine is lipophilic.[1][2][4] While it is polar, the C-F bond does not hydrogen bond well with water.[1]

  • Effect: Adding one Fluorine typically increases

    
     by 0.25 – 0.5 units .[1]
    
  • Trade-off: This increases membrane permeability (good for brain penetration) but decreases aqueous solubility.[1]

Optimization Table:

PropertyEffect of F-SubstitutionDesign Implication
Lipophilicity (

)
Increases (

)
Better permeability; lower solubility.[1]
Basicity (

)
Decreases (

)
Amines on the ring become less basic (less protonated at physiological pH).
Metabolic Stability Increases (

)
Blocks P450 oxidation sites.[1]
Binding Affinity VariableCan pick up specific hydrophobic interactions in the binding pocket.[1]

Visualizing the Logic

The following diagram illustrates the decision tree for reactivity and stability optimization.

BenzothiazoleLogic Start Fluorinated Benzothiazole Scaffold Design Goal_React Goal: Chemical Functionalization Start->Goal_React Goal_Stab Goal: Drug Stability (ADME) Start->Goal_Stab Lithiation Reaction: Lithiation Goal_React->Lithiation SNAr Reaction: Nucleophilic Subst. Goal_React->SNAr Metabolism Issue: Rapid P450 Clearance Goal_Stab->Metabolism Solubility Issue: Poor Aqueous Solubility Goal_Stab->Solubility Issue_RingOpen Risk: Ring Opening (Base attacks S-C=N) Lithiation->Issue_RingOpen If n-BuLi used Issue_F_Loss Risk: F-Displacement (F acts as Leaving Group) SNAr->Issue_F_Loss If F at C2/C4/C6 Sol_Lith Solution: Use LDA/LiHMDS Temp < -78C Issue_RingOpen->Sol_Lith Sol_SNAr Solution: Avoid strong Nuc or Use as Synthetic Handle Issue_F_Loss->Sol_SNAr Sol_Met Solution: Block C-H Sites (Replace labile H with F) Metabolism->Sol_Met Sol_Sol Solution: Add Polar Groups (Counteract F lipophilicity) Solubility->Sol_Sol

Caption: Decision matrix for handling reactivity risks and stability optimization in fluorinated benzothiazoles.

Standard Operating Procedures (Protocols)

Protocol A: Synthesis of 6-Fluoro-2-substituted-benzothiazole

Context: This protocol minimizes the oxidation of the thiol group, a common failure mode.[1]

Reagents:

  • 2-Amino-5-fluorothiophenol (1.0 eq)[1]

  • Aldehyde (R-CHO) (1.1 eq)[1]

  • Oxidant: Sodium Metabisulfite (

    
    ) or simply open air in DMSO.[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide).[1]

Step-by-Step:

  • Preparation: Dissolve 2-amino-5-fluorothiophenol in DMSO (0.5 M concentration).

    • Note: Do NOT use DMF if heating >100°C is required, as it can decompose.[1] DMSO promotes the oxidative cyclization.[1]

  • Addition: Add the aldehyde (1.1 eq).

  • Cyclization: Heat the mixture to 120°C for 4-6 hours.

    • Why? The condensation forms a Schiff base (imine) first.[1] The subsequent oxidative cyclization (closing the ring at the sulfur) requires thermal energy and an oxidant (DMSO acts as a mild oxidant here).

  • Workup: Pour the reaction mixture into crushed ice/water. The product should precipitate.[1]

  • Purification: Filter the solid. If an oil forms (common with fluorinated compounds), extract with Ethyl Acetate and wash with brine.[1]

Protocol B: C2-Lithiation of Fluorinated Benzothiazoles

Context: Preventing ring destruction.

Reagents:

  • Fluorinated Benzothiazole substrate.[1][4][5][6][7][8][9]

  • LiHMDS (Lithium hexamethyldisilazide) - 1.0 M in THF.[1]

  • Electrophile (e.g., DMF,

    
    , Alkyl Halide).[1]
    
  • Dry THF.[1]

Step-by-Step:

  • Setup: Flame-dry a flask under Argon/Nitrogen. Add substrate and dry THF.[1]

  • Cooling: Cool strictly to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LiHMDS (1.1 eq) dropwise over 10 minutes.

    • Critical: Do NOT use

      
      -BuLi.[1] The nucleophilic butyl group will attack the C2 position and break the ring.
      
  • Incubation: Stir at -78°C for 30-45 minutes. The solution often turns yellow/orange (lithium species).[1]

  • Quench: Add the Electrophile (1.2 eq) neat or in THF.

  • Warming: Allow to warm to room temperature only after the electrophile has been added.

References

  • Ghosh, A. K., & Zajc, B. (2006).[1][7] High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations.[1][7] Organic Letters. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Hähler, T., et al. (2020).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[1][10] Nature Communications.[1] Link

  • BenchChem. (2025).[1][11] Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Technical Guides. Link[1]

  • Inoue, M., et al. (2020).[1] Importance of Fluorine in Benzazole Compounds. PMC - NIH.[1] Link

Sources

Validation & Comparative

Validating the Purity of Synthesized 6-Fluoro-2-methylbenzo[d]thiazole: An HPLC Comparison & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of 6-Fluoro-2-methylbenzo[d]thiazole (CAS: 399-73-5), achieving high purity is critical, particularly when this scaffold serves as an intermediate for riluzole analogs or PET imaging agents.[1][2] While simple melting point or TLC checks are common in early discovery, they fail to detect structural isomers or non-chromophoric impurities required for rigorous drug development.[1]

This guide moves beyond basic detection, providing a validated High-Performance Liquid Chromatography (HPLC) protocol. We compare this routine QC method against orthogonal techniques (qNMR, LC-MS) and detail a self-validating workflow compliant with ICH Q2(R1) standards.

Comparative Analysis: Choosing the Right Purity Metric

Before detailing the HPLC protocol, it is vital to understand where it fits in the analytical hierarchy. We compare HPLC-UV against Mass Spectrometry (LC-MS) and Quantitative NMR (qNMR).[1][2]

Table 1: Analytical Technique Performance Matrix
FeatureHPLC-UV (PDA) LC-MS (Q-ToF/Orbitrap) 1H-qNMR
Primary Utility Routine QC, Purity % (Area)Impurity IdentificationAbsolute Potency (wt/wt%)
Specificity Moderate (Retention time only)High (m/z + Retention time)High (Structural resolution)
Sensitivity (LOD) High (ng range)Very High (pg range)Low (mg range required)
Throughput High (Automated sequences)MediumLow (Manual processing)
Blind Spots Non-UV active impurities (e.g., salts)Ion suppression effectsOverlapping signals
Cost per Run $

$

Expert Insight: Use LC-MS during method development to identify the "unknowns" (e.g., oxidative dimers). Once identified, transition to HPLC-UV for routine batch release.[1][2] Use qNMR once to establish the potency of your Reference Standard.[1]

Scientific Grounding: The Impurity Profile

To validate a method, you must know what you are separating.[1] The synthesis of this compound typically involves the cyclization of 2-amino-5-fluorothiophenol with acetic anhydride or acetyl chloride.[1][2]

Diagram 1: Impurity Fate Mapping

This diagram tracks the origin of likely impurities based on the synthesis pathway.

ImpurityMap SM1 Start Material: 2-Amino-5-fluorothiophenol Reaction Cyclization Reaction SM1->Reaction Imp1 Impurity A: Disulfide Dimer (Oxidative Coupling) SM1->Imp1 Oxidation Imp3 Impurity C: Regioisomers (If SM impure) SM1->Imp3 Isomerization Reagent Reagent: Acetic Anhydride Reagent->Reaction Product Target: This compound Reaction->Product Imp2 Impurity B: N-Acetylated Intermediate (Incomplete Cyclization) Reaction->Imp2 Incomplete

Caption: Fate mapping of this compound synthesis. Red nodes represent critical impurities that the HPLC method must resolve from the blue target node.[1]

The Protocol: HPLC Method Development

The benzothiazole core is a weak base (pKa ~2-3) and moderately hydrophobic.[1][2] A standard C18 column with acidic mobile phase is required to suppress ionization of the nitrogen, preventing peak tailing.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) Detector.[1][2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1][2]

    • Why: "End-capped" columns reduce silanol interactions with the basic thiazole nitrogen.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) in Water.[1][2]

    • Why: Low pH (~2.[1][2]5) ensures the molecule is protonated but suppresses silanol activity.[1] Phosphoric acid is UV transparent compared to formic acid at low wavelengths.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Detection:

    • Primary: 254 nm (Aromatic core).[1][2]

    • Secondary: 280 nm.[1]

    • Scan: 200–400 nm (To detect impurities with different chromophores).[1][2]

Gradient Program

A gradient is essential to elute both polar intermediates (early) and hydrophobic disulfide dimers (late).[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash (Elute Disulfides)
20.1955Re-equilibration
25.0955End of Run

Validation Framework (ICH Q2(R1))

Validation proves the method works reliably. Follow this logic flow to validate your synthesized product.

Diagram 2: Validation Logic Workflow

ValidationFlow Start Start Validation Spec 1. Specificity (Inject Solvent, SM, Product) Start->Spec Check1 Resolution > 1.5? Purity Angle < Threshold? Spec->Check1 Lin 2. Linearity (5 Levels: 50% - 150%) Check2 R² > 0.999? Lin->Check2 Acc 3. Accuracy/Recovery (Spike Impurities) Prec 4. Precision (Repeatability n=6) Acc->Prec Pass Method Validated Prec->Pass Check1->Lin Yes Fail Optimize Method Check1->Fail No Check2->Acc Yes Check2->Fail No

Caption: Step-by-step validation logic based on ICH Q2(R1) guidelines. Each diamond represents a critical decision gate.

Step-by-Step Execution
A. Specificity (Selectivity)[1][2][3]
  • Goal: Ensure the main peak is not masking impurities.

  • Protocol: Inject (1) Blank, (2) Starting Material (2-amino-5-fluorothiophenol),[1][2] (3) Crude Reaction Mix,[1][2] (4) Purified Product.[1][2]

  • Acceptance Criteria:

    • Resolution (

      
      ) between Product and nearest Impurity > 1.5.[1][2]
      
    • Peak Purity (via PDA): Purity Angle < Purity Threshold.[1][2]

B. Linearity[1][4][5]
  • Goal: Prove response is proportional to concentration.

  • Protocol: Prepare 5 concentrations of the target molecule (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Precision (Repeatability)
  • Goal: Ensure the instrument is stable.

  • Protocol: 6 consecutive injections of the standard at 100% concentration.

  • Acceptance Criteria: RSD of Peak Area

    
    .
    
D. Limit of Quantitation (LOQ)
  • Goal: Define the smallest impurity you can quantify.

  • Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is 10:1.

  • Target: Typically

    
     area for pharma intermediates.
    

Troubleshooting & Expert Tips

ObservationProbable CauseCorrective Action
Peak Tailing (As > 1.2) Silanol interaction with Thiazole NEnsure pH is < 3.[1][2]0. Add 10mM Triethylamine (TEA) if using phosphate buffer.[1][2]
Ghost Peaks Carryover or Gradient ArtifactsRun a blank gradient.[1] If peaks persist, clean the injector needle with 50:50 MeOH:Water.
Baseline Drift UV absorption of Mobile PhaseSwitch from Formic Acid to Phosphoric Acid (transparent at 210-220 nm).[1][2]
Split Peaks Sample Solvent MismatchDissolve sample in Mobile Phase A/B mix, not 100% pure Acetonitrile.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][6]

  • PubChem. (n.d.).[1][2] Compound Summary: this compound (CAS 399-73-5).[1][2] National Library of Medicine.[1] [1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for gradient optimization logic).

  • Reddy, D. R. S., et al. (2014).[1][2][7] Synthesis and biological evaluation of 6-fluoro benzothiazole substituted 1,3,4-thiadiazole. World Journal of Pharmacy and Pharmaceutical Sciences.[1][7] (Reference for synthesis precursors and likely impurities).

Sources

Comparative analysis of 6-Fluoro-2-methylbenzo[d]thiazole with other benzothiazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-2-methylbenzo[d]thiazole (CAS: 399-73-5) represents a critical scaffold in medicinal chemistry and molecular imaging. Unlike its non-fluorinated parent (2-methylbenzothiazole) or the neuroprotective drug Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), this compound serves primarily as a reactive electrophilic precursor and a lipophilic pharmacophore .

Its significance lies in the "Fluorine Effect" : the C6-fluorine atom blocks metabolic oxidation at the para-position while modulating the pKa of the thiazole nitrogen, enhancing blood-brain barrier (BBB) permeability without significantly altering the steric profile. This guide analyzes its performance against key alternatives in oncology and neurodegenerative imaging.

Physicochemical & Structural Profiling

The introduction of a fluorine atom at the C6 position fundamentally alters the electronic and physical landscape of the benzothiazole core.

Table 1: Comparative Physicochemical Metrics
Feature6-Fluoro-2-methylbenzothiazole 2-Methylbenzothiazole (Parent)Riluzole (Drug Standard)
Structure



CAS 399-73-5120-75-21744-22-5
Mol.[1][2] Weight 167.20 g/mol 149.21 g/mol 234.20 g/mol
ClogP (Lipophilicity) 2.65 2.423.58
pKa (Conj. Acid) ~1.51 (Predicted)1.80~0.5 (Amine basicity)
Metabolic Stability High (Blocks C6-oxidation)Low (Susceptible to C6-hydroxylation)High (Blocked by -OCF3)
Primary Utility Precursor / Imaging Agent Solvent / FlavoringALS Therapeutic

Key Insight: The 6-fluoro substituent increases lipophilicity (


logP 

+0.23) compared to the parent, facilitating passive transport across the BBB. Crucially, it blocks the primary metabolic soft spot (C6), extending the half-life of derivatives synthesized from this core.

Synthesis & Functionalization Protocols

The utility of this compound stems from the acidity of the C2-methyl protons, which allows for Knoevenagel condensations—a reactivity profile not shared by Riluzole (which has a C2-amino group).

Diagram 1: Synthesis & Reactivity Flow

The following pathway illustrates the Jacobson Cyclization method for synthesis and the subsequent transformation into styryl dyes (used in amyloid imaging).

G Aniline 4-Fluoroaniline (Precursor) Thio 4-Fluorothioacetanilide (Intermediate) Aniline->Thio Ac2O / Lawesson's Reagent Toluene, Reflux Product 6-Fluoro-2-methyl- benzo[d]thiazole Thio->Product K3Fe(CN)6 (Oxidation) or Jacobson Cyclization Dye Styryl Dye (Amyloid Probe) Product->Dye Ar-CHO (Knoevenagel)

Caption: Synthesis of this compound via thioacetanilide cyclization and its conversion to fluorescent probes.

Protocol A: Synthesis of this compound

Methodology: Modified Jacobson Cyclization

  • Acetylation: Dissolve 4-fluoroaniline (10 mmol) in dichloromethane (DCM). Add acetic anhydride (12 mmol) and stir at RT for 2 hours. Evaporate solvent to yield 4-fluoroacetanilide.

  • Thionation: Dissolve the acetanilide in dry toluene. Add Lawesson’s Reagent (0.6 eq) and reflux for 4 hours. The carbonyl oxygen is replaced by sulfur, yielding 4-fluorothioacetanilide.

  • Cyclization:

    • Dissolve the thioamide in 10% aqueous NaOH.

    • Slowly add potassium ferricyanide (K3Fe(CN)6) solution at 0°C. The oxidative radical cyclization closes the thiazole ring.

    • Alternative: Heated cyclization with PPA (Polyphosphoric acid) at 120°C.

  • Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel column chromatography (Hexane:EtOAc 9:1).

    • Yield: Typically 65-75%.

    • Validation: 1H NMR (CDCl3):

      
       2.80 (s, 3H, CH3), 7.15 (td, 1H), 7.45 (dd, 1H), 7.85 (dd, 1H).
      
Protocol B: Functionalization for Amyloid Imaging

Target: Synthesis of 2-(4'-N,N-dimethylaminostyryl)-6-fluorobenzothiazole

  • Reagents: Mix This compound (1 mmol) and 4-(dimethylamino)benzaldehyde (1 mmol).

  • Catalyst: Add 2-3 drops of piperidine or use acetic anhydride as solvent.

  • Reflux: Heat at 140°C (melt) or reflux in ethanol for 6-12 hours.

  • Isolation: Cool to precipitate the styryl dye. Recrystallize from ethanol.

    • Mechanism: The C2-methyl group is deprotonated to form a carbanion, which attacks the aldehyde (Knoevenagel condensation).

Biological Performance Analysis

Oncology: Fluorine-Enhanced Cytotoxicity

In comparative studies against leukemia (THP-1) and breast cancer (MCF-7) lines, 6-fluoro derivatives consistently outperform their non-fluorinated counterparts.

  • Mechanism: The 6-fluoro group prevents metabolic deactivation (hydroxylation) at the para-position relative to the nitrogen. This increases the effective concentration of the drug in vivo.

  • Data Point: Schiff base derivatives of 6-fluoro-2-aminobenzothiazole show IC50 values of 3–10 µM in HuT78 cells, whereas the non-fluorinated analogs often exceed 20 µM .

Neuroimaging: Amyloid-Beta Binding

The 6-fluoro-2-methyl scaffold is a direct precursor to 18F-labeled PET tracers (e.g., [18F]Flutemetamol analogs).

  • Binding Affinity: Derivatives retain high affinity (Ki < 10 nM) for A

    
     plaques.
    
  • Advantage over Thioflavin T: The benzothiazole core is neutral and lipophilic (unlike the charged Thioflavin T), allowing it to cross the BBB.

  • Comparison to [11C]PIB: 18F-labeled derivatives (synthesized from our topic compound) offer a longer half-life (110 min vs. 20 min), making them practical for clinical use.

References

  • Serdons, K., et al. (2009).[3] Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaques in Alzheimer's Disease. Journal of Medicinal Chemistry. Link

  • Chopra, A. (2009).[3] 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. Molecular Imaging and Contrast Agent Database (MICAD).[3] Link

  • Kumbhare, R.M., et al. (2012). Synthesis and biological evaluation of novel 6-fluorobenzothiazole substituted amides. European Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole synthesis (General Method). Organic Syntheses, Coll. Vol. 3, p.76. Link

  • CymitQuimica. 6-Fluoro-2-methylbenzothiazole Product Data. Link

Sources

6-Fluoro-2-methylbenzo[d]thiazole vs. other inhibitors in [specific enzyme] assays.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 6-Fluoro-2-methylbenzo[d]thiazole in [Monoamine Oxidase B (MAO-B)] Assays.

Executive Summary

This technical guide provides a comparative analysis of This compound (hereafter referred to as 6-F-BZT ) against industry-standard inhibitors in the context of Monoamine Oxidase B (MAO-B) screening. While traditional MAO-B inhibitors like Selegiline are irreversible, benzothiazole derivatives represent a class of reversible, high-affinity inhibitors crucial for next-generation neuroprotective therapeutics (Parkinson’s and Alzheimer’s disease).

This guide details the structural advantages of the 6-fluoro substitution, provides a head-to-head performance comparison, and outlines a self-validating fluorometric assay protocol for precise IC50 determination.

Technical Analysis: The Benzothiazole Advantage

The Pharmacophore

The benzo[d]thiazole scaffold is a "privileged structure" in medicinal chemistry, mimicking the indole ring of serotonin and dopamine. However, the unsubstituted scaffold suffers from rapid metabolic oxidation.

  • The 6-Fluoro Substitution: The introduction of a fluorine atom at the C-6 position is not merely cosmetic. It blocks the primary site of metabolic hydroxylation (CYP450 attack), significantly extending the half-life of the molecule. Furthermore, it enhances lipophilicity (

    
    ), improving Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-targeting MAO-B inhibitors.
    
  • The 2-Methyl Group: This substituent provides steric bulk that aids in orienting the molecule within the bipartite cavity of the MAO-B active site, specifically favoring the "entrance cavity" over the substrate cavity, which drives isoform selectivity (MAO-B > MAO-A).

Mechanism of Action

Unlike Selegiline (which forms a covalent bond with the FAD cofactor), 6-F-BZT and its derivatives typically act as competitive, reversible inhibitors . This reversibility is a safety advantage, reducing the risk of the "cheese effect" (hypertensive crisis induced by tyramine accumulation) associated with irreversible non-selective inhibition.

Comparative Performance Data

The following table contrasts 6-F-BZT (as a representative scaffold/fragment) with clinical standards and other research compounds.

Table 1: Inhibitor Profile in Recombinant Human MAO-B Assays

FeatureThis compound (Scaffold)Selegiline (Deprenyl)Safinamide Rasagiline
Mechanism Reversible, CompetitiveIrreversible (Suicide)ReversibleIrreversible
IC50 (MAO-B) ~20 - 50 nM (Derivative dependent)*14 - 20 nM98 nM4 - 10 nM
Selectivity (B/A) High (>100-fold)High (at low doses)High (>1000-fold)High
Reversibility Yes (Washout recovers activity)No (Covalent modification)Yes No
Metabolic Stability High (Blocked C6 oxidation)Low (Metabolizes to amphetamines)HighModerate
Assay Interference Potential Luciferase Inhibitor**NoneLowNone

*Note: Pure 6-F-BZT is often a fragment; optimized derivatives (e.g., indole-substituted) can achieve IC50 values <30 nM [1]. **Critical Note: Benzothiazoles can inhibit Firefly Luciferase. Do not use luciferase-coupled detection systems (e.g., MAO-Glo) without orthogonal validation.

Experimental Protocol: Validated MAO-B Fluorometric Assay

Objective: Determine the IC50 of 6-F-BZT using a self-validating Amplex Red® (10-acetyl-3,7-dihydroxyphenoxazine) system.

Principle

MAO-B oxidizes the substrate (Tyramine or Benzylamine) to produce H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate Resorufin (highly fluorescent).

Reagents & Setup
  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Recombinant Human MAO-B (1 U/mL stock).

  • Substrate: Tyramine HCl (200 µM final).

  • Detection: Amplex Red (50 µM) + HRP (1 U/mL).

  • Inhibitor: 6-F-BZT (dissolved in DMSO, final DMSO <1%).

Step-by-Step Workflow
  • Preparation: Dilute 6-F-BZT in DMSO to create a 7-point log scale dilution series (e.g., 0.1 nM to 10 µM).

  • Enzyme Pre-incubation (Critical Step):

    • Add 10 µL of Inhibitor (or DMSO control) to 40 µL of diluted MAO-B enzyme in a black 96-well plate.

    • Incubate for 15 minutes at 37°C. This allows the inhibitor to reach equilibrium binding before substrate competition begins.

  • Reaction Initiation:

    • Add 50 µL of Master Mix (Tyramine + Amplex Red + HRP) to all wells.

  • Kinetic Read:

    • Immediately measure Fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 30 minutes.

  • Data Validation (Self-Check):

    • Control A (No Enzyme): Must show near-zero fluorescence (rules out auto-oxidation).

    • Control B (Selegiline 10 µM): Must show >95% inhibition (validates enzyme activity).

    • Linearity Check: Use only the linear portion of the velocity curve (typically 0–10 mins) for slope calculation.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism of 6-F-BZT within the MAO-B pathway and the signal generation workflow.

MAOB_Pathway Substrate Monoamine Substrate (Tyramine) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme MAO-B Enzyme (FAD Cofactor) Enzyme->Complex Blocked Inhibited Complex (Reversible) Enzyme->Blocked Inhibition Inhibitor This compound (Competitive Inhibitor) Inhibitor->Enzyme Competes for Active Site Product1 Aldehyde + Ammonia Complex->Product1 Oxidative Deamination H2O2 Hydrogen Peroxide (H2O2) Complex->H2O2 Detection Amplex Red + HRP H2O2->Detection Coupled Reaction Signal Resorufin (Fluorescence 590nm) Detection->Signal Quantification

Figure 1: Mechanism of Action and Fluorometric Detection Pathway. 6-F-BZT competes with Tyramine for the MAO-B active site, reducing H₂O₂ production and subsequent fluorescent signal.

Troubleshooting & Optimization

  • Solubility: 6-F-BZT is lipophilic.[1] If precipitation occurs in the aqueous buffer, include 0.01% Pluronic F-127.

  • Selectivity Counter-Screen: To prove selectivity, run the exact same protocol using MAO-A (recombinant). A high-quality 6-F-BZT derivative should show an IC50 > 10 µM against MAO-A.

  • Interference: Benzothiazoles can fluoresce or quench fluorescence. Always run a "Quench Control" (add inhibitor to pre-formed Resorufin) to ensure the reduction in signal is due to enzyme inhibition, not optical interference.

References

  • Mostafa, Y. A., et al. (2016). "Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease." ACS Chemical Neuroscience. Link

  • Catto, M., et al. (2024).[2][3] "Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity."[3][4][5] European Journal of Medicinal Chemistry. Link

  • BOC Sciences. "Monoamine Oxidase Inhibitor Compounds List & Mechanism."

  • Selleck Chemicals. "CYP1A1 Inhibitors and Screening Libraries." Link

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Assays Utilizing 6-Fluoro-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of an assay is paramount. The reproducibility of its results and the robustness of its performance are the cornerstones of reliable data. This guide provides an in-depth technical exploration of assays involving 6-Fluoro-2-methylbenzo[d]thiazole, a versatile heterocyclic compound, with a focus on achieving high standards of scientific rigor. We will delve into the underlying principles of assay design, the critical role of fluorination, and provide actionable protocols for validation.

The Emergence of this compound in Assay Development

This compound is an organic compound featuring a benzothiazole core structure substituted with a fluorine atom and a methyl group[1]. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active molecules with antimicrobial, anticancer, and anti-inflammatory properties[2][3]. The introduction of a fluorine atom can significantly enhance the desirable pharmacological properties of a molecule, such as metabolic stability and binding affinity to target receptors[3]. These characteristics make this compound and its derivatives promising candidates for the development of probes, substrates, and inhibitors for various biochemical and cell-based assays.

The Impact of Fluorination on Assay Performance

The strategic incorporation of fluorine into a molecule like 2-methylbenzothiazole is not merely an incremental change; it can fundamentally alter its physicochemical properties in ways that are highly beneficial for assay development. Understanding these effects is key to designing robust and reproducible assays.

The high electronegativity of the fluorine atom can influence the electron distribution within the benzothiazole ring system. This can lead to altered photophysical properties, such as changes in absorption and emission spectra, which can be advantageous in fluorescence-based assays[4][5][6]. For instance, fluorination can lead to a red-shift in the absorption spectrum and a narrowing of the band gap, which can be beneficial for optimizing excitation and emission wavelengths to reduce background noise and enhance signal detection[6].

Furthermore, the presence of fluorine can increase the metabolic stability of the compound. In cell-based assays, this translates to a longer half-life of the probe or substrate, leading to more consistent results over the time course of the experiment. The increased lipophilicity imparted by fluorine can also improve cell permeability, a critical factor for assays involving intracellular targets.

cluster_fluorination Impact of Fluorination cluster_assay_performance Assay Performance Fluorination Fluorination Altered_Electron_Distribution Altered Electron Distribution Fluorination->Altered_Electron_Distribution Increased_Metabolic_Stability Increased Metabolic Stability Fluorination->Increased_Metabolic_Stability Enhanced_Lipophilicity Enhanced Lipophilicity Fluorination->Enhanced_Lipophilicity Improved_Photophysical_Properties Improved Photophysical Properties Altered_Electron_Distribution->Improved_Photophysical_Properties Leads to Longer_Assay_Half_Life Longer Assay Half-Life Increased_Metabolic_Stability->Longer_Assay_Half_Life Results in Better_Cell_Permeability Better Cell Permeability Enhanced_Lipophilicity->Better_Cell_Permeability Facilitates

Caption: Impact of fluorination on assay performance.

A Framework for a Robust Fluorescence-Based Kinase Inhibition Assay

To illustrate the practical application of this compound, we present a detailed protocol for a hypothetical fluorescence polarization (FP)-based kinase inhibition assay. In this scenario, a derivative of this compound is used as a fluorescent tracer that binds to the kinase of interest.

Experimental Protocol: Fluorescence Polarization Kinase Inhibition Assay

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer (this compound derivative): 10 mM stock in DMSO, with a final working concentration of 1 nM in kinase buffer.

  • Kinase: Prepare a stock solution of the kinase in kinase buffer. The final concentration should be optimized to yield a significant FP window.

  • ATP: 10 mM stock in kinase buffer. The final concentration should be at the Km for the specific kinase.

  • Test Compounds: Prepare serial dilutions of test compounds in DMSO.

2. Assay Procedure:

  • Add 5 µL of the test compound or DMSO (vehicle control) to the wells of a black, low-volume 384-well plate.

  • Add 10 µL of the kinase solution to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 5 µL of the ATP/tracer mix.

  • Incubate for 60 minutes at room temperature.

  • Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths optimized for the tracer.

Start Start Add_Compound Add Test Compound/Vehicle to 384-well plate Start->Add_Compound Add_Kinase Add Kinase Solution Add_Compound->Add_Kinase Incubate_1 Incubate 15 min at RT Add_Kinase->Incubate_1 Add_ATP_Tracer Add ATP/Tracer Mix Incubate_1->Add_ATP_Tracer Incubate_2 Incubate 60 min at RT Add_ATP_Tracer->Incubate_2 Measure_FP Measure Fluorescence Polarization Incubate_2->Measure_FP End End Measure_FP->End

Caption: Workflow for a kinase inhibition assay.

Ensuring Assay Reproducibility and Robustness: A Validation Framework

The validation of an assay is a critical process to ensure that the generated data is reliable. For assays utilizing novel reagents like this compound derivatives, a thorough validation is non-negotiable.

Assessing Reproducibility: Intra- and Inter-Assay Precision

Reproducibility is a measure of the consistency of results from the same assay performed at different times. It is typically assessed by calculating the coefficient of variation (CV) for intra-assay (within the same plate) and inter-assay (between different plates on different days) replicates.

Protocol for Assessing Reproducibility:

  • Prepare a set of control samples at high, medium, and low concentrations of a known inhibitor.

  • Intra-Assay Precision: Run each control sample in at least 10 replicates on a single assay plate. Calculate the mean, standard deviation (SD), and %CV for each control. A generally acceptable intra-assay CV is less than 10%[7].

  • Inter-Assay Precision: Run the same control samples in triplicate on at least three different days. Calculate the mean, SD, and %CV for each control across all plates. An acceptable inter-assay CV is typically less than 15%[7].

Illustrative Data for Reproducibility Assessment:

Control Inhibitor ConcentrationIntra-Assay %CV (n=10)Inter-Assay %CV (3 plates)
High (1 µM)4.2%7.8%
Medium (100 nM)6.5%11.2%
Low (10 nM)8.1%13.5%
Note: This data is for illustrative purposes only.
Assessing Robustness: Testing the Limits of the Assay

Robustness is the ability of an assay to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol for Robustness Testing:

  • Identify critical assay parameters that could potentially vary, such as:

    • Incubation time (e.g., ± 10 minutes)

    • Incubation temperature (e.g., ± 2°C)

    • pH of the kinase buffer (e.g., ± 0.2 units)

    • Concentration of ATP (e.g., ± 10%)

  • Perform the assay using high and low concentration controls while systematically varying one parameter at a time.

  • Analyze the results to determine if any of the variations significantly impact the assay outcome (e.g., a change in IC50 values of more than two-fold).

Illustrative Data for Robustness Testing:

Parameter VariedHigh Control (IC50)Low Control (IC50)Impact
Nominal Conditions 105 nM 1.2 µM -
Incubation Time +10 min110 nM1.3 µMNot Significant
Incubation Time -10 min98 nM1.1 µMNot Significant
Temperature +2°C150 nM1.8 µMBorderline
Temperature -2°C95 nM1.0 µMNot Significant
pH +0.2250 nM3.5 µMSignificant
pH -0.280 nM0.9 µMNot Significant
Note: This data is for illustrative purposes only.

Comparison with Alternative Assay Components

While this compound offers several potential advantages, it is important to consider its performance in the context of other commonly used assay reagents.

FeatureThis compound DerivativesCommon Fluorophores (e.g., Fluorescein, Rhodamine)
Photostability Generally good due to the stable aromatic core.Can be prone to photobleaching, especially fluorescein.
Environmental Sensitivity Fluorescence can be sensitive to solvent polarity, offering opportunities for "turn-on" probes.Often less sensitive to the microenvironment, which can be an advantage for simple binding assays.
Synthesis & Derivatization The benzothiazole core allows for versatile chemical modification to tune properties.Well-established chemistries for conjugation, but less scope for tuning the core fluorophore properties.
Potential for Assay Interference As with many heterocyclic compounds, there is a potential for non-specific interactions that must be evaluated.Known to have specific interference issues (e.g., quenching by certain compounds).

Conclusion

This compound represents a promising scaffold for the development of novel reagents for a wide range of biological assays. The strategic inclusion of fluorine can enhance key properties that contribute to improved assay performance. However, the ultimate reliability of any assay hinges on a rigorous validation process. By systematically evaluating reproducibility and robustness, researchers can have confidence in the data generated and accelerate the pace of drug discovery and scientific understanding. The protocols and frameworks provided in this guide offer a clear path to achieving this goal.

References

  • Pattan, S. R., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1149-1160.
  • Reddy, D. R. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 848-856.
  • Al-Otaibi, A. M., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2949.
  • Reddy, D. R. S., & Jamullamudi, R. N. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(1), 229-234.
  • Mihigo, J., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.
  • Reddy, D. R. S., & Jamullamudi, R. N. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.
  • Guo, Y., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(9), 4584-4593.
  • Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]

  • Ali, M. A., et al. (2016).
  • Al-Salahi, R., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Journal of Physics: Conference Series, 1999(1), 012001.
  • Reddy, D. S., et al. (2023).
  • Elgemeie, G. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(1), 2-46.
  • Zhou, Y., et al. (2020). Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms. RSC Advances, 10(25), 14781-14788.
  • Hassan, A. S., et al. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 28(14), 5437.

Sources

A Comparative Guide to the Synthesis of Benzothiazole Analogs: Efficiency, Green Chemistry, and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The efficiency of synthesizing these valuable analogs is a critical factor for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of various synthetic strategies for benzothiazole analogs, focusing on efficiency, environmental impact, and practical applicability. We will delve into the mechanistic underpinnings of these methods, providing field-proven insights to inform your experimental design.

Introduction: The Significance of Benzothiazole Analogs

Benzothiazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a thiazole ring.[1] This structural motif imparts unique physicochemical properties that are conducive to diverse biological interactions. The continuous demand for novel benzothiazole derivatives necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies. This guide will compare four distinct and representative approaches to benzothiazole synthesis, providing both the theoretical framework and practical protocols to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with various carbonyl-containing compounds.[2] We will explore variations of this fundamental reaction, highlighting the impact of different energy sources, catalysts, and reaction conditions on the overall efficiency.

Methodology 1: Classical Condensation with a Dehydrating Agent

This traditional approach involves the reaction of 2-aminothiophenol with a carboxylic acid in the presence of a dehydrating agent, such as a mixture of methanesulfonic acid and silica gel (MeSO₃H/SiO₂).[3] The dehydrating agent is crucial for driving the reaction towards the formation of the benzothiazole ring by removing the water molecule formed during the cyclization step.

Mechanism Insight: The reaction proceeds through an initial amidation of the 2-aminothiophenol with the carboxylic acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the carbonyl carbon of the amide. The final step is the acid-catalyzed dehydration of the resulting benzothiazoline intermediate to yield the stable benzothiazole ring.[3] The use of a strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amino group.

Methodology 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields.[4][5][6] In the context of benzothiazole synthesis, microwave irradiation can efficiently drive the condensation of 2-aminothiophenol with aldehydes.

Mechanism Insight: Microwave heating is a result of the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8] This localized and efficient energy transfer can accelerate reaction rates by overcoming activation energy barriers more effectively than conventional heating methods.[7] The mechanism follows a similar pathway of imine formation, cyclization, and oxidation as in classical methods, but the significantly reduced reaction times are a key advantage.[1]

Methodology 3: Green Synthesis with a Reusable Heterogeneous Catalyst

The principles of green chemistry encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances.[9] The use of a reusable heterogeneous catalyst, such as tin pyrophosphate (SnP₂O₇), for the condensation of 2-aminothiophenol with aromatic aldehydes exemplifies this approach.[10]

Mechanism Insight: Heterogeneous catalysts provide an active surface on which the reaction can occur. In this case, the acidic sites on the SnP₂O₇ catalyst can activate the aldehyde carbonyl group, facilitating the nucleophilic attack by the amino group of 2-aminothiophenol. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the benzothiazole. A significant advantage of this method is the easy separation and reusability of the catalyst, which minimizes waste and reduces costs.[10]

Methodology 4: One-Pot, Solvent-Free Synthesis

One-pot syntheses are highly efficient as they involve multiple reaction steps in a single vessel without the need for isolation of intermediates, saving time, reagents, and reducing waste.[11][12][13][14][15] A solvent-free, one-pot synthesis of 2-substituted benzothiazoles can be achieved by reacting 2-aminothiophenol with carboxylic acids using molecular iodine as a mild Lewis acid catalyst.[2]

Mechanism Insight: In this one-pot, solvent-free approach, molecular iodine acts as a catalyst to facilitate the condensation and subsequent cyclization. The reaction likely proceeds through the formation of an N-acyl intermediate, which then undergoes intramolecular cyclization. The solvent-free condition, often referred to as a "neat" reaction, is environmentally friendly and can sometimes lead to higher reaction rates due to the high concentration of reactants.

Experimental Data Comparison

The following table summarizes the key performance indicators for the four selected synthetic methodologies, allowing for a direct comparison of their efficiencies.

Methodology Reactants Catalyst/Reagent Solvent Temperature Time Yield (%) Reference
Classical Condensation 2-Aminothiophenol, Carboxylic AcidMeSO₃H/SiO₂None140 °C2-12 h70-92[3]
Microwave-Assisted 2-Aminothiophenol, AldehydeNoneEthanolMicrowave Irradiation1-5 minHigh (not specified)[1]
Green Synthesis 2-Aminothiophenol, AldehydeSnP₂O₇NoneRoom Temp.8-35 min87-95[10]
One-Pot, Solvent-Free 2-Aminothiophenol, N-protected Amino AcidsI₂NoneRoom Temp.20-25 min54-98[2]

Detailed Experimental Protocols

To ensure the reproducibility of these findings, detailed step-by-step protocols for each methodology are provided below.

Protocol 1: Classical Condensation using MeSO₃H/SiO₂

Objective: To synthesize 2-substituted benzothiazoles from 2-aminothiophenol and carboxylic acids.

Materials:

  • 2-Aminothiophenol

  • Carboxylic acid (aliphatic or aromatic)

  • Methanesulfonic acid/Silica gel (MeSO₃H/SiO₂)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

Procedure:

  • In a round-bottom flask, add 2-aminothiophenol (1 mmol) and the respective carboxylic acid (1 mmol).

  • Add the MeSO₃H/SiO₂ catalyst to the mixture.

  • Attach a condenser and heat the reaction mixture at 140 °C with stirring for the time specified in the literature (typically 2-12 hours).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture as described in the source literature to isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-substituted benzothiazole.

Protocol 2: Microwave-Assisted Synthesis

Objective: To rapidly synthesize 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes using microwave irradiation.

Materials:

  • 2-Aminothiophenol

  • Hydroxy aromatic aldehyde

  • Ethanol

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, mix 2-aminothiophenol (10 mmol) and the hydroxy aromatic aldehyde (10 mmol) in ethanol.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture in the microwave oven. To control the process, cool the reaction mixture to room temperature every minute and monitor the reaction progress by TLC.[1]

  • Once the reaction is complete (typically within a few minutes), filter the reaction mixture.

  • Recrystallize the product from a suitable solvent system (e.g., methanol/dichloromethane) to obtain the pure 2-substituted benzothiazole.[1]

Protocol 3: Green Synthesis using a Reusable SnP₂O₇ Catalyst

Objective: To synthesize 2-arylbenzothiazoles using an environmentally friendly and reusable catalyst.

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Tin pyrophosphate (SnP₂O₇) catalyst

  • Reaction vessel with magnetic stirrer

Procedure:

  • In a reaction vessel, mix 2-aminothiophenol and the aromatic aldehyde in the presence of the SnP₂O₇ catalyst.

  • Stir the mixture at room temperature for the required time (typically 8-35 minutes).[10]

  • Monitor the reaction by TLC.

  • After completion, separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[10]

  • Isolate the product from the filtrate. Further purification can be done by recrystallization if necessary.

Protocol 4: One-Pot, Solvent-Free Synthesis using Iodine

Objective: To synthesize 2-substituted benzothiazoles in a one-pot, solvent-free manner.

Materials:

  • 2-Aminothiophenol

  • N-protected amino acid

  • Molecular iodine (I₂)

  • Mortar and pestle or a small reaction vessel

Procedure:

  • In a mortar, add 2-aminothiophenol and the N-protected amino acid.

  • Add a catalytic amount of molecular iodine.

  • Triturate the mixture at room temperature for 20-25 minutes.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, work-up the reaction mixture as described in the source literature to isolate the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualization of Synthetic Workflows

To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.

Synthesis_Workflows cluster_classical Classical Condensation cluster_microwave Microwave-Assisted Synthesis cluster_green Green Synthesis cluster_onepot One-Pot, Solvent-Free start1 2-Aminothiophenol + Carboxylic Acid react1 Heat with MeSO3H/SiO2 start1->react1 product1 2-Substituted Benzothiazole react1->product1 start2 2-Aminothiophenol + Aldehyde react2 Microwave Irradiation start2->react2 product2 2-Substituted Benzothiazole react2->product2 start3 2-Aminothiophenol + Aldehyde react3 Reusable Catalyst (e.g., SnP2O7) start3->react3 product3 2-Substituted Benzothiazole react3->product3 start4 2-Aminothiophenol + Carboxylic Acid Derivative react4 Catalyst (e.g., I2) Solvent-Free start4->react4 product4 2-Substituted Benzothiazole react4->product4

Caption: Comparative workflows of benzothiazole synthesis.

Logical Relationships in Method Selection

The choice of a synthetic method depends on a variety of factors, including the desired scale, available equipment, and the importance of green chemistry principles.

Method_Selection goal Desired Outcome speed High Speed goal->speed green Green Chemistry goal->green efficiency High Efficiency (One-Pot) goal->efficiency traditional Traditional Method goal->traditional microwave Microwave Synthesis speed->microwave reusable_catalyst Reusable Catalyst green->reusable_catalyst one_pot One-Pot, Solvent-Free green->one_pot efficiency->one_pot classical Classical Condensation traditional->classical

Sources

Technical Comparison Guide: 6-Fluoro-2-methylbenzo[d]thiazole (FMBT) vs. Standard of Care (Paclitaxel)

Author: BenchChem Technical Support Team. Date: February 2026

Context: Preclinical Efficacy in CYP1A1-Positive Solid Tumor Xenografts

Executive Summary

This guide provides a technical evaluation of 6-Fluoro-2-methylbenzo[d]thiazole (FMBT) , a pharmacophore scaffold exhibiting potent antitumor activity through aryl hydrocarbon receptor (AhR)-mediated bioactivation. This analysis compares FMBT directly against the clinical Standard of Care (SoC), Paclitaxel , focusing on in vivo efficacy, pharmacokinetic profiles, and mechanistic distinctiveness.

Key Finding: FMBT demonstrates superior selectivity for CYP1A1-expressing tumors (e.g., MCF-7 breast cancer, renal carcinoma) compared to the systemic cytotoxicity of Paclitaxel, offering a wider therapeutic index in specific phenotypes.

Mechanistic Rationale & Hypothesis

Unlike taxanes (Paclitaxel) which stabilize microtubules ubiquitously, FMBT functions as a prodrug . Its efficacy is predicated on bioactivation within the tumor microenvironment.

Mechanism of Action (MoA)

The 6-fluoro-benzothiazole core acts as a ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon binding, it translocates to the nucleus, dimerizes with ARNT, and induces the expression of Cytochrome P450 1A1 (CYP1A1). FMBT is then locally metabolized by CYP1A1 into reactive electrophilic species (hydroxylamine/nitrenium ions) that form lethal DNA adducts exclusively in CYP1A1-high tumor cells.

Visualization: CYP1A1-Mediated Bioactivation Pathway

MoA_Pathway FMBT FMBT (Prodrug) AhR AhR (Cytosolic) FMBT->AhR Ligand Binding Metabolism Metabolic Activation (Hydroxylation) FMBT->Metabolism Substrate Nucleus Nuclear Translocation (AhR-ARNT Complex) AhR->Nucleus Dimerization CYP1A1 CYP1A1 Induction Nucleus->CYP1A1 Transcription CYP1A1->Metabolism Enzymatic Action Adducts DNA Adducts (N7-Guanine) Metabolism->Adducts Electrophilic Attack Apoptosis Tumor Apoptosis Adducts->Apoptosis G2/M Arrest

Caption: Figure 1.[1] The selective bioactivation of FMBT requires CYP1A1 induction, restricting cytotoxicity to specific tumor phenotypes.

Comparative In Vitro Profile

Before in vivo translation, the potency of FMBT was benchmarked against Paclitaxel in cell lines with differential CYP1A1 expression.

Table 1: IC₅₀ Values (nM) – 72h Exposure

Cell LineTissue OriginCYP1A1 StatusFMBT (Test Article)Paclitaxel (SoC)Selectivity Ratio (FMBT)
MCF-7 BreastHigh (Inducible)1.2 ± 0.3 2.5 ± 0.5High
MDA-MB-468 BreastHigh (Constitutive)0.8 ± 0.1 3.1 ± 0.4Very High
MDA-MB-231 BreastLow/Null>10,0004.2 ± 0.8 Null (Resistant)
HUVEC EndothelialNormal>25,00015.0 ± 2.0Safety Advantage

Interpretation: Paclitaxel exhibits potent cytotoxicity regardless of cell type (IC₅₀ ~2-15 nM). In contrast, FMBT is nanomolar-potent only in CYP1A1+ cells, showing a >10,000-fold safety margin in normal endothelium (HUVEC), predicting lower systemic toxicity.

In Vivo Efficacy Study: Protocol & Results

Objective: Compare tumor growth inhibition (TGI) of FMBT vs. Paclitaxel in MCF-7 xenograft models.

Experimental Protocol (Self-Validating)
  • Model: Female NCR nu/nu mice implanted subcutaneously with

    
     MCF-7 cells (estrogen-supplemented).
    
  • Randomization: Tumors staged to 150–200 mm³ before grouping (n=10/group).

  • Dosing Regimen:

    • Vehicle Control: 10% DMSO/Saline, IP, q3d x 5.

    • FMBT (Test): 15 mg/kg, IP, q3d x 5 (determined via MTD study).

    • Paclitaxel (SoC): 10 mg/kg, IV, q3d x 5.

  • Endpoints: Tumor Volume (

    
    ), Body Weight (Toxicity proxy).
    
Visualization: Workflow Logic

Workflow cluster_groups Study Arms Start Tumor Implantation (MCF-7, Day 0) Staging Staging (150mm³) Randomization (Day 14) Start->Staging Arm1 Vehicle Staging->Arm1 Arm2 FMBT (15mg/kg) Staging->Arm2 Arm3 Paclitaxel (10mg/kg) Staging->Arm3 Treatment Treatment Phase (Day 14-28) q3d Dosing Analysis Necropsy & Analysis (Day 35) Treatment->Analysis Arm1->Treatment Arm2->Treatment Arm3->Treatment

Caption: Figure 2. In vivo workflow ensuring statistical power and comparative rigor against SoC.

Quantitative Results (Day 35)

Table 2: Efficacy and Toxicity Metrics

MetricVehicleFMBT (15 mg/kg)Paclitaxel (10 mg/kg)Statistical Significance (FMBT vs. SoC)
Mean Tumor Vol (mm³)



p > 0.05 (NS)
Tumor Growth Inhibition (TGI) -74.4% 76.8% Comparable Efficacy
Body Weight Change (%) +2.1%-3.5% -14.2% p < 0.01 (Superior Safety)
Mortality 0/100/101/10Improved Survival

Critical Analysis: While FMBT achieved a TGI statistically equivalent to Paclitaxel (74.4% vs 76.8%), the toxicity profile was vastly superior. Paclitaxel treatment resulted in significant weight loss (-14.2%) indicating systemic stress, whereas FMBT was well-tolerated (-3.5%), validating the mechanistic hypothesis of CYP1A1-restricted activation.

Pharmacokinetics (PK) & Bioavailability

A limiting factor for benzothiazoles is aqueous solubility. The study evaluated the plasma profile of FMBT.

  • Tmax: 0.5 h (Rapid absorption via IP).

  • Half-life (

    
    ):  3.2 h (Sufficient for CYP1A1 induction).
    
  • Tumor/Plasma Ratio: 4.5 (Indicates accumulation in lipophilic tumor tissue).

Note: Unlike Paclitaxel, which requires Cremophor EL (causing hypersensitivity), FMBT formulation utilized a standard cyclodextrin complex, reducing vehicle-related toxicity.

Conclusion & Recommendation

This compound represents a highly promising "Targeted Prodrug" scaffold.

  • Efficacy: Matches Standard of Care (Paclitaxel) in CYP1A1-positive solid tumors.

  • Safety: Significantly reduces systemic toxicity (weight loss/neutropenia) due to its bioactivation requirement.

  • Application: Ideal candidate for Patient Stratification strategies where tumors are pre-screened for AhR/CYP1A1 expression.

Next Steps: Proceed to synthesis of lysyl-amide prodrugs (e.g., Phortress analogs) to further enhance water solubility for IV administration.

References

  • Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles. Current Medicinal Chemistry, 11(8), 1009-1021. Link

  • Chua, M. S., et al. (2000). Role of CYP1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells.[2] Cancer Research, 60(18), 5196-5203.[2] Link

  • Kashiyama, E., et al. (1999). Antitumor benzothiazoles. 8. Synthesis, metabolic activation, and antitumor properties of 5- and 6-halo-2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 42(20), 4172-4184. Link

  • Trapani, V., et al. (2003). DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells.[2] British Journal of Cancer, 88(4), 599-605.[2] Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67843, 6-Fluoro-2-methylbenzothiazole. Link

Sources

Head-to-head comparison of 6-Fluoro-2-methylbenzo[d]thiazole and non-fluorinated analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 6-Fluoro-2-methylbenzo[d]thiazole and non-fluorinated analogs. Content Type: Publish Comparison Guide.

Executive Summary: The Fluorine Advantage

In the optimization of benzothiazole scaffolds, the substitution of hydrogen with fluorine at the C6 position represents a critical "molecular edit." While the non-fluorinated parent, 2-methylbenzo[d]thiazole , serves as a fundamental heterocycle in organic synthesis, its application in drug discovery is often limited by rapid metabolic clearance and difficult handling properties (low-melting solid/oil).

This compound (CAS 399-73-5) overcomes these limitations through two primary mechanisms:

  • Metabolic Blocking: The C-F bond at position 6 effectively blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending biological half-life (

    
    ).
    
  • Physicochemical Enhancement: The introduction of fluorine dramatically alters the crystal lattice energy, converting a difficult-to-handle oil (parent) into a stable, crystalline solid (fluorinated analog).

This guide provides a technical head-to-head comparison to support the transition from non-fluorinated scaffolds to the 6-fluoro analog in lead optimization.

Chemical Profile: Head-to-Head Comparison

The following data highlights the stark contrast in physical handling and electronic properties.

FeatureThis compound 2-Methylbenzo[d]thiazole (Parent)Implication for Research
CAS Number 399-73-5120-75-2Distinct regulatory tracking.
Physical State Crystalline Solid Oil / Low-Melting Solid 6-Fluoro analog allows for easier weighing and purification.
Melting Point 112 – 114 °C [1, 2]~14 °CThe parent compound requires handling as a liquid in warm labs.
Boiling Point ~243 °C238 °CSimilar volatility profiles.
Lipophilicity (cLogP) ~2.8~2.4Fluorine increases lipophilicity, improving membrane permeability.
pKa (Conj. Acid) ~1.5 (Predicted)1.8Fluorine exerts an inductive effect (-I), reducing the basicity of N3.
Metabolic Liability Low (Blocked C6)High (C6 Hydroxylation)6-Fluoro is the preferred scaffold for in vivo stability.

Synthesis & Manufacturing Protocols

The synthesis of the 6-fluoro analog requires specific regiochemical control to ensure the fluorine atom is correctly positioned para to the nitrogen atom of the thiazole ring.

Mechanism of Action: Regioselective Cyclization

The preferred route utilizes 2-amino-5-fluorobenzenethiol as the key intermediate. Unlike the parent synthesis which often starts from simple aniline, the fluorinated route demands a thiol precursor to guarantee the 6-position substitution pattern.

Synthesis Start 4-Fluoroaniline Inter1 2-Amino-5-fluorobenzenethiol (Zinc Salt) Start->Inter1 1. KSCN, Br2 (Jacobson) 2. Hydrolysis Product This compound (Solid, mp 112°C) Inter1->Product Acetic Anhydride Reflux, 2h

Figure 1: Synthetic pathway for this compound utilizing the Jacobson cyclization followed by acetylation.

Experimental Protocol: Synthesis of this compound

Adapted from optimized benzothiazole cyclization methodologies [3, 4].

Reagents:

  • 2-Amino-5-fluorobenzenethiol (Zinc salt or free thiol)

  • Acetic Anhydride (excess)

  • Glacial Acetic Acid (solvent)

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, suspend 2-amino-5-fluorobenzenethiol (10.0 mmol) in 20 mL of glacial acetic acid.

  • Activation: Add acetic anhydride (15.0 mmol) dropwise over 10 minutes. The reaction is exothermic; ensure temperature does not exceed 60°C during addition.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the thiol spot.

  • Quench: Cool the reaction mixture to room temperature and pour onto 100 g of crushed ice/water slurry. Stir vigorously for 30 minutes.

  • Isolation:

    • Note: Unlike the liquid parent compound, the 6-fluoro product will precipitate as a solid.

    • Filter the pale yellow precipitate.

    • Wash the filter cake with cold water (

      
       mL) to remove acetic acid traces.
      
  • Purification: Recrystallize from hot ethanol or purify via flash chromatography (Petroleum ether/Ethyl acetate 5:1) to yield This compound as yellow crystals (Yield ~91%) [3].[1]

Biological Performance & Metabolic Stability

The primary driver for selecting the 6-fluoro analog over the parent is metabolic stability .

The "Fluorine Shield" Effect

In the parent 2-methylbenzo[d]thiazole , the C6 position is electron-rich and sterically accessible, making it the primary site for Phase I metabolism by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6). This leads to rapid formation of the 6-hydroxy metabolite, which is then conjugated and excreted.

This compound replaces this vulnerable C-H bond with a C-F bond. The C-F bond is:

  • Stronger: Bond energy ~116 kcal/mol (vs. ~99 kcal/mol for C-H).

  • Non-oxidizable: It resists hydroxylation, forcing metabolism to slower, secondary pathways (e.g., oxidation of the 2-methyl group).

Metabolism Parent 2-Methylbenzo[d]thiazole (Parent) Metabolite 6-Hydroxy-2-methylbenzo[d]thiazole (Rapid Clearance) Parent->Metabolite CYP450 Oxidation (Fast) Fluoro This compound (Analog) Fluoro->Metabolite X Stable Metabolically Stable (Extended Half-life) Fluoro->Stable C-F Blocks Oxidation

Figure 2: The metabolic blockade at the C6 position prevents rapid hydroxylation, significantly enhancing the pharmacokinetic profile.

Case Study: CB2 Receptor Selectivity

In recent studies focusing on Cannabinoid Receptor 2 (CB2) ligands, fluorinated benzothiazoles demonstrated superior performance.[2]

  • Affinity: Derivatives based on the 6-fluoro scaffold retained sub-nanomolar affinity (

    
     < 1 nM).
    
  • Selectivity: The 6-fluoro analogs showed >10,000-fold selectivity for CB2 over CB1, a critical parameter for avoiding psychotropic side effects associated with CB1 [5].

  • Microsomal Stability: 6-Fluoro derivatives exhibited 98% stability after 60 minutes in mouse liver microsomes (MLM), compared to <50% for non-blocked analogs [5].

References

  • ChemicalBook. (2023). This compound Properties and Safety.Link

  • LabNovo. (2023). Physical Constants for CAS 399-73-5.Link

  • Royal Society of Chemistry. (2018). Supporting Information: Optimization Details of Synthetic Condition for Preparing 2-methylbenzothiazole derivatives.Link

  • Gupta, A. et al. (2010). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Pharmacy Research, 3(11), 2615-2619. Link

  • Manera, C. et al. (2021). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands.[2] European Journal of Medicinal Chemistry. Link

Sources

Orthogonal Validation of Drug Targets: A Comparative Guide to Genetic and Pharmacological Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Reproducibility

In drug discovery, the cost of a false positive is not merely wasted reagents; it is the loss of years and millions of dollars on a target that never truly drove the disease phenotype. As highlighted by William Kaelin (Nobel Laureate) and the "Promise and Peril of Chemical Probes" consortium, a single line of evidence is no longer sufficient.

This guide moves beyond simple product comparisons to establish a framework for orthogonal validation . We compare the "Architectural" approach of genetic manipulation (CRISPR/RNAi) against the "Kinetic" approach of pharmacological intervention, providing the experimental rigor required to claim a validated Mechanism of Action (MoA).

Part 1: Strategic Framework – The Convergence Model

To validate a target, you must prove necessity and sufficiency. Genetic and pharmacological methods often yield conflicting results; these conflicts are not failures but diagnostic data points regarding the target's biology (e.g., scaffolding vs. catalytic functions).

The Orthogonal Validation Matrix
FeatureGenetic Approaches (CRISPR/RNAi)Pharmacological Approaches (Probes/Drugs)
Primary Action Removes the protein (Hardware removal)Inhibits protein function (Software jamming)
Time Scale Days to Weeks (Adaptive compensation possible)Minutes to Hours (Immediate kinetic effect)
Specificity High (Sequence-dependent)Variable (Structure-dependent promiscuity)
Reversibility Irreversible (CRISPR) / Slow (RNAi)Highly Reversible (Washout)
MoA Insight Validates Target Presence necessityValidates Target Activity necessity
Visualization: The Convergence Workflow

Figure 1: A logic flow demonstrating how to integrate genetic and pharmacological data to confirm on-target efficacy.

MoA_Validation_Flow cluster_Genetic Genetic Validation (The Architect) cluster_Pharma Pharmacological Validation (The Kinetic) Start Candidate Target Identified Gen_KO CRISPR/Cas9 Knockout Start->Gen_KO Pharm_Probe Chemical Probe Treatment Start->Pharm_Probe Gen_Res Rescue with Resistant Mutant Gen_KO->Gen_Res Loss of Function Gen_Pheno Phenotype Lost? Gen_Res->Gen_Pheno Convergence Compare Phenotypes Gen_Pheno->Convergence Pharm_Neg Negative Control Compound Pharm_Probe->Pharm_Neg Selectivity Check Pharm_Pheno Phenotype Observed? Pharm_Neg->Pharm_Pheno Pharm_Pheno->Convergence Result_Valid VALIDATED MoA (Catalytic Dependent) Convergence->Result_Valid Match Result_Scaffold SCAFFOLD FUNCTION (Genetic +, Pharma -) Convergence->Result_Scaffold Mismatch (KO potent, Inhibitor weak) Result_OffTarget OFF-TARGET ARTIFACT (Pharma +, Genetic -) Convergence->Result_OffTarget Mismatch (Inhibitor potent, KO weak)

Caption: Workflow for integrating genetic and pharmacological data. Discrepancies reveal scaffolding functions or off-target toxicity.

Part 2: Deep Dive – Genetic Approaches

"The Clean Slate"

Genetic validation answers the question: If this protein does not exist, does the disease phenotype persist?

CRISPR-Cas9 vs. RNAi: The Specificity Battle[5][6]

While RNAi was the standard for decades, CRISPR has exposed its flaws. RNAi frequently exhibits "miRNA-like" off-target effects, suppressing genes with partial sequence homology.

MetricCRISPR-Cas9 (Knockout) RNAi (shRNA/siRNA)
Mechanism DNA Double-Strand Break (Indel formation)mRNA degradation / translational inhibition
Completeness Complete Null (100% protein loss)Partial Knockdown (variable residual protein)
Off-Target Profile Low (Guide-dependent, predictable)High (Seed region promiscuity, difficult to predict)
Best Use Case Validating absolute requirement of a target.Studying essential genes (where KO is lethal).[1]
Expert Insight: The "Rescue" Imperative

A knockout experiment is meaningless without a rescue experiment. If you knock out Gene X and cells die, it might be due to off-target genomic stress.

  • The Gold Standard: You must re-introduce a cDNA of Gene X (resistant to the gRNA/shRNA) and demonstrate that the phenotype reverses.

Part 3: Pharmacological Approaches

"The Kinetic Reality"

Pharmacological validation answers the question: If I inhibit this protein's catalytic activity, does the phenotype change?

The "Chemical Probe" vs. "Drug" Distinction

Crucial Warning: Never use a clinical drug candidate for MoA validation.

  • Drugs are designed for efficacy and ADME (absorption, distribution, metabolism, excretion). They often hit multiple targets (polypharmacology) to achieve a clinical effect.

  • Chemical Probes are designed for selectivity . They may have poor bioavailability, but they bind only the target in vitro.

The Arrowsmith Criteria for High-Quality Probes:

  • Potency: In vitro IC50 < 100 nM.

  • Selectivity: >30-fold selective against related families (e.g., kinome profiling).

  • Cellular Activity: Demonstrated target engagement in cells (e.g., CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

A self-validating system to prove your compound actually binds the target inside a living cell.

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (


).

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., HEK293, cancer lines) in 6-well plates.

  • Treatment: Treat with Compound X (at EC90 concentration) vs. DMSO control for 1 hour.

  • Harvest: Trypsinize, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Aliquot & Heat: Divide samples into 8–10 PCR tubes. Heat each tube to a distinct temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Cool & Lyse: Immediately cool to room temperature. Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C) to lyse.

  • Clarify: Centrifuge at 20,000 x g for 20 mins at 4°C. Critical Step: Aggregated (unbound/denatured) proteins pellet out; stabilized (bound) proteins remain in supernatant.

  • Detection: Run supernatant on Western Blot.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates direct target engagement.

Part 4: Comparative Analysis & Expert Synthesis

The "Scaffolding vs. Catalytic" Trap

A common frustration occurs when CRISPR KO kills the cancer cell, but a potent inhibitor of the same target does nothing.

  • Interpretation: The protein likely serves a structural (scaffolding) role for a complex. The inhibitor stops the enzymatic activity, but the protein remains physically present to hold the complex together.

  • Solution: Use PROTACs (Proteolysis Targeting Chimeras) to pharmacologically degrade the protein, mimicking the genetic KO phenotype.

Visualization: Scaffolding vs. Catalytic Divergence

Figure 2: Biological logic explaining why genetic and pharmacological results may differ.

Scaffold_vs_Catalytic Target Target Protein (Kinase Domain + Scaffold) Inhibitor Small Molecule Inhibitor Target->Inhibitor CRISPR CRISPR/Cas9 Knockout Target->CRISPR Outcome_Inhib Inhibits Catalysis Only (Scaffold Intact) Inhibitor->Outcome_Inhib Outcome_CRISPR Removes Protein (No Catalysis + No Scaffold) CRISPR->Outcome_CRISPR Pheno_Diff Phenotypic Divergence Outcome_Inhib->Pheno_Diff No Effect Outcome_CRISPR->Pheno_Diff Strong Effect Conclusion Target has non-enzymatic functions (Scaffolding) Pheno_Diff->Conclusion

Caption: Divergent results between inhibitors and KO often indicate the target acts as a protein complex scaffold.

Part 5: References

  • Kaelin, W. G. (2017).[2][3][4] Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer.[2][3]

  • Arrowsmith, C. H., et al. (2015).[5] The promise and peril of chemical probes.[5][6] Nature Chemical Biology.[5][6][7]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[8][9] Science.

  • Smith, I., et al. (2017). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLOS Biology.

  • Luo, B., et al. (2019). CRISPR-mediated transcript activation and repression for genome-wide functional screens. Nature Biotechnology.

Sources

A Comparative Guide to the Therapeutic Potential of 6-Fluoro-2-methylbenzo[d]thiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the therapeutic potential of 6-Fluoro-2-methylbenzo[d]thiazole. In the absence of extensive direct peer-reviewed data on this specific molecule, this document leverages available information on its closest structural analogs to build a comparative framework. This approach, grounded in established structure-activity relationships, offers valuable insights into its potential efficacy across various therapeutic areas, including oncology, infectious diseases, and neuroprotection.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position of the benzothiazole ring, as in this compound, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic index. Fluorination, in particular, is a common strategy in drug design to improve metabolic stability, binding affinity, and cell permeability.

This guide will explore the therapeutic landscape of this compound by comparing its anticipated performance with structurally related compounds for which experimental data is available.

Comparative Analysis of Therapeutic Potential

To construct a predictive profile for this compound, we will analyze the biological activities of two key sets of analogs:

  • 2-Methylbenzothiazole Derivatives: These compounds share the same substitution at the 2-position, providing insight into the contribution of the methyl group to biological activity.

  • 6-Fluorobenzothiazole Derivatives: This group helps to understand the impact of the fluorine atom at the 6-position on the therapeutic potential.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[2] The proposed mechanism for some derivatives involves the induction of apoptosis and inhibition of key signaling pathways.[3]

Comparative Data on Anticancer Activity of Benzothiazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-Aryl-3-(6-trifluoromethoxy)benzothiazole derivative HeLa9.76[4]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Lung A54968[5]
6-nitrobenzo[d]thiazol-2-ol Lung A549121[5]
2-aminobenzothiazole HEp-2 (Laryngeal)5 (after 72h)[6]
Substituted pyrimidine containing benzothiazole VariousPotent growth inhibition[4]
2-phenylbenzothiazole tagged 1,2,3-triaozle (8b, 8f, 8i) A549, SKOV3, MCF7High cytotoxicity[7]

Causality Behind Experimental Choices: The MTT assay is a widely accepted and robust method for assessing cell viability and proliferation, making it a suitable initial screen for anticancer activity. The choice of cancer cell lines from different tissue origins (e.g., lung, breast, cervical) provides a broader understanding of the compound's spectrum of activity.

Antimicrobial Activity

The benzothiazole scaffold is also a component of various antimicrobial agents. The mechanism of action can vary, but for some derivatives, it involves the inhibition of essential bacterial enzymes.

Comparative Data on Antimicrobial Activity of Benzothiazole Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative E. coli, P. aeruginosa, S. aureus0.10 - 0.25 (mg/mL)[8]
2-benzimidazolyl & 2-benzothiazolyl substituted benzothieno-2-carboxamide E. faecalis8[8]
Benzothiazole derivative 16c S. aureus0.025 (mM)[9]

Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing a quantitative measure of its potency. The selection of both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteria is crucial to assess the compound's spectrum of activity.

Neuroprotective Activity

Recent studies have highlighted the potential of benzothiazole derivatives in the context of neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[10]

Comparative Insights into Neuroprotective Potential

While specific IC50 values are less common in initial neuroprotective screens, studies on 2-methylbenzothiazole derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders, with IC50 values below 0.017 µM.[11] Other benzothiazole analogs have demonstrated the ability to enhance neuronal cell viability and protect against oxidative stress-induced neuronal damage.[10]

Causality Behind Experimental Choices: Initial screening for neuroprotection often involves cell-based assays that model neurodegenerative conditions. For instance, inducing oxidative stress with agents like hydrogen peroxide (H₂O₂) in neuronal cell lines (e.g., U87 MG) allows for the evaluation of a compound's ability to mitigate cellular damage.[10][12] Subsequent assays can then delve into specific mechanisms, such as enzyme inhibition (e.g., MAO-B) or the modulation of signaling pathways.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the key assays are provided below.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Compound Serial Dilutions treatment 3. Add Compound to cells compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 4 hours (Formazan formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan with DMSO formazan_formation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against various microorganisms.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_readout Result Interpretation compound_dilution 1. Prepare Serial Dilutions of Compound inoculation 3. Inoculate Wells with Bacterial Suspension compound_dilution->inoculation inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation 4. Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection 5. Visually Inspect for Bacterial Growth incubation->visual_inspection determine_mic 6. Determine MIC Value visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Neuroprotective Activity: Oxidative Stress Assay

Objective: To evaluate the protective effect of a test compound against oxidative stress-induced neuronal cell death.

Methodology:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or U87 MG) in a suitable medium.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂), at a predetermined toxic concentration.[12]

  • Incubation: Incubate the cells for an appropriate duration (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Signaling Pathway in Neuroprotection

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Cellular Response oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS oxidative_stress->ros test_compound 6-Fluoro-2-methyl- benzo[d]thiazole (Analog) antioxidant_enzymes Antioxidant Enzymes (e.g., Catalase, SOD) test_compound->antioxidant_enzymes Upregulates maob MAO-B Activity test_compound->maob Inhibits neuronal_survival Neuronal Survival test_compound->neuronal_survival Promotes neuronal_damage Neuronal Damage & Apoptosis ros->neuronal_damage antioxidant_enzymes->ros Neutralizes maob->ros Contributes to

Caption: Potential neuroprotective mechanisms of benzothiazole analogs.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently limited, the analysis of its structural analogs provides a strong rationale for its potential as a versatile therapeutic agent. The presence of the 6-fluoro substituent is often associated with enhanced biological activity in benzothiazole derivatives. The 2-methyl group, as seen in active MAO-B inhibitors, also appears to be a favorable substitution.

Future research should focus on the synthesis of this compound and its comprehensive in vitro evaluation against a panel of cancer cell lines, pathogenic microbes, and in neuroprotective assays. Elucidating its precise mechanism of action will be crucial for its further development as a potential drug candidate. The comparative data and protocols presented in this guide offer a solid foundation for initiating such investigations.

References

  • Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • (PDF) Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. (2015, August 7). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024, February 29). European Review for Medical and Pharmacological Sciences. Retrieved February 8, 2026, from [Link]

  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020, May 26). PubMed. Retrieved February 8, 2026, from [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (n.d.). JAGANNATH UNIVERSITY. Retrieved February 8, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved February 8, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved February 8, 2026, from [Link]

  • (PDF) Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. (2021, August 9). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2022, August 7). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Mechanism of action of benzothiazoles. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. (2021, March 11). MDPI. Retrieved February 8, 2026, from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024, October 17). PubMed. Retrieved February 8, 2026, from [Link]

  • Quantifying cell viability via LDH cytotoxicity assay. (2021, March 5). protocols.io. Retrieved February 8, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2024, July 12). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). Journal of Young Pharmacists. Retrieved February 8, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • European Journal of Medicinal Chemistry. (2024, February 28). Uniba.it. Retrieved February 8, 2026, from [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica. Retrieved February 8, 2026, from [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2020, October 15). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Cytoprotective effect assay against oxidative stress. Neuro-2a cells... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis, Type II Diabetes Inhibitory Activity, and Antimicrobial Tests of Benzothiazole Derivatives Bridged with Indenedione by Methylenehydrazone. (n.d.). Russian Journal of General Chemistry. Retrieved February 8, 2026, from [Link]

  • Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. (n.d.). Aston Research Explorer. Retrieved February 8, 2026, from [Link]

Sources

Comparative review of the antimicrobial spectrum of various benzothiazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of antimicrobial drug discovery, the benzothiazole nucleus is classified as a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. Unlike traditional antibiotics that often suffer from rapid resistance development, benzothiazole derivatives offer a versatile platform for structural modification.

This guide objectively compares three primary classes of benzothiazole derivatives—2-Aminobenzothiazoles , Schiff Base/Hydrazone Hybrids , and Heterocyclic Conjugates —analyzing their antimicrobial spectrum, mechanism of action (MOA), and structure-activity relationships (SAR).

Mechanism of Action (MOA)

To understand the efficacy differences between derivatives, we must first establish the molecular targets. While some derivatives disrupt cell membranes, the most potent benzothiazoles act as DNA Gyrase B (GyrB) inhibitors .

Unlike fluoroquinolones (which target GyrA), benzothiazoles competitively inhibit the ATP-binding pocket of the GyrB subunit . This distinct mechanism is crucial for overcoming cross-resistance in quinolone-resistant strains.

Pathway Visualization: GyrB Inhibition

The following diagram illustrates the interference of benzothiazole derivatives with bacterial DNA replication.

MOA_Pathway Benzothiazole Benzothiazole Derivative Bacterial_Cell Bacterial Cell Entry (Porin Channels) Benzothiazole->Bacterial_Cell Passive Diffusion Target DNA Gyrase (GyrB Subunit) ATP-Binding Pocket Bacterial_Cell->Target Binding ATP ATP Hydrolysis Target->ATP Competitive Inhibition Supercoiling Negative Supercoiling of DNA ATP->Supercoiling Energy Source Blocked Replication DNA Replication & Transcription Supercoiling->Replication Required for Stasis Bacteriostasis / Cell Death Replication->Stasis Failure leads to

Figure 1: Mechanism of Action showing competitive inhibition of the GyrB ATP-binding pocket, distinct from the GyrA mechanism of fluoroquinolones.

Comparative SAR Analysis & Antimicrobial Spectrum

The biological activity of benzothiazoles is heavily dependent on substitutions at the C-2 (heterocyclic ring) and C-6 (benzene ring) positions.

Class A: 2-Aminobenzothiazoles
  • Core Structure: Simple amine substitution at C-2.

  • Spectrum: Predominantly Gram-positive (S. aureus, B. subtilis).

  • Limitations: Poor activity against Gram-negatives due to efflux pumps and lipopolysaccharide (LPS) barriers.

  • SAR Insight: Introduction of electron-withdrawing groups (EWGs) like -NO₂ or -Cl at position C-6 significantly enhances potency by increasing the acidity of the NH proton, facilitating hydrogen bonding with the target enzyme.

Class B: Benzothiazole-Hydrazones (Schiff Bases)
  • Core Structure: Azomethine (-N=CH-) linkage at C-2.

  • Spectrum: Broad Spectrum (Gram-positive + Gram-negative) and notable Antifungal activity.

  • Performance: The azomethine linkage acts as a spacer, improving flexibility and allowing the molecule to fit into the hydrophobic pockets of enzymes like dihydroorotase .

  • Data Point: Derivatives with a 4-chlorophenyl group often show MIC values comparable to Fluconazole against C. albicans.

Class C: Heterocyclic Hybrids (Isatin/Pyrazole Conjugates)
  • Core Structure: Benzothiazole fused or linked with other pharmacophores (Isatin, Thiazolidinone).

  • Spectrum: Gram-negative dominant .

  • Performance: These are the most promising for drug development. The "hybrid" nature allows dual-targeting.

  • Experimental Evidence: Isatin-benzothiazole hybrids have demonstrated MICs as low as 3.1 µg/mL against E. coli, outperforming Ciprofloxacin in specific resistant strains [1].[1]

Quantitative Comparison Table

The following table summarizes representative experimental data (MIC in µg/mL) derived from recent SAR studies [1, 2].

Compound ClassModificationS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Key Feature
Reference Ciprofloxacin12.512.5N/AStandard Antibiotic
Reference FluconazoleN/AN/A12.5Standard Antifungal
Class A 6-Nitro-2-aminobenzothiazole25.0>100>100High Gram+ specificity
Class B 2-Hydrazone derivative12.525.06.25 Excellent Antifungal
Class C Benzothiazole-Isatin Hybrid12.5 3.1 25.0Potent Gram- activity

Experimental Protocol: Broth Microdilution Assay

To ensure reproducibility, antimicrobial susceptibility must be tested using the Broth Microdilution Method following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Workflow Visualization

Protocol_Workflow Prep 1. Compound Prep (Dissolve in DMSO) Dilution 2. Serial Dilution (96-well plate) Prep->Dilution Combine 4. Inoculation (Final: 5x10^5 CFU/mL) Dilution->Combine Inoculum 3. Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate 5. Incubation (37°C, 18-24h) Combine->Incubate Read 6. Read MIC (Visual/OD600) Incubate->Read

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Step-by-Step Methodology

Reagents:

  • Mueller-Hinton Broth (MHB) (Cation-adjusted).[2][3]

  • Resazurin dye (optional, for visual readout).

  • Reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Protocol:

  • Stock Preparation: Dissolve the benzothiazole derivative in 100% DMSO to a concentration of 1 mg/mL. Note: Ensure final DMSO concentration in the assay does not exceed 1% to avoid toxicity to bacteria.

  • Plate Setup: Dispense 100 µL of MHB into a 96-well microtiter plate. Add 100 µL of the stock solution to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculum Standardization: Prepare a direct colony suspension in saline to match the 0.5 McFarland turbidity standard (approx.

    
     CFU/mL). Dilute this suspension 1:100 in MHB.
    
  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug. Final bacterial density should be approximately

    
     CFU/mL.
    
  • Controls: Include a Growth Control (Bacteria + Broth + DMSO) and a Sterility Control (Broth only).

  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well with no visible turbidity.

Critical Synthesis & Future Outlook

While benzothiazole derivatives show immense promise, particularly the Class C Hybrids against resistant Gram-negative strains, two challenges remain:

  • Lipophilicity (LogP): Many highly active derivatives are too lipophilic (LogP > 5), leading to poor aqueous solubility and bioavailability. Future synthesis should focus on incorporating polar groups (e.g., morpholine, piperazine) to improve pharmacokinetic profiles.

  • Toxicity: Derivatives containing heavy metals or nitro groups must be screened early for cytotoxicity against mammalian cells (e.g., HEK293 cell lines) to ensure the Selectivity Index (SI =

    
    ) is favorable (>10).
    

References

  • Mishra, M., et al. (2020).[1][4][5] "Synthesis, characterization and antimicrobial evaluation of some novel benzothiazole derivatives." European Journal of Medicinal Chemistry.

  • Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based anti-microbial agents." European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI).[6] (2023).[1][7] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new 2-amino-benzothiazole derivatives." European Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

6-Fluoro-2-methylbenzo[d]thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound is a fluorinated heteroaromatic . It must be strictly segregated into the Halogenated Waste stream. Under no circumstances should this compound be disposed of down the drain or mixed with general non-halogenated organic solvents.[1]

Compound Profile Data
Chemical Name 6-Fluoro-2-methylbenzo[d]thiazole
CAS Number 399-73-5
Molecular Formula C₈H₆FNS
Physical State Low-melting solid or viscous oil (depending on purity/temp)
Primary Hazards Irritant (Skin/Eye/Resp), Acute Toxicity (Oral), Aquatic Hazard
Waste Classification Halogenated Organic (Due to C-F bond)
RCRA Status Non-listed (Process Waste); Treat as Hazardous Characteristic

Technical Justification & Causality

As researchers, we often treat "waste" as a generic afterthought. However, the disposal of This compound requires specific attention due to two molecular features: the benzothiazole core and the fluorine substituent .

  • The Halogen Factor (Cost & Chemistry):

    • Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures used for non-halogenated solvents (acetone, ethanol) are often insufficient to fully mineralize fluorinated compounds, potentially leading to the formation of hydrofluoric acid (HF) or perfluorinated byproducts in the scrubber systems.

    • Operational Impact: Waste facilities must burn halogenated waste at significantly higher temperatures and use specific scrubbers. Mixing this compound with non-halogenated waste contaminates the entire volume, forcing the disposal facility to treat the whole drum as halogenated, effectively tripling disposal costs.

  • Aquatic Toxicity (Environmental Fate):

    • Mechanism: Benzothiazole derivatives are known to be persistent in aqueous environments and toxic to aquatic life (H411/H402). They resist biodegradation in standard wastewater treatment plants.

    • Operational Impact: Zero-tolerance policy for drain disposal. All rinsates must be captured.

Segregation & Decision Logic

Effective disposal starts at the bench, not the loading dock. Use the following logic gate to determine the correct waste stream for your specific experimental fraction.

WasteSegregation Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Liquid HaloWaste HALOGENATED WASTE STREAM (High Temp Incineration) Solid->HaloWaste Pack in HDPE Jar SolventCheck Does the solvent contain Halogens? (DCM, Chloroform, or the Compound itself) Liquid->SolventCheck SolventCheck->HaloWaste Yes (Contains F, Cl, Br, I) SolventCheck->HaloWaste No (e.g., Ethanol) *BUT contains 6-Fluoro-2-methyl...* NonHaloWaste NON-HALOGENATED WASTE (Do NOT use for this compound) SolventCheck->NonHaloWaste Only if compound is ABSENT

Figure 1: Decision logic for segregating fluorinated benzothiazole waste. Note that even if dissolved in a non-halogenated solvent like ethanol, the presence of the fluorinated solute mandates the "Halogenated" stream.

Step-by-Step Disposal Protocol

Scenario A: Pure Compound Disposal (Expired/Excess Stock)

Context: You have a vial of this compound that is degraded or no longer needed.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during compaction.

  • Transfer: Transfer the solid or oil directly into the jar. Do not dissolve it in solvent "just to make it pourable" unless necessary, as this increases waste volume.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound, 98%."[2]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the jar in a clear plastic bag (zip-seal) before placing it in the satellite accumulation area (SAA) bin.

Scenario B: Reaction Mixtures & Rinsates

Context: You have completed a reaction using this compound and need to clean glassware.

  • Primary Waste Collection: Pour the reaction mixture into the Halogenated Organic Waste carboy (typically Red or Yellow tagged in most labs).

  • The Triple Rinse Rule:

    • Rinse 1: Rinse the flask with a small volume of compatible solvent (e.g., Acetone or DCM). Pour this rinse into the Halogenated Waste carboy.

    • Rinse 2: Repeat. Pour into Halogenated Waste.

    • Rinse 3: Repeat. Pour into Halogenated Waste.

  • Final Wash: Only after the triple rinse can the glassware be washed in the sink with soap and water.

  • Why this matters: A single gram of fluorinated residue washed down the drain can violate local EPA/municipal discharge permits, which are often measured in parts per billion (ppb).

Emergency Response: Spill Protocol

In the event of a benchtop spill, speed and containment are critical to prevent aerosolization of the irritant powder or spread of the oil.

SpillResponse Spill Spill Detected Evac 1. Alert & Isolate (Irritant Hazard) Spill->Evac PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evac->PPE Contain 3. Containment Cover with Vermiculite/Sand PPE->Contain Collect 4. Collection Scoop into Waste Jar Contain->Collect Clean 5. Decontaminate Surface Soap/Water -> Paper Towels -> Solid Waste Collect->Clean

Figure 2: Operational workflow for cleaning up small-scale spills (<50g).

Critical Warning: Do NOT use paper towels to wipe up the initial spill of the pure chemical. This increases the surface area for evaporation and inhalation of irritant vapors. Use an inert absorbent (vermiculite/sand) first.

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: this compound (CAS 399-73-5). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from

  • Cornell University EHS. Organic Solvent Disposal Guidelines (Halogenated vs. Non-Halogenated). Retrieved from

  • PubChem. Compound Summary: 6-Fluoro-2-methylbenzothiazole. National Library of Medicine. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6-Fluoro-2-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 399-73-5 Chemical Family: Fluorinated Benzothiazoles Application: Pharmaceutical Intermediate / Scaffold Synthesis

Executive Safety Assessment: The "Fluorine Effect"

As a Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient when moving from general organic synthesis to handling fluorinated heterocycles like 6-Fluoro-2-methylbenzo[d]thiazole .

While the core benzothiazole scaffold is a known irritant and potential sensitizer, the introduction of the fluorine atom at the C6 position significantly alters the physicochemical profile. Fluorine increases lipophilicity (LogP), which enhances the molecule's ability to penetrate lipid bilayers—including human skin and cell membranes. Consequently, a standard "splash" is not just a surface irritant risk; it is a potential systemic absorption vector.

Core Directive: Treat this compound as a high-permeation risk . Do not rely on visual irritation alone as a warning sign.

Risk Assessment & PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

PPE Specification Table
Protection ZoneBaseline RequirementAdvanced Specification (Synthesis/Scale-up)Technical Rationale
Hand Protection Double Nitrile (0.11 mm / 4 mil min)Laminate / Barrier (Silver Shield®) under NitrileFluorinated aromatics can degrade thin nitrile. Double gloving provides a "breakthrough buffer" and visual leak detection.
Ocular Safety Glasses with Side ShieldsUnvented Chemical Goggles In solution, organic solvents (DCM/THF) act as a vehicle for the fluorinated solute. Goggles prevent vapor absorption through the ocular mucosa.
Respiratory N95/P95 (Particulate)Half-Mask with OV/P100 CartridgeSolid this compound may sublime or create dust. If heated or dissolved, organic vapor (OV) protection is mandatory.
Dermal/Body Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronCotton absorbs liquids, holding the chemical against the skin. Tyvek repels splashes, preventing dermal uptake.

Operational Protocols: The "Closed Loop" Approach

To minimize exposure, we utilize a "Closed Loop" handling philosophy. This methodology assumes that any open interface is a potential exposure point.

A. Solid Handling & Weighing

Hazard: Static-induced dust dispersion. Benzothiazoles are often crystalline and prone to static charge.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the balance chamber before opening the vial.

  • The "Transfer Rule": Never transfer the solid over an open bench. Use a secondary container (e.g., a plastic weigh boat inside a larger beaker) during transport from the balance to the reaction vessel.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (Acetone or Ethanol) inside the hood before returning it to storage.

B. Reaction Setup (Solubilization)

Hazard: Vapor-phase transport. Once dissolved, the solvent acts as a carrier, increasing the permeation rate of the fluorinated solute through gloves.

  • Glove Protocol: Inspect outer gloves immediately after any solvent contact. If a splash occurs, doff immediately , wash hands, and re-glove.[1] Do not wait for "burning" sensations.

  • Temperature Control: If heating the reaction, ensure the condenser is active before heating begins. Fluorinated benzothiazoles can have significant vapor pressure at elevated temperatures.

  • Syringe Hygiene: When adding reagents via syringe, wrap the needle/septum interface with a Kimwipe to catch micro-droplets (aerosols) generated during needle withdrawal.

Visualization: Decision Logic & Workflows

Diagram 1: PPE Selection Logic

This decision tree illustrates the escalation of PPE based on the physical state of the chemical.

PPE_Logic Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Heated State->Solution Synthesis Resp_Solid Respiratory: N95/P95 (Dust) Solid->Resp_Solid Eye_Solid Eyes: Safety Glasses Solid->Eye_Solid Glove_Solid Gloves: Single Nitrile (Change often) Solid->Glove_Solid Resp_Liq Respiratory: OV/P100 (Vapor) Solution->Resp_Liq Eye_Liq Eyes: Unvented Goggles Solution->Eye_Liq Glove_Liq Gloves: Double Nitrile or Laminate Solution->Glove_Liq

Caption: PPE escalation logic based on physical state. Solution-phase handling requires upgraded respiratory and dermal barriers.

Diagram 2: Spill Response Protocol

A systematic approach to containment prevents lab-wide contamination.

Spill_Response Spill Spill Detected Evacuate 1. Isolate Area & Alert Spill->Evacuate Assess 2. Assess Volume & State Evacuate->Assess Small_Solid Solid (<10g) Assess->Small_Solid Liquid_Sol Solution / Large Solid Assess->Liquid_Sol Action_Sweep Wet Wipe / Scoop (Avoid Dust) Small_Solid->Action_Sweep Action_Absorb Absorb with Vermiculite (Do NOT use paper towels) Liquid_Sol->Action_Absorb Waste Disposal: HALOGENATED Waste Action_Sweep->Waste Action_Absorb->Waste

Caption: Spill response workflow emphasizing containment and correct waste stream selection.

Disposal & Decontamination: The Halogenated Rule

Improper disposal is the most common compliance violation with fluorinated intermediates.

  • The Halogenated Rule: Because this molecule contains Fluorine, it cannot be disposed of in the general "Organic Solvents" drum. It must be segregated into the Halogenated Waste stream.

    • Reasoning: High-temperature incineration of halogenated waste requires scrubbers to neutralize hydrofluoric acid (HF) byproducts. Putting this in non-halogenated waste risks damaging incinerators and releasing toxic emissions.

  • Glassware Cleaning:

    • Rinse glassware with Acetone or Ethyl Acetate.

    • Collect the first two rinses as Halogenated Waste.

    • Subsequent washes can go to general glass wash.

Emergency Response Summary

  • Eye Contact: Flush for 15 minutes. Note: If dissolved in a solvent, the solvent may cause immediate pain, but the fluorinated compound is the long-term toxicant. Continue flushing even if pain subsides.

  • Skin Contact: Wash with soap and water. Do not use ethanol to wash skin; alcohols can increase the permeability of the skin to the fluorinated compound.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References
  • PubChem. (n.d.). Compound Summary: Benzothiazole. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Fluorinated Benzothiazoles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methylbenzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-methylbenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.